Ammonium nickel (II) sulfate hexahydrate
Description
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Properties
Molecular Formula |
H16NNiO10S+ |
|---|---|
Molecular Weight |
280.89 g/mol |
IUPAC Name |
azanium;nickel(2+);sulfate;hexahydrate |
InChI |
InChI=1S/H3N.Ni.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h1H3;;(H2,1,2,3,4);6*1H2/q;+2;;;;;;;/p-1 |
InChI Key |
KQXUCBOWNKRPMO-UHFFFAOYSA-M |
Canonical SMILES |
[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Overview of Ammonium Nickel (II) Sulfate Hexahydrate
Ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate is an inorganic compound, specifically a double salt of nickel sulfate and ammonium sulfate. It presents as a bluish-green crystalline solid.[1] This document provides a summary of its core chemical properties for researchers, scientists, and professionals in drug development.
Chemical Formula: (NH₄)₂Ni(SO₄)₂·6H₂O[2]
Core Properties
A summary of the key quantitative and qualitative data for ammonium nickel (II) sulfate hexahydrate is presented below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 394.99 g/mol | [3] |
| CAS Number | 7785-20-8 | [3] |
| Appearance | Greenish-Blue Solid | [1] |
| Melting Point | 85-89 °C (decomposes) | [1][4] |
| Solubility | Soluble in water | [1][4] |
| Synonyms | Nickel ammonium sulfate, Diammonium nickel(II) sulfate hexahydrate | [5] |
Structural Representation
The compound consists of ammonium (NH₄⁺), nickel (Ni²⁺), and sulfate (SO₄²⁻) ions, along with six molecules of water of hydration. The relationship between these components can be visualized as follows:
References
- 1. Ammonium nickel(II) sulfate hexahydrate | 7785-20-8 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. scbt.com [scbt.com]
- 4. 7785-20-8 CAS MSDS (Ammonium nickel(II) sulfate hexahydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. synthetikaeu.com [synthetikaeu.com]
An In-depth Technical Guide to the Physical Properties of Ammonium Nickel (II) Sulfate Hexahydrate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O, is a crystalline double salt of ammonium sulfate and nickel (II) sulfate.[1][2] This compound, a member of the Tutton's salt series, presents as a pale green to emerald green crystalline solid.[1] It is of significant interest in various scientific and industrial fields, including electroplating, analytical chemistry, and crystallography, due to its well-defined crystal structure and stability.[1][2] This guide provides a comprehensive overview of its core physical properties, the experimental methodologies used for their determination, and key structural and procedural workflows.
Quantitative Physical Properties
The key physical properties of ammonium nickel (II) sulfate hexahydrate are summarized in the tables below for ease of reference and comparison.
Table 1: General and Molar Properties
| Property | Value |
| Chemical Formula | (NH₄)₂Ni(SO₄)₂·6H₂O[1] |
| IUPAC Name | diazanium;nickel(2+);disulfate;hexahydrate[3][4] |
| Molar Mass | 394.99 g/mol [2][5][6][7] |
| Appearance | Pale green to emerald green crystalline solid[1][6] |
| Odor | Odorless[1][8] |
Table 2: Structural and Optical Properties
| Property | Value |
| Crystal System | Monoclinic[9][10] |
| Space Group | P2₁/a (or P2₁/c)[9][10] |
| Unit Cell Dimensions | a = 9.181 Å, b = 12.459 Å, c = 6.239 Å[9] |
| β = 106.95°[4] | |
| Density | ~1.923 g/cm³[5][11][12] |
| Refractive Index | 1.495, 1.501, 1.508[13] |
Table 3: Thermochemical and Solubility Properties
| Property | Value |
| Melting Point | Decomposes before melting; signs of decomposition at 135°C[1][14] |
| Listed melting range: 85-89 °C (likely decomposition onset)[5][6][11][12][15] | |
| Decomposition Temperature | Dehydration begins above 96.06°C[10] |
| Solubility in Water | 10.4 g/100 mL at 20°C; 30 g/100 mL at 80°C[13] |
| Solubility in Other Solvents | Slightly soluble in ethanol; insoluble in nonpolar organic solvents[1][8] |
Experimental Protocols
The determination of the physical properties listed above requires precise experimental techniques. This section details the general methodologies for key characterization experiments.
Synthesis and Purification
Ammonium nickel (II) sulfate hexahydrate is typically prepared by crystallization from an aqueous solution containing stoichiometric amounts of nickel (II) sulfate and ammonium sulfate.
Protocol:
-
Preparation of Solutions: Prepare separate saturated solutions of nickel (II) sulfate hexahydrate and ammonium sulfate in distilled water by gently heating.
-
Mixing: Mix the two solutions in a 1:1 molar ratio.[16] For example, dissolve stoichiometric amounts of both salts in a minimal amount of hot water.[16]
-
Crystallization: Allow the resulting solution to cool slowly and undisturbed to room temperature. Further cooling in a refrigerator can maximize crystal yield.[4]
-
Filtration: Collect the precipitated green crystals via suction filtration using a Büchner funnel.[4][16]
-
Washing and Drying: Wash the crystals with a small amount of ice-cold distilled water or acetone (B3395972) to remove soluble impurities and then dry them on filter paper.[4]
-
Recrystallization (for higher purity): For enhanced purity, the crystals can be redissolved in a minimum amount of warm distilled water (around 90°C) and then cooled to 0°C to recrystallize.[17]
Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD is the definitive method for determining the precise crystal structure, including the unit cell dimensions and space group.
Protocol:
-
Crystal Selection: A suitable single crystal of high quality and appropriate size is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.[18]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell parameters. The crystal structure is then solved and refined using computational software (e.g., employing the Rietveld method for powder diffraction) to determine atomic positions and bond lengths.[9][18]
Thermal Analysis (TGA/DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior of the compound.
Protocol:
-
Sample Preparation: A small, accurately weighed sample of the crystalline powder is placed in a crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: The crucible is placed in a TGA/DTA instrument.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen).[19]
-
Data Acquisition: The instrument continuously records the mass of the sample as a function of temperature (TGA) and the temperature difference between the sample and a reference (DTA). The TGA curve shows mass loss steps corresponding to dehydration and decomposition, while the DTA curve shows endothermic or exothermic peaks associated with these events.[19][20]
Solubility Determination
The solubility of the salt in water at various temperatures can be determined by preparing saturated solutions.
Protocol:
-
Preparation of Saturated Solution: An excess amount of the salt is added to a known volume of distilled water in a sealed container.
-
Equilibration: The mixture is continuously stirred in a constant-temperature water bath for an extended period to ensure equilibrium is reached.
-
Sample Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn.
-
Quantification: The amount of dissolved salt in the withdrawn sample is determined gravimetrically by evaporating the solvent and weighing the dry residue.[5]
-
Repeatability: The procedure is repeated at various temperatures to construct a solubility curve.[1][12]
Visualizations
The following diagrams illustrate key workflows and structural relationships relevant to ammonium nickel (II) sulfate hexahydrate.
Caption: Workflow for the synthesis and purification of the compound.
Caption: General experimental workflow for physical characterization.
Caption: Coordination environment of the Nickel(II) ion in the crystal.
References
- 1. fountainheadpress.com [fountainheadpress.com]
- 2. Ammonium nickel (II) sulfate hexahydrate - SYNTHETIKA [synthetikaeu.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of the magnetic susceptibility of subtle paramagnetic solutions using the diamagnetic repulsion of polymer microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Institute of Nuclear Physics PAN [ifj.edu.pl]
- 9. kchn.pg.gda.pl [kchn.pg.gda.pl]
- 10. anilpangantiwar.tripod.com [anilpangantiwar.tripod.com]
- 11. Refraction index measurement [jm-derochette.be]
- 12. Untitled [faculty.uml.edu]
- 13. A Method of Measurement of the Refractive Indices of Crystals with Layered Structure | Semantic Scholar [semanticscholar.org]
- 14. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]
- 15. agilent.com [agilent.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Unveiling the Crystalline Architecture: A Technical Guide to Ammonium Nickel (II) Sulfate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, ((NH₄)₂Ni(SO₄)₂·6H₂O), a member of the Tutton's salt family of compounds. This document details the crystallographic parameters, experimental protocols for its synthesis and crystal growth, and a logical workflow for its characterization.
Crystallographic Data
Ammonium nickel (II) sulfate hexahydrate crystallizes in the monoclinic system. The crystal structure has been determined by single-crystal X-ray and neutron diffraction studies. Below is a summary of the reported crystallographic data from various studies.
| Parameter | Grimes et al. (1963)[1] | Meena et al. (2015) | Fender et al. (1984, deuterated, 2 K) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/a | P2₁/c | P2₁/a |
| a (Å) | 9.181 | 6.246(2) | 9.073 |
| b (Å) | 12.459 | 12.45(4) | 12.305 |
| c (Å) | 6.239 | 9.21(2) | 6.255 |
| β (°) | 106.95 | 106.96 | 106.9 |
| Z | 2 | 2 | 2 |
Note: The space groups P2₁/a and P2₁/c are different settings of the same space group.
Atomic Coordinates
The following table presents the atomic positional parameters for deuterated ammonium nickel (II) sulfate hexahydrate at 2 K, as determined by neutron diffraction.
| Atom | x | y | z |
| Ni | 0.0000 | 0.0000 | 0.0000 |
| S | 0.0910 | 0.1360 | 0.4260 |
| O(1) | 0.1060 | 0.0400 | 0.2880 |
| O(2) | -0.0540 | 0.1330 | 0.5050 |
| O(3) | 0.2100 | 0.1420 | 0.6050 |
| O(4) | 0.1020 | 0.2290 | 0.3060 |
| O(W1) | 0.0880 | 0.1180 | -0.1580 |
| O(W2) | 0.1870 | -0.0880 | 0.1880 |
| O(W3) | -0.2120 | -0.0380 | -0.0210 |
| N | 0.3550 | 0.3540 | 0.1470 |
| D(1) of ND₄ | 0.3000 | 0.3000 | 0.0200 |
| D(2) of ND₄ | 0.4500 | 0.3330 | 0.2500 |
| D(3) of ND₄ | 0.3000 | 0.4000 | 0.2200 |
| D(4) of ND₄ | 0.3700 | 0.4000 | 0.0000 |
| D(1) of D₂O(W1) | 0.1800 | 0.1250 | -0.2000 |
| D(2) of D₂O(W1) | 0.0300 | 0.1750 | -0.1800 |
| D(1) of D₂O(W2) | 0.2000 | -0.1500 | 0.1000 |
| D(2) of D₂O(W2) | 0.2700 | -0.0500 | 0.2800 |
| D(1) of D₂O(W3) | -0.2500 | -0.0800 | 0.0800 |
| D(2) of D₂O(W3) | -0.2700 | 0.0200 | -0.1000 |
Experimental Protocols
Synthesis of Ammonium Nickel (II) Sulfate Hexahydrate
The synthesis of ammonium nickel (II) sulfate hexahydrate is a straightforward procedure based on the principle of preparing a double salt from its constituent salts.[2]
Materials:
-
Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
Procedure:
-
Prepare saturated aqueous solutions of nickel (II) sulfate hexahydrate and ammonium sulfate separately by dissolving the salts in hot deionized water.
-
Mix the two saturated solutions in a stoichiometric molar ratio (1:1).
-
Gently heat the resulting solution to ensure complete dissolution of any remaining solids. Do not boil the solution.[3]
-
Allow the solution to cool slowly to room temperature.
-
For enhanced crystallization, the container can be placed in a refrigerator (around 4-8 °C) for several hours to overnight.[3]
-
Collect the precipitated deep-green crystals by suction filtration.[4]
-
Wash the crystals with a small amount of cold deionized water or ethanol (B145695) to remove any soluble impurities.[5]
-
Dry the crystals at room temperature.
Single-Crystal Growth by Slow Evaporation
High-quality single crystals suitable for X-ray diffraction can be grown using the slow evaporation method.[6]
Procedure:
-
Prepare a saturated solution of ammonium nickel (II) sulfate hexahydrate in deionized water at a constant temperature (e.g., 30 °C).
-
Filter the solution to remove any undissolved particles.
-
Transfer the clear, saturated solution to a clean crystallizing dish.
-
Cover the dish with a perforated film (e.g., Parafilm with a few small holes) to allow for slow evaporation of the solvent.
-
Place the crystallizing dish in a location with a stable temperature and minimal vibrations.
-
Monitor the crystal growth over a period of several days to weeks.
-
Once crystals of a suitable size have formed, they can be carefully removed from the solution.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of ammonium nickel (II) sulfate hexahydrate crystals.
References
- 1. [PDF] The crystal structure of ammonium nickel sulphate hexahydrate (NH4)2Ni(SO4)2.6H2O | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Composition of Tutton Double Salts: An Introductory Laboratory Project [article.sapub.org]
Synthesis of ammonium nickel (II) sulfate hexahydrate from nickel sulfate
An in-depth guide for researchers and professionals on the synthesis of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate from nickel sulfate, detailing experimental protocols, quantitative data, and process visualization.
This technical guide provides a comprehensive overview of the synthesis of ammonium nickel (II) sulfate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O), a double salt of nickel(II) sulfate and ammonium sulfate.[1] This compound finds applications in various fields, including electroplating and as a precursor for nickel-based catalysts. The synthesis involves the crystallization of the double salt from an aqueous solution containing stoichiometric amounts of its constituent salts.
Physicochemical Properties
A summary of the key physical and chemical properties of ammonium nickel (II) sulfate hexahydrate is presented in Table 1. This data is essential for handling, storage, and application of the compound.
| Property | Value |
| Molar Mass | 394.97 g/mol |
| Appearance | Green crystalline solid[2] |
| Density | 1.923 g/cm³[2] |
| Solubility in Water | 10.4 g/100 mL at 20 °C; 30 g/100 mL at 80 °C[2] |
| Melting Point | Decomposes upon heating |
| Molecular Formula | (NH₄)₂Ni(SO₄)₂·6H₂O[3] |
Experimental Protocol
The synthesis of ammonium nickel (II) sulfate hexahydrate is based on the principle of forming a less soluble double salt from a solution containing its more soluble single salt components. The reaction is as follows:
NiSO₄·6H₂O + (NH₄)₂SO₄ ⟶ (NH₄)₂Ni(SO₄)₂·6H₂O
A typical experimental procedure is detailed below, with reagent quantities and conditions summarized in Table 2.
Materials and Reagents:
-
Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
-
Ethanol (B145695) or Acetone (B3395972) (for washing)
Procedure:
-
Dissolution of Reactants: Accurately weigh stoichiometric amounts of nickel (II) sulfate hexahydrate and ammonium sulfate.[4] Transfer the salts to a beaker and add a minimum amount of hot deionized water (approximately 80-90°C) to dissolve the solids completely. Gentle heating and stirring can be applied to facilitate dissolution.[5]
-
Crystallization: Allow the resulting clear green solution to cool slowly to room temperature. To maximize the yield of crystals, the solution can be further cooled in an ice bath or refrigerator.[1] Slow cooling generally promotes the formation of larger, more well-defined crystals.
-
Isolation of Crystals: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold 50% ethanol or ice-cold acetone to remove any soluble impurities.[1][4] It is crucial to avoid washing with pure water as this can redissolve the product. The crystals are then dried in a desiccator or at a low temperature in an oven.
| Parameter | Value |
| Mass of NiSO₄·6H₂O | 6.1 g |
| Mass of (NH₄)₂SO₄ | 3.2 g[1] |
| Volume of Hot Water | ~30 mL[4] |
| Crystallization Time | 12-24 hours[1] |
| Washing Solvent | 50% Ethanol or Acetone |
| Expected Yield | 80-95% |
Process Visualization
The logical flow of the synthesis process, from reactants to the final product, is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis of ammonium nickel (II) sulfate hexahydrate.
Characterization Data
The identity and purity of the synthesized ammonium nickel (II) sulfate hexahydrate can be confirmed using various analytical techniques.
| Technique | Observed Features |
| FTIR Spectroscopy | Characteristic peaks for O-H stretching (water of hydration), N-H stretching (ammonium ion), and S-O stretching (sulfate ion) are expected. |
| UV-Vis Spectroscopy | The aqueous solution of the complex exhibits characteristic absorption bands in the visible region due to d-d transitions of the Ni(II) ion. |
| Thermogravimetric Analysis (TGA) | A weight loss corresponding to the six water molecules of hydration is observed upon heating.[6] |
The relationship between the starting materials and the final product, highlighting the formation of the double salt structure, is depicted in the following diagram.
Caption: Logical relationship of reactants forming the double salt product.
Conclusion
The synthesis of ammonium nickel (II) sulfate hexahydrate from nickel sulfate is a straightforward and reproducible procedure, yielding a product with various industrial and research applications. By carefully controlling the stoichiometry, dissolution temperature, and cooling rate, high-purity crystals can be obtained. The characterization techniques outlined provide robust methods for verifying the identity and quality of the final product. This guide serves as a comprehensive resource for the successful synthesis and analysis of this important nickel compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ammonium nickel (II) sulfate hexahydrate - SYNTHETIKA [synthetikaeu.com]
- 4. scribd.com [scribd.com]
- 5. RU2310610C2 - Method of production of the nickel-ammonium sulfate hexahydrate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Aqueous Solubility of Ammonium Nickel (II) Sulfate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the aqueous solubility of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O). The document presents quantitative solubility data, comprehensive experimental protocols for solubility determination, and visualizations of the experimental workflows. This guide is intended to be a valuable resource for professionals in research, scientific, and drug development fields who require precise information on the solubility characteristics of this compound.
Quantitative Solubility Data
The solubility of ammonium nickel (II) sulfate hexahydrate in water is dependent on temperature. The following table summarizes the available quantitative data from various sources.
| Temperature (°C) | Solubility ( g/100 g H₂O) | Solubility ( g/100 mL H₂O) | Reference |
| 10 | 5.19 | - | [1] |
| 20 | 8.45 | 10.4 | [2] |
| 25 | 10.99 | - | [1] |
| 40 | - | - | [1] |
| 80 | - | 30 | [2] |
Note: The solubility value at 68°F (20°C) was reported as 8.450 lb/100 lb of water and has been converted to g/100 g H₂O.[2] The solubility at 40°C is mentioned in the literature, however, the specific value was not available in the consulted resources.[1]
Experimental Protocols for Solubility Determination
The determination of the aqueous solubility of ammonium nickel (II) sulfate hexahydrate can be performed using established methodologies. The two primary methods, the isothermal (shake-flask) method and the polythermal method, are detailed below.
Isothermal (Shake-Flask) Method
This method involves determining the solubility at a constant temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of ammonium nickel (II) sulfate hexahydrate crystals to a known volume of deionized water in a sealed, temperature-controlled flask or vial.
-
Agitate the mixture using a mechanical shaker or magnetic stirrer in a constant temperature bath. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause particle size reduction.
-
Allow the system to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The exact time should be determined by preliminary experiments where the concentration of the solute in the solution is measured at different time intervals until it becomes constant.
-
-
Sample Collection and Analysis:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution.
-
Filter the collected sample through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved microcrystals.
-
Accurately weigh the filtered solution.
-
Determine the concentration of nickel in the filtrate using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or UV-Vis spectrophotometry after appropriate dilution and calibration.
-
Alternatively, the solvent can be evaporated from the weighed sample, and the mass of the remaining dry salt can be determined gravimetrically.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams of solute per 100 g of water or grams of solute per 100 mL of solution based on the measured concentration and the density of the solution if required.
-
Polythermal Method
This method involves determining the temperature at which a solution of a known concentration becomes saturated.
Methodology:
-
Preparation of Solutions:
-
Prepare a series of solutions with accurately known concentrations of ammonium nickel (II) sulfate hexahydrate in deionized water.
-
-
Determination of Saturation Temperature:
-
Place a known volume of one of the prepared solutions in a jacketed glass vessel equipped with a stirrer and a precise thermometer.
-
Slowly cool the solution at a controlled rate while continuously stirring.
-
Visually observe the solution for the first appearance of crystals, which indicates the saturation temperature. The detection of the first crystals can be aided by a laser beam, where the scattering of light by the crystals becomes apparent.
-
Alternatively, slowly heat a slurry of the salt in water at a constant rate until the last crystal dissolves. The temperature at which the last crystal disappears is the saturation temperature for that concentration.
-
-
Data Analysis:
-
Repeat the measurement for each of the prepared solutions to obtain a set of solubility data at different temperatures.
-
Plot the solubility (concentration) as a function of the saturation temperature to construct a solubility curve.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Isothermal (Shake-Flask) Method.
Caption: Workflow for the Polythermal Method.
References
Technical Guide: Molar Mass of Ammonium Nickel (II) Sulfate Hexahydrate
For: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed calculation and summary of the molar mass for ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, a compound relevant in various chemical and material science applications.
Chemical Formula and Structure
Ammonium nickel (II) sulfate hexahydrate is a double salt. Its chemical formula is (NH₄)₂Ni(SO₄)₂·6H₂O [1]. This formula indicates that each mole of the compound contains:
-
Two ammonium ions (NH₄⁺)
-
One nickel (II) ion (Ni²⁺)
-
Two sulfate ions (SO₄²⁻)
-
Six molecules of water of crystallization (H₂O)
Calculation of Molar Mass
The molar mass is calculated by summing the atomic masses of all atoms present in the empirical formula. The standard atomic weights of the constituent elements are sourced from the periodic table.
The elements present in the compound are:
-
Nitrogen (N)
-
Hydrogen (H)
-
Nickel (Ni)
-
Sulfur (S)
-
Oxygen (O)
The calculation proceeds as follows: Molar Mass = 2 * M(NH₄) + M(Ni) + 2 * M(SO₄) + 6 * M(H₂O) Molar Mass = 2 * (M(N) + 4M(H)) + M(Ni) + 2 * (M(S) + 4M(O)) + 6 * (2*M(H) + M(O))
Expanding this gives the total count for each atom:
-
N: 2
-
H: 8 (from ammonium) + 12 (from water) = 20
-
Ni: 1
-
S: 2
-
O: 8 (from sulfate) + 6 (from water) = 14
Data Presentation: Atomic and Molar Mass Summary
The following table summarizes the quantitative data used to calculate the molar mass of (NH₄)₂Ni(SO₄)₂·6H₂O.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms in Formula | Total Mass Contribution ( g/mol ) |
| Nitrogen | N | 14.0067[2][3] | 2 | 28.0134 |
| Hydrogen | H | 1.00794[4][5] | 20 | 20.1588 |
| Nickel | Ni | 58.6934[6][7] | 1 | 58.6934 |
| Sulfur | S | 32.065[8][9] | 2 | 64.1300 |
| Oxygen | O | 15.9994[10] | 14 | 223.9916 |
| Total | 39 | 394.9872 |
Based on the sum of the atomic masses, the molar mass of ammonium nickel (II) sulfate hexahydrate is approximately 394.99 g/mol .[11]
Methodologies
The determination of a compound's molar mass from its chemical formula is a standard chemical calculation protocol.
Protocol: Molar Mass Calculation
-
Identify the Chemical Formula: Ascertain the correct and complete chemical formula of the compound. For hydrated salts, this includes the water of crystallization. The formula for the compound of interest is (NH₄)₂Ni(SO₄)₂·6H₂O.
-
List Constituent Elements: Identify all unique elements present in the formula (N, H, Ni, S, O).
-
Determine Atom Count: For each element, count the total number of atoms present in the formula.
-
Obtain Standard Atomic Weights: Using a standard periodic table, find the atomic mass (in g/mol ) for each element.
-
Calculate Total Mass for Each Element: Multiply the atom count of each element by its respective atomic mass.
-
Sum for Total Molar Mass: Sum the total mass contributions from all elements to obtain the final molar mass of the compound.
Note: The request for Graphviz diagrams of signaling pathways or experimental workflows is not applicable to the fundamental calculation of a chemical's molar mass, as this is a theoretical calculation based on established atomic weights rather than an experimental process with a variable workflow.
References
- 1. americanelements.com [americanelements.com]
- 2. Molecular weight of N [convertunits.com]
- 3. webqc.org [webqc.org]
- 4. webqc.org [webqc.org]
- 5. energyeducation.ca [energyeducation.ca]
- 6. Molecular weight of Ni [convertunits.com]
- 7. webqc.org [webqc.org]
- 8. Molecular weight of S [convertunits.com]
- 9. homework.study.com [homework.study.com]
- 10. webqc.org [webqc.org]
- 11. scbt.com [scbt.com]
An In-depth Technical Guide to the Thermal Decomposition of Ammonium Nickel (II) Sulfate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, ((NH₄)₂Ni(SO₄)₂·6H₂O). The information presented herein is curated from scientific literature to aid researchers and professionals in understanding the thermal stability and decomposition pathway of this compound.
Introduction
Ammonium nickel (II) sulfate hexahydrate, a Tutton's salt, is a crystalline solid with applications in various fields, including electroplating and as a precursor in materials synthesis. Its thermal behavior is of significant interest for processes that involve heating this compound. The decomposition is a multi-stage process involving dehydration, desulfation, and the release of ammonia (B1221849), ultimately yielding nickel (II) oxide as the final solid product.
Thermal Decomposition Pathway
The thermal decomposition of ammonium nickel (II) sulfate hexahydrate proceeds through a series of distinct steps, which have been elucidated primarily through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process can be broadly categorized into three main stages:
-
Dehydration: The initial stage involves the loss of the six molecules of water of crystallization.
-
Decomposition of the Anhydrous Salt: Following dehydration, the anhydrous salt decomposes, releasing ammonia and sulfur dioxide.
-
Final Decomposition: The remaining sulfate further decomposes at higher temperatures to yield the final solid residue.
A detailed breakdown of these stages is provided in the quantitative data section.
Quantitative Decomposition Data
The following table summarizes the quantitative data for the thermal decomposition of ammonium nickel (II) sulfate hexahydrate. The data is based on a multi-step decomposition process identified in thermal analysis studies[1][2].
| Decomposition Stage | Temperature Range (°C) | Mass Loss (Experimental %) | Mass Loss (Theoretical %) | Evolved Species | Intermediate/Final Product |
| 1. Dehydration | 70 - 190 | ~26% | 27.3% | H₂O | (NH₄)₂Ni(SO₄)₂ |
| 2. Anhydrous Decomposition | 240 - 506 | ~42% (cumulative with stage 1) | 43.4% (for NH₃ + SO₂) | NH₃, SO₂ | NiSO₄ |
| 3. Final Decomposition | 520 - 890 | ~18% (cumulative with stage 2) | 20.2% (for SO₃) | SO₃ | NiO |
Note: Experimental mass loss percentages are approximate and can vary based on experimental conditions.
Detailed Experimental Protocols
The data presented in this guide is typically obtained using thermogravimetric analysis (TGA) coupled with a technique for evolved gas analysis (EGA), such as Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).
Typical TGA-FTIR Experimental Setup:
-
Instrument: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.
-
Sample Mass: 5-10 mg of powdered ammonium nickel (II) sulfate hexahydrate.
-
Crucible: Alumina or platinum crucible.
-
Heating Rate: A linear heating rate, typically 10 °C/min, is employed.
-
Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.
-
Temperature Range: The sample is heated from ambient temperature to approximately 1000 °C.
-
Evolved Gas Analysis: The gases evolved from the sample are continuously transferred to the FTIR gas cell through a heated transfer line (typically maintained at ~200-250 °C to prevent condensation) for analysis.
Visualization of Decomposition Pathway and Experimental Workflow
The following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for its analysis.
Caption: Thermal decomposition pathway of ammonium nickel (II) sulfate hexahydrate.
Caption: Experimental workflow for TGA-FTIR analysis.
Chemical Equations
The stepwise thermal decomposition can be represented by the following chemical equations:
-
(NH₄)₂Ni(SO₄)₂·6H₂O(s) → (NH₄)₂Ni(SO₄)₂(s) + 6H₂O(g)
-
(NH₄)₂Ni(SO₄)₂(s) → NiSO₄(s) + 2NH₃(g) + SO₂(g) + H₂O(g) (Note: The decomposition of the anhydrous salt is complex and may involve the formation of intermediate species. The equation above represents the overall reaction in this stage.)
-
NiSO₄(s) → NiO(s) + SO₃(g)
Conclusion
The thermal decomposition of ammonium nickel (II) sulfate hexahydrate is a well-defined, multi-stage process. Understanding these decomposition steps, the temperature ranges at which they occur, and the evolved gaseous products is critical for the safe and effective use of this compound in high-temperature applications. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this material.
References
An In-depth Technical Guide to Ammonium Nickel(II) Sulfate Hexahydrate
IUPAC Name: diazanium;nickel(2+);disulfate;hexahydrate[1][2] Common Names: Ammonium (B1175870) nickel(II) sulfate (B86663) hexahydrate, Diammonium nickel(II) sulfate hexahydrate[1][3] Chemical Formula: (NH₄)₂Ni(SO₄)₂·6H₂O[3]
Ammonium nickel(II) sulfate hexahydrate is a double salt consisting of nickel(II) sulfate and ammonium sulfate, incorporating six molecules of water of crystallization.[3] This compound is notable for its stability and is a common reagent in various chemical applications, including electroplating and catalysis.[4]
Physicochemical Properties
The key physical and chemical properties of ammonium nickel(II) sulfate hexahydrate are summarized in the table below.
| Property | Value |
| Molar Mass | 394.97 g/mol [5][6] (Note: Some sources state ~290.89 g/mol or ~395.0 g/mol depending on calculation) |
| Appearance | Pale green to emerald green crystalline solid.[3] |
| Density | Approximately 1.98 g/cm³.[3] |
| Melting Point | Decomposes before melting, typically between 85-89 °C.[7][8] |
| Solubility in Water | Soluble in water.[7][8] |
| Solubility in other solvents | Slightly soluble in ethanol; insoluble in nonpolar organic solvents.[3] |
| Crystal System | Monoclinic. |
Applications
Ammonium nickel(II) sulfate hexahydrate has several applications across various scientific and industrial fields:
-
Electroplating: It serves as a source of nickel ions in electroplating baths, providing a uniform and corrosion-resistant nickel coating on metal surfaces.[3][4][9]
-
Catalysis: The compound is used as a precursor in the synthesis of nickel catalysts, which are employed in organic reactions like hydrogenation.[4][9]
-
Analytical Chemistry: It is utilized in analytical methods, such as spectrophotometry, for the quantitative analysis of nickel and other metal ions.[3][9]
-
Inorganic Synthesis: It acts as a precursor for the preparation of other nickel-containing compounds and complexes.[3]
-
Agriculture: In some cases, it is used as a micronutrient fertilizer to address nickel deficiencies in soil.[9]
Experimental Protocols
Synthesis of Ammonium Nickel(II) Sulfate Hexahydrate
A common laboratory method for the preparation of this double salt involves the crystallization from a solution containing stoichiometric amounts of its constituent salts.[10][11]
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Distilled water
Procedure:
-
Calculate the stoichiometric amounts of nickel(II) sulfate hexahydrate and ammonium sulfate required. For example, to synthesize the double salt, one can use a 1:1 molar ratio of the two components.
-
Dissolve the pre-weighed amounts of both salts in a minimal amount of hot distilled water in a beaker.
-
Stir the solution until both salts are completely dissolved, creating a clear green solution. Gentle warming on a water bath can aid dissolution, but boiling should be avoided.[12]
-
Allow the solution to cool slowly to room temperature. Crystals of ammonium nickel(II) sulfate hexahydrate will precipitate out of the solution.
-
For maximum yield, the beaker can be placed in an ice bath or refrigerator to facilitate further crystallization.[12]
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.
-
Dry the collected crystals, for instance, by pressing them between filter papers or leaving them in a desiccator.
A logical workflow for the synthesis is depicted in the diagram below.
Structural Information
The crystal structure of ammonium nickel(II) sulfate hexahydrate has been determined by X-ray diffraction. The nickel(II) ion is octahedrally coordinated by six water molecules, forming the [Ni(H₂O)₆]²⁺ complex cation. The ammonium and sulfate ions are present in the crystal lattice.
The relationships between the constituent ions and the final hydrated compound are illustrated below.
References
- 1. Ammonium Nickel(II)Sulfate Hexahydrate | H20N2NiO14S2 | CID 182663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (N H4)2 Ni (S O4)2 (H2 O)6 | H20N2NiO14S2 | CID 139057148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ammonium nickel (II) sulfate hexahydrate - SYNTHETIKA [synthetikaeu.com]
- 4. chemiis.com [chemiis.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Ammonium nickel(II) sulfate hexahydrate | 7785-20-8 [chemicalbook.com]
- 8. 7785-20-8 CAS MSDS (Ammonium nickel(II) sulfate hexahydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. m.youtube.com [m.youtube.com]
Hazards and safety precautions for ammonium nickel (II) sulfate hexahydrate
An In-depth Technical Guide to the Hazards and Safety Precautions for Ammonium (B1175870) Nickel (II) Sulfate (B86663) Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards associated with ammonium nickel (II) sulfate hexahydrate and outlines the necessary safety precautions for its handling, storage, and disposal. The information is intended for professionals in research and development who may work with this chemical.
Chemical Identification and Physical Properties
Ammonium nickel (II) sulfate hexahydrate, also known as nickel ammonium sulfate, is a blue-green crystalline solid.[1] It is soluble in water and insoluble in alcohol.[2]
| Property | Value |
| Synonyms | Nickel diammonium sulfate hexahydrate, Ammonium nickel sulfate hexahydrate, Sulfuric acid, ammonium nickel(2+) salt (2:2:1) hexahydrate[3] |
| CAS Number | 7785-20-8[3] |
| Molecular Formula | H₈N₂NiO₈S₂ · 6H₂O |
| Molecular Weight | 395.00 g/mol |
Hazard Identification and Classification
Ammonium nickel (II) sulfate hexahydrate is classified as a hazardous substance with multiple health and environmental risks.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][5][6] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[4][5] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[4][5][6] |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][4][5][6] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[4][5] |
| Carcinogenicity | 1A | H350i: May cause cancer by inhalation[4] |
| Reproductive Toxicity | 1A | H360D: May damage the unborn child[4] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure[4][5][6] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[5][6] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[4][5] |
Potential Health Effects:
-
Inhalation: Harmful if inhaled, causing respiratory tract irritation.[1] It may also lead to allergic respiratory reactions, asthma-like symptoms, or breathing difficulties.[1][2][7]
-
Skin Contact: Causes skin irritation and may lead to an allergic skin reaction or dermatitis.[1][7]
-
Ingestion: Harmful if swallowed, causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[1]
-
Chronic Exposure: May cause cancer, is suspected of causing genetic defects, and may damage fertility or the unborn child.[2][4] Prolonged or repeated exposure can cause damage to organs.[4]
Toxicological Data
| Parameter | Value | Species |
| LD50 Oral | 399 mg/kg | Rat[1][5][7] |
| LD50 Oral | 400 mg/kg | Rat |
| LD50 Oral | 418 mg/kg | Rat[5] |
Exposure Controls and Personal Protection
To minimize exposure to ammonium nickel (II) sulfate hexahydrate, the following control measures and personal protective equipment (PPE) are mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Use process enclosures or local exhaust ventilation to control airborne dust levels.[1]
Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[7] |
| Skin Protection | Chemical-resistant gloves and an apron.[7] Wear long-sleeved clothing.[7] |
| Respiratory Protection | For small-scale laboratory use, a particle-filtering half mask (EN149:2001) is recommended. For larger scale operations or in case of emergency, use a respirator with a particulates filter conforming to EN 143. |
Handling and Storage
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust.[7]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the work area.[4]
-
Minimize dust generation and accumulation.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Call a physician or poison control center immediately.[1] |
Accidental Release Measures
In the event of a spill, evacuate unnecessary personnel.[4] Wear appropriate personal protective equipment as outlined in Section 4.[1] Avoid generating dust.[1] Vacuum or sweep up the material and place it into a suitable, closed container for disposal.[1] Do not allow the substance to enter drains or water courses.
Fire and Explosion Hazard
Ammonium nickel (II) sulfate hexahydrate is not flammable.[7] In case of a fire in the surrounding area, use an extinguishing agent suitable for the type of fire, such as water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. Thermal decomposition can release irritating gases and vapors, including sulfur oxides, nickel oxides, and ammonia.
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed disposal company.[5] Do not allow the chemical to enter the environment.[5]
Diagrams
Caption: Workflow for Hazard Management of Chemical Substances.
Caption: Experimental Workflow for Risk Assessment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Nickel Ammonium Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. spectrumchemical.com [spectrumchemical.com]
The Enduring Legacy of Tutton's Salts: A Crystallographic and Physicochemical Guide
An in-depth exploration of the discovery, synthesis, and characterization of Tutton's salts, providing researchers, scientists, and drug development professionals with a comprehensive technical resource on these historically significant double salts.
Introduction
Tutton's salts, a series of isomorphous double salts with the general formula M'₂M''(XO₄)₂·6H₂O, have held a significant place in the annals of chemistry and crystallography for over a century.[1] Named after their discoverer, Alfred Edwin Howard Tutton, these compounds have been instrumental in advancing our understanding of isomorphism, crystallography, and the relationship between chemical composition and physical properties.[1] Their ease of preparation in high purity also established them as reliable reagents and standards in spectroscopy.[2] This technical guide provides a comprehensive overview of the discovery and history of Tutton's salts, detailed experimental protocols for their synthesis and characterization, and a compilation of their key crystallographic and physicochemical data.
Discovery and Historical Context
The systematic investigation and characterization of what are now known as Tutton's salts were carried out by the British chemist and crystallographer Alfred Edwin Howard Tutton around the turn of the 20th century.[1] Tutton, a meticulous experimentalist, dedicated a significant portion of his scientific career to the precise measurement of the crystallographic and physical properties of these double salts.[3] His work, which began around 1890, involved the synthesis and detailed study of a large series of these compounds, where M' is a monovalent cation (such as K⁺, Rb⁺, Cs⁺, NH₄⁺, or Tl⁺), M'' is a divalent metal cation (such as Mg²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, or Zn²⁺), and X is typically sulfur (in sulfates) or selenium (in selenates).[3][4]
Tutton's research was pivotal in demonstrating the principles of isomorphism, showing that by systematically substituting the constituent ions, the crystal structure remained largely unchanged, with predictable and regular variations in the crystallographic angles and physical properties.[3] This work provided strong evidence for the developing theories of atomic and ionic radii and their influence on crystal structure. Before Tutton's extensive work, some of these salts were known, with the naturally occurring mineral Schönite (K₂Mg(SO₄)₂·6H₂O) being one example.[1] However, it was Tutton's comprehensive and precise investigations that established them as a distinct and important class of compounds.
General Structure and Properties
Tutton's salts crystallize in the monoclinic system, belonging to the space group P2₁/a.[4] The crystal structure is characterized by the presence of isolated [M''(H₂O)₆]²⁺ octahedra, XO₄²⁻ tetrahedra, and M'⁺ cations. The robustness and stability of the crystal lattice are attributed to an extensive network of hydrogen bonds between the coordinated water molecules of the hexaaqua metal complex and the oxygen atoms of the sulfate (B86663) or selenate (B1209512) anions.[1]
dot
Figure 1: General composition and key interactions within the Tutton's salt crystal lattice.
Experimental Protocols
Synthesis of Tutton's Salts by Slow Evaporation
The most common and reliable method for preparing high-quality single crystals of Tutton's salts is the slow evaporation of an aqueous solution containing stoichiometric amounts of the constituent simple salts.[5]
Materials:
-
Monovalent cation sulfate or selenate (e.g., K₂SO₄, (NH₄)₂SO₄)
-
Divalent metal sulfate or selenate hydrate (B1144303) (e.g., CuSO₄·5H₂O, NiSO₄·6H₂O)
-
Deionized water
Procedure:
-
Prepare saturated aqueous solutions of the monovalent and divalent salts separately in deionized water. Gentle warming can be applied to facilitate dissolution.[5]
-
Mix the two solutions in a 1:1 molar ratio.[1]
-
Filter the resulting solution to remove any impurities.
-
Cover the beaker with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature or in a constant temperature oven).[6]
-
Crystals will typically form over a period of several days to a week.[5]
-
Once crystals of a suitable size have formed, they can be harvested from the mother liquor by filtration or careful removal with tweezers.[5]
Characterization Techniques
Single-crystal or powder X-ray diffraction (XRD) is the definitive method for determining the crystal structure and unit cell parameters of Tutton's salts.
Instrumentation:
-
A single-crystal or powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).[5][7]
Procedure (Powder XRD):
-
A small amount of the crystalline sample is finely ground to a homogenous powder.
-
The powder is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded over a specific 2θ range (e.g., 10-80°).[7]
-
The resulting diffractogram is analyzed to identify the crystal phase and determine the lattice parameters by comparison with known standards or through indexing software.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and dehydration processes of Tutton's salts.
Instrumentation:
-
A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.[6]
Procedure:
-
A small, accurately weighed amount of the sample is placed in a sample pan (e.g., alumina (B75360) or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[6]
-
The TGA curve records the mass loss as a function of temperature, indicating the loss of water of hydration.
-
The DSC curve records the heat flow to or from the sample, revealing endothermic or exothermic transitions such as dehydration and decomposition.[8]
Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the Tutton's salt crystal.
Instrumentation:
-
FTIR spectrometer
-
Raman spectrometer with a suitable laser excitation source.[6]
Procedure (Raman Spectroscopy):
-
A small amount of the crystalline sample is placed on a microscope slide.
-
The sample is illuminated with a monochromatic laser beam.
-
The scattered light is collected and analyzed to produce a Raman spectrum.
-
The vibrational modes corresponding to the sulfate/selenate anions, water molecules, and the metal-aqua complex can be identified and assigned.[9]
dot
Figure 2: A generalized experimental workflow for the synthesis and characterization of Tutton's salts.
Quantitative Data
The following tables summarize the crystallographic data for a selection of Tutton's salts. All listed salts crystallize in the monoclinic space group P2₁/a.
Table 1: Crystallographic Data for a Selection of Tutton's Salts
| Cation (M') | Cation (M'') | Anion (X) | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |
| K | Mg | SO₄ | 9.04 | 12.22 | 6.13 | 104.8 | 654.4 | [10] |
| K | Fe | SO₄ | 9.065(1) | 12.252(1) | 6.1646(5) | 104.536(7) | 662.8 | [10] |
| K | Co | SO₄ | 9.02 | 12.18 | 6.14 | 104.8 | 650.5 | [10] |
| K | Ni | SO₄ | 8.98 | 12.11 | 6.11 | 105.1 | 640.4 | [10] |
| K | Cu | SO₄ | 9.076(7) | 12.105(6) | 6.146(9) | 104.4(5) | 654.3 | [7] |
| K | Zn | SO₄ | 9.029(1) | 12.204(1) | 6.1470(5) | 104.795(9) | 654.8 | [10] |
| NH₄ | Mg | SO₄ | 9.383 | 12.669 | 6.220 | 107.05 | 711.6 | [11] |
| NH₄ | Ni | SO₄ | 9.241 | 12.544 | 6.243 | 106.97 | 692.6 | [11] |
| NH₄ | Zn | SO₄ | 9.343(4) | 12.648(8) | 6.241(5) | 109.92(3) | 705.65 | [1] |
| Cs | Mg | SO₄ | 9.338(2) | 12.849(4) | 6.361(2) | 107.07(2) | 729.6 | [12] |
| Cs | Fe | SO₄ | 9.357(2) | 12.886(2) | 6.381(1) | 106.94(1) | 736.0 | [12] |
| Cs | Co | SO₄ | 9.318(1) | 12.826(3) | 6.3650(9) | 107.13(1) | 727.0 | [12] |
| Cs | Ni | SO₄ | 9.259(2) | 12.767(2) | 6.358(1) | 107.00(2) | 718.7 | [12] |
| Cs | Zn | SO₄ | 9.314(2) | 12.817(2) | 6.369(2) | 106.94(2) | 727.3 | [12] |
Conclusion
Tutton's salts, since their systematic discovery and characterization by A.E.H. Tutton, have remained a cornerstone in the study of solid-state chemistry and crystallography. Their predictable isomorphous series have provided an invaluable platform for investigating the subtle interplay between ionic substitution and the resulting changes in crystal structure and physical properties. The straightforward synthesis and high purity of these compounds continue to make them relevant in both educational and research settings. This guide has provided a detailed overview of their history, structure, and the experimental methodologies for their study, along with a compilation of key crystallographic data, serving as a valuable resource for scientists and researchers in the field. The enduring legacy of Tutton's salts lies not only in their historical significance but also in their continued utility as model systems for fundamental crystallographic and physicochemical investigations.
References
- 1. Tutton salt (NH4)2Zn(SO4)2(H2O)6: thermostructural, spectroscopic, Hirshfeld surface, and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Synthesis, Thermal Analysis, Spectroscopic Properties, and Degradation Process of Tutton Salts Doped with AgNO3 or H3BO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tutton's salt - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Composition of Tutton Double Salts: An Introductory Laboratory Project [article.sapub.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. static.even3.com [static.even3.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.iucr.org [journals.iucr.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nickel Electroplating Using Ammonium Nickel (II) Sulfate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate in nickel electroplating baths. This document is intended for professionals in research and development who require a thorough understanding of the historical context, bath formulation, operating parameters, and expected outcomes of using this specific nickel salt.
Introduction
Ammonium nickel (II) sulfate hexahydrate, with the chemical formula (NH₄)₂Ni(SO₄)₂·6H₂O, is a double salt of nickel sulfate and ammonium sulfate.[1] Historically, it was a primary component in early nickel electroplating baths before the widespread adoption of the Watts bath.[2] Its use offers a unique set of characteristics to the plating process and the resulting nickel deposit. This compound serves as a source of nickel ions for electrodeposition, contributing to the formation of a uniform and durable nickel coating.[3] The presence of ammonium ions in the bath can influence the deposit's properties, such as internal stress and hardness.
Quantitative Data Summary
The following tables summarize the composition and operating parameters of a traditional nickel electroplating bath using ammonium nickel (II) sulfate hexahydrate, as well as a comparison with the standard Watts bath.
Table 1: Traditional Ammonium Nickel Sulfate Bath Composition
| Component | Concentration | Purpose |
| Ammonium Nickel (II) Sulfate Hexahydrate | 60 g/L | Primary source of nickel ions |
| Nickel (II) Sulfate Hexahydrate | 30 g/L | Supplemental source of nickel ions |
| Boric Acid | 15 g/L | pH buffer to stabilize the bath |
| Sodium Chloride | 15 g/L | Improves anode corrosion and conductivity |
Table 2: Operating Parameters for Ammonium Nickel Sulfate Bath
| Parameter | Value | Effect |
| pH | 5.8 | Affects cathode efficiency and deposit properties |
| Current Density | 2.15 A/dm² | Influences plating rate and deposit morphology |
| Temperature | Ambient | Affects conductivity and deposit stress |
| Anode to Cathode Ratio | 1.1:1 | Ensures proper anode dissolution |
Table 3: Comparison with a Typical Watts Bath
| Parameter | Ammonium Nickel Sulfate Bath | Watts Bath |
| Primary Nickel Salt | Ammonium Nickel (II) Sulfate | Nickel (II) Sulfate |
| Nickel Chloride | Lower Concentration (as NaCl) | Higher Concentration (as NiCl₂) |
| Operating pH | Near Neutral (e.g., 5.8) | Acidic (e.g., 4.0) |
| Ammonium Ions | Present | Absent |
| Reported Deposit Stress | Generally higher tensile stress | Lower stress, can be compressive with additives |
Experimental Protocols
Protocol 1: Preparation of the Ammonium Nickel Sulfate Electroplating Bath (1 Liter)
Materials:
-
Ammonium Nickel (II) Sulfate Hexahydrate
-
Nickel (II) Sulfate Hexahydrate
-
Boric Acid
-
Sodium Chloride
-
Deionized Water
-
Beakers
-
Hot plate with magnetic stirrer
-
pH meter
Procedure:
-
Dissolve Nickel Salts: In a 1-liter beaker, add approximately 500 mL of deionized water and heat to around 60°C on a hot plate with stirring. Add 60 g of ammonium nickel (II) sulfate hexahydrate and 30 g of nickel (II) sulfate hexahydrate. Stir until fully dissolved.
-
Add Boric Acid and Chloride: To the heated solution, add 15 g of boric acid and 15 g of sodium chloride. Continue stirring until all components are completely dissolved.
-
Adjust Volume and pH: Allow the solution to cool to room temperature. Transfer the solution to a 1-liter volumetric flask and add deionized water to the mark. Measure the pH of the solution using a calibrated pH meter. Adjust the pH to 5.8 using a dilute solution of sulfuric acid or ammonium hydroxide (B78521) as needed.
-
Purification (Optional but Recommended): For optimal results, perform a low-current density electrolysis (dummy plating) at 0.2-0.5 A/dm² for 2-4 hours to remove metallic impurities.
Protocol 2: Nickel Electroplating of a Test Panel
Materials:
-
Prepared Ammonium Nickel Sulfate Electroplating Bath
-
Test panels (e.g., brass or steel coupons)
-
Degreasing solution (e.g., alkaline cleaner)
-
Acid activation solution (e.g., 10% sulfuric acid)
-
Deionized water
-
Electroplating tank
-
DC power supply
-
Pure nickel anode
-
Anode bag (recommended)
Procedure:
-
Substrate Preparation:
-
Mechanically polish the test panel to the desired surface finish.
-
Degrease the panel by immersing it in a suitable alkaline cleaner at the recommended temperature and time.
-
Rinse the panel thoroughly with deionized water.
-
Activate the surface by dipping it in a 10% sulfuric acid solution for 30-60 seconds.
-
Rinse the panel again with deionized water.
-
-
Electroplating Setup:
-
Fill the electroplating tank with the prepared ammonium nickel sulfate bath.
-
Place a pure nickel anode (preferably inside an anode bag to prevent particle contamination) into the bath and connect it to the positive terminal of the DC power supply.
-
Suspend the prepared test panel in the bath and connect it to the negative terminal of the power supply. Ensure the anode and cathode are parallel and at the desired distance.
-
-
Electrodeposition:
-
Turn on the DC power supply and adjust the current to achieve the desired current density (e.g., 2.15 A/dm²).
-
Continue plating for the calculated time to achieve the desired thickness. Agitation of the solution using a magnetic stirrer is recommended for uniform plating.
-
-
Post-Plating Treatment:
-
Turn off the power supply and remove the plated panel from the bath.
-
Rinse the panel thoroughly with deionized water.
-
Dry the panel using a clean, soft cloth or compressed air.
-
Protocol 3: Characterization of the Nickel Deposit
Methods:
-
Thickness Measurement: Utilize a calibrated coating thickness gauge or cross-sectional analysis via microscopy.
-
Hardness Testing: Employ a microhardness tester (e.g., Vickers or Knoop) to determine the hardness of the deposit.
-
Adhesion Testing: Perform a bend test or a tape test to assess the adhesion of the nickel coating to the substrate.
-
Corrosion Resistance: Conduct salt spray testing (ASTM B117) or electrochemical impedance spectroscopy to evaluate the corrosion performance of the plated panel.
-
Surface Morphology: Analyze the surface of the deposit using Scanning Electron Microscopy (SEM) to observe the grain structure and identify any defects.
Visualizations
References
Application Notes and Protocols: Ammonium Nickel (II) Sulfate Hexahydrate as a Precursor for High-Performance Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, is a highly stable, water-soluble double salt that serves as an excellent precursor for the synthesis of various nickel-based catalysts.[1] Its consistent purity, crystalline nature, and ease of handling make it an ideal starting material for creating finely dispersed nickel nanoparticles on a range of support materials. Catalysts derived from this precursor are crucial in numerous industrial and research applications, including hydrogenation, steam reforming, and organic synthesis.[1] The synthesis method significantly influences the final catalyst's properties, such as metal dispersion, particle size, and the strength of the metal-support interaction, which in turn dictate its catalytic activity, selectivity, and stability.[2]
Applications of Derived Nickel Catalysts
Nickel catalysts synthesized from ammonium nickel (II) sulfate hexahydrate are versatile and effective in several critical chemical transformations.
-
Steam Methane (B114726) Reforming (SMR): This is a primary industrial process for producing hydrogen (H₂) and synthesis gas (syngas). Nickel-based catalysts are widely used due to their high activity and comparatively low cost.[3] They facilitate the reaction between methane and steam at elevated temperatures to produce H₂ and carbon monoxide. The performance, particularly stability and resistance to carbon deposition (coking), is a key challenge being addressed through advanced catalyst design.[3][4]
-
Hydrogenation Reactions: Supported nickel catalysts are extensively used for the hydrogenation of various functional groups.[5] This includes the conversion of unsaturated aldehydes and nitroaromatics into valuable chemicals. For instance, the selective hydrogenation of vanillin (B372448) to 2-methoxy-4-methylphenol (B1669609) (MMP) is a significant reaction in the upgrading of biomass-derived compounds.[6][7] The catalyst's performance is highly dependent on the nickel particle size and the nature of the support.[5]
-
Organic Synthesis: Beyond hydrogenation, catalysts derived from this precursor can be active in other organic reactions, such as those involving C-C bond formation. The precursor itself can sometimes be used directly as a catalyst in reactions like the synthesis of Schiff bases.
Catalyst Characterization
To understand the relationship between the synthesis protocol and catalytic performance, a thorough characterization of the catalyst's physicochemical properties is essential.
-
X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the catalyst, such as metallic nickel (Ni⁰), nickel oxide (NiO), or spinel structures like NiAl₂O₄.[8][9] The average crystallite size of the nickel particles can be calculated from the peak broadening using the Scherrer equation, which is crucial for correlating particle size with catalytic activity.[10] The characteristic diffraction peaks for the face-centered cubic (fcc) structure of metallic nickel are typically observed at 2θ values around 44.5°, 51.8°, and 76.4°.[11]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the catalyst's morphology, allowing for the determination of nickel nanoparticle size, shape, and distribution on the support material.[8][9] High-resolution TEM (HRTEM) can further reveal the crystalline lattice of the nanoparticles.
-
Temperature-Programmed Reduction (TPR): H₂-TPR experiments are conducted to study the reducibility of the nickel oxide species on the support. The temperature at which reduction occurs provides insight into the strength of the interaction between the nickel species and the support material—a critical factor for catalyst stability.[12]
Experimental Protocols
Below are detailed protocols for synthesizing supported nickel catalysts using ammonium nickel (II) sulfate hexahydrate as the precursor.
Protocol 1: Synthesis of Ni/γ-Al₂O₃ Catalyst via Incipient Wetness Impregnation
This method is suitable for preparing catalysts with a controlled metal loading on a porous support.
Materials:
-
Ammonium nickel (II) sulfate hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O
-
Gamma-alumina (γ-Al₂O₃) pellets or powder, calcined at 600 °C for 4 hours
-
Deionized water
-
Acetone
Equipment:
-
Beakers and graduated cylinders
-
Stirring hot plate
-
Rotary evaporator (optional)
-
Drying oven
-
Tube furnace with temperature controller
-
Quartz tube reactor
Procedure:
-
Determine Pore Volume: First, determine the total pore volume of the γ-Al₂O₃ support by water titration or from the manufacturer's specifications. This is critical for the incipient wetness technique.
-
Prepare Impregnation Solution: Calculate the mass of (NH₄)₂Ni(SO₄)₂·6H₂O required to achieve the desired nickel loading (e.g., 10 wt%). Dissolve this amount in a volume of deionized water equal to the total pore volume of the alumina (B75360) support to be used. Stir until the salt is completely dissolved, forming a clear green solution.
-
Impregnation: Add the nickel salt solution to the dry γ-Al₂O₃ support dropwise while continuously mixing or tumbling the support material. Ensure the solution is absorbed completely into the pores without forming a slurry.[13]
-
Drying: Dry the impregnated material in an oven at 120 °C for 12 hours to remove the water.[5]
-
Calcination: Place the dried powder in the tube furnace. Ramp the temperature to 500-650 °C at a rate of 5 °C/min under a flow of air and hold for 4-6 hours.[10][13] This step decomposes the sulfate and ammonium salts and converts the nickel species to nickel oxide (NiO).
-
Reduction (Activation): Prior to the catalytic reaction, the calcined catalyst must be activated. Place the catalyst in a reactor and heat it under a flow of hydrogen (e.g., 10% H₂ in N₂ or Ar). Ramp the temperature to 500-700 °C and hold for 4 hours to reduce the NiO to active metallic nickel (Ni⁰).[10] Cool down to the reaction temperature under an inert gas flow.
Protocol 2: Synthesis of Ni-Al₂O₃ Catalyst via Co-precipitation
This method often yields catalysts with high metal dispersion and strong metal-support interaction.
Materials:
-
Ammonium nickel (II) sulfate hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O
-
Aluminum sulfate, Al₂(SO₄)₃·18H₂O
-
Urea or Sodium Carbonate (Na₂CO₃) as precipitating agent
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer and pH probe
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
-
Tube furnace
Procedure:
-
Prepare Metal Salt Solution: Prepare an aqueous solution containing the required stoichiometric amounts of ammonium nickel (II) sulfate hexahydrate and aluminum sulfate to achieve the desired final Ni/Al ratio.
-
Prepare Precipitant Solution: Prepare a separate aqueous solution of the precipitating agent (e.g., 1 M Na₂CO₃ or urea).
-
Precipitation: Heat the metal salt solution to 70-80 °C in the reactor with vigorous stirring. Slowly add the precipitant solution dropwise to the heated metal salt solution. Monitor the pH and maintain it at a constant value (typically between 8 and 10) during the precipitation process.[10][14]
-
Aging: After the addition is complete, continue stirring the resulting slurry at the same temperature for 2-4 hours to age the precipitate, which helps in forming a more uniform and stable structure.
-
Filtration and Washing: Cool the slurry to room temperature. Filter the precipitate using a Büchner funnel and wash it thoroughly with copious amounts of deionized water until the filtrate is free of sulfate ions (tested with BaCl₂ solution).
-
Drying: Dry the filter cake in an oven at 110 °C overnight.[10]
-
Calcination and Reduction: Calcine the dried powder at 650 °C for 6 hours.[10] Follow with the reduction step as described in Protocol 1 (Step 6) to obtain the active catalyst.
Data Presentation: Catalyst Performance
The performance of catalysts derived from ammonium nickel (II) sulfate hexahydrate is demonstrated in the following applications.
Table 1: Performance in Steam Methane Reforming (SMR)
| Catalyst | Precursor(s) | Method | Temp (°C) | H₂O/CH₄ Ratio | CH₄ Conversion (%) | H₂ Selectivity (%) | Reference |
| Ni/γ-Al₂O₃ | Nickel Nitrate | Impregnation | 600 | 2 | ~75 | ~70 | [2] |
| Ni-Mg-Al | Nickel Nitrate, etc. | Co-precipitation | 500 | 2 | ~45 | Not Reported | [12] |
| Ni/ZrO₂ | Nickel Nitrate | Impregnation | 500 | Not Reported | ~80 | Not Reported | |
| 10% Ni/Boehmite | Nickel Precursor | Impregnation | 600 | Not Reported | >90 | Not Reported | [15] |
Table 2: Performance in Hydrogenation of Vanillin
| Catalyst | Precursor(s) | Method | Temp (°C) | H₂ Pressure (MPa) | Vanillin Conv. (%) | Main Product Selectivity (%) | Reference |
| Ni-Mo/δ-Al₂O₃ | Ni & Mo precursors | Impregnation | 314 | 0.5 | Not Reported | Optimized for Cresol | [4] |
| CoNi/Al₂O₃ | Co & Ni precursors | Not Specified | 150 | 1 | >99 | 98.9 (Vanillyl alcohol) | [7] |
| Ni₂P/HY | Nickel Acetylacetonate | One-pot | 220 | 2 | ~98 | >99 (MMP) | [7] |
| Ni/Al₂O₃ | Not Specified | Not Specified | 275 | Not Reported | Not Reported | High for Vanillin degradation | [16] |
Visualizations
Catalyst Synthesis Workflow
The following diagram illustrates a typical workflow for preparing a supported nickel catalyst via the impregnation method.
Caption: Workflow for Impregnation Synthesis of Ni/γ-Al₂O₃ Catalyst.
Relationship between Precursor, Synthesis, and Application
This diagram shows the logical relationships between the precursor, different synthesis routes, and the resulting catalyst applications.
Caption: Precursor to Catalyst Application Pathway.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. Ni-Based Catalysts for Low Temperature Methane Steam Reforming: Recent Results on Ni-Au and Comparison with Other Bi-Metallic Systems [mdpi.com]
- 4. Parametric Analysis and Optimization of Vanillin Hydrodeoxygenation Over a Sulfided Ni-Mo/δ-Al2O3 Catalyst Under Continuous-Flow Conditions | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Promoting Effect of Ce and La on Ni–Mo/δ-Al2O3 Catalysts in the Hydrodeoxygenation of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of precipitants on Ni-Al2O3 catalysts prepared by a co-precipitation method for internal reforming in molten carbonate fuel cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. KR20170027674A - High Efficiency Ni-based Catalyst for Steam Methane Reforming and use thereof - Google Patents [patents.google.com]
- 16. ph01.tci-thaijo.org [ph01.tci-thaijo.org]
Application Notes and Protocols for Growing Single Crystals of Ammonium Nickel (II) Sulfate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and growth of high-quality single crystals of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O. This compound, a member of the Tutton's salt family, crystallizes in a monoclinic system and is of interest for its potential applications in areas such as ultraviolet light filters.[1][2] The protocols outlined below are based on established methods of solution crystallization.
Data Presentation
A summary of the key quantitative data for ammonium nickel (II) sulfate hexahydrate is presented in the table below. This information is critical for the successful preparation of saturated solutions and for controlling the crystallization process.
| Property | Value | Temperature (°C) | Reference |
| Solubility | 10.4 g / 100 mL H₂O | 20 | [3] |
| 30 g / 100 mL H₂O | 80 | [3] | |
| S(T) = 7.756 + 0.045T + 0.003T² (g/100mL) | 27 - 55 | [2] | |
| Density | 1.923 g/cm³ | 20 | [1][4] |
| Melting Point | 85-89 °C | N/A | [5][6] |
| Dehydration Temperature | > 95 °C | N/A | [1][2] |
| Crystal System | Monoclinic | N/A | [1][2] |
| Space Group | P2₁/c | N/A | [1][2] |
Experimental Protocols
The following protocols detail the necessary steps for the preparation of the salt and the subsequent growth of single crystals. The primary methods for crystal growth are slow evaporation and slow cooling of a saturated aqueous solution.
Synthesis of Ammonium Nickel (II) Sulfate Hexahydrate Salt
This initial step involves the synthesis of the double salt from its constituent salts.
Materials and Equipment:
-
Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Distilled or deionized water
-
Beakers
-
Heating plate with magnetic stirring capability
-
Magnetic stir bar
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Weighing balance
Procedure:
-
Stoichiometric Calculation: Calculate the equimolar amounts of nickel (II) sulfate hexahydrate and ammonium sulfate required. The molar mass of NiSO₄·6H₂O is approximately 262.85 g/mol , and the molar mass of (NH₄)₂SO₄ is approximately 132.14 g/mol . A typical reaction involves a 1:1 molar ratio.[2][7]
-
Dissolution: In a beaker, dissolve the calculated mass of nickel (II) sulfate hexahydrate in a minimal amount of hot distilled water. In a separate beaker, dissolve the equimolar amount of ammonium sulfate in a minimal amount of hot distilled water.
-
Mixing: While stirring, add the hot ammonium sulfate solution to the hot nickel (II) sulfate solution.
-
Concentration: Gently heat the mixed solution and stir until it is concentrated. Avoid boiling the solution.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature. Green crystals of ammonium nickel (II) sulfate hexahydrate will precipitate out.[8][9] For maximum yield, the beaker can be placed in a refrigerator for several hours after reaching room temperature.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[8] Wash the crystals with a small amount of ice-cold distilled water or acetone (B3395972) to remove any soluble impurities.[8]
-
Drying: Dry the purified crystals on a watch glass or filter paper at room temperature.
Single Crystal Growth by Slow Evaporation
This method relies on the slow evaporation of the solvent from a saturated solution to induce crystallization.
Materials and Equipment:
-
Synthesized ammonium nickel (II) sulfate hexahydrate salt
-
Distilled or deionized water
-
Beaker or crystallizing dish
-
Filter paper or perforated cover
-
Seed crystal (optional, but recommended for larger single crystals)
-
Nylon thread
Procedure:
-
Preparation of a Saturated Solution: Prepare a saturated solution of the synthesized salt in distilled water at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.[1]
-
Filtration: Filter the warm, saturated solution through a filter paper to remove any undissolved particles or impurities.
-
Seed Crystal Selection: Select a small, well-formed crystal from the initial synthesis to act as a seed crystal.
-
Crystal Growth:
-
Without a seed crystal: Pour the filtered, saturated solution into a clean beaker or crystallizing dish. Cover the container with a piece of filter paper or a perforated lid to allow for slow evaporation and to prevent dust from entering.[10] Place the container in a location with a stable temperature and minimal vibrations.[11] Crystals will start to form at the bottom of the container over a period of several days to weeks.
-
With a seed crystal: Suspend the selected seed crystal in the saturated solution using a thin nylon thread. Ensure the crystal is fully submerged and not touching the sides or bottom of the container. Cover the container and allow the solvent to evaporate slowly. The seed crystal will grow larger over time.
-
-
Harvesting: Once the crystals have reached the desired size, carefully remove them from the solution and dry them on a filter paper.
Single Crystal Growth by Slow Cooling
This method involves the controlled cooling of a saturated solution, which decreases the solubility of the salt and leads to crystallization.
Materials and Equipment:
-
Synthesized ammonium nickel (II) sulfate hexahydrate salt
-
Distilled or deionized water
-
Beaker or flask
-
Heating plate
-
Insulated container (e.g., Dewar flask or styrofoam box)
-
Seed crystal (optional)
Procedure:
-
Preparation of a Saturated Solution: Prepare a saturated solution of the salt in distilled water at a temperature higher than room temperature (e.g., 50°C).[2]
-
Filtration: Filter the hot, saturated solution to remove any impurities.
-
Cooling: Place the hot, saturated solution into an insulated container to ensure a slow and controlled rate of cooling.[9] If using a seed crystal, suspend it in the solution.
-
Crystal Formation: As the solution slowly cools, the solubility of the salt will decrease, leading to the formation and growth of crystals.
-
Harvesting: Once the solution has reached room temperature and crystal growth has ceased, carefully collect the crystals and dry them.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for growing single crystals of ammonium nickel (II) sulfate hexahydrate.
Caption: Workflow for the synthesis and single crystal growth of ammonium nickel (II) sulfate hexahydrate.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. 7785-20-8 CAS MSDS (Ammonium nickel(II) sulfate hexahydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. RU2310610C2 - Method of production of the nickel-ammonium sulfate hexahydrate - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. ocw.mit.edu [ocw.mit.edu]
Application of Ammonium Nickel (II) Sulfate Hexahydrate in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, a double salt with the formula (NH₄)₂Ni(SO₄)₂·6H₂O, is a stable, crystalline compound with significant applications in analytical chemistry.[1][2][3] Its high purity and well-defined stoichiometry make it a valuable reagent for various analytical techniques, including titration, spectrophotometry, and as a standard for instrument calibration. This document provides detailed application notes and protocols for its use in these areas.
Complexometric Titration for Nickel Determination
Ammonium nickel (II) sulfate hexahydrate is frequently used as a primary standard for the determination of nickel and for the standardization of ethylenediaminetetraacetic acid (EDTA) solutions. Complexometric titration with EDTA is a widely used method for determining the concentration of metal ions in a solution.
Application Notes:
This method is based on the formation of a stable, water-soluble complex between the nickel(II) ion and EDTA. The endpoint of the titration is detected using a metal-ion indicator, such as murexide (B42330), which changes color when all the free nickel ions have been complexed by the EDTA.[4][5] The reaction is quantitative and the stoichiometry is 1:1, allowing for precise determination of the nickel concentration.
Experimental Protocol: Standardization of EDTA Solution using Ammonium Nickel (II) Sulfate Hexahydrate
Materials:
-
Ammonium nickel (II) sulfate hexahydrate, analytical reagent grade
-
EDTA disodium (B8443419) salt dihydrate
-
Murexide indicator
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Deionized water
-
Analytical balance
-
Volumetric flasks (250 mL, 1000 mL)
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flasks (250 mL)
Procedure:
-
Preparation of 0.01 M Ammonium Nickel (II) Sulfate Standard Solution:
-
Accurately weigh approximately 0.987 g of ammonium nickel (II) sulfate hexahydrate.
-
Dissolve the weighed salt in deionized water in a 250 mL volumetric flask.
-
Make up the volume to the mark with deionized water and mix thoroughly.
-
-
Preparation of approximately 0.01 M EDTA Solution:
-
Weigh approximately 0.93 g of EDTA disodium salt dihydrate.
-
Dissolve it in deionized water in a 250 mL volumetric flask.
-
Dilute to the mark with deionized water and mix well.
-
-
Titration:
-
Pipette 25.00 mL of the standard ammonium nickel (II) sulfate solution into a 250 mL Erlenmeyer flask.
-
Add 75 mL of deionized water.
-
Add 10 mL of the ammonia-ammonium chloride buffer solution (pH 10).
-
Add a small amount (approximately 30-50 mg) of murexide indicator. The solution will turn yellow.
-
Titrate with the prepared EDTA solution from the burette until the color changes from yellow to a distinct purple at the endpoint.
-
Repeat the titration at least three times and record the volumes.
-
Calculation:
The molarity of the EDTA solution can be calculated using the following formula:
Molarity of EDTA = (Molarity of Ni²⁺ solution × Volume of Ni²⁺ solution) / Volume of EDTA solution
Quantitative Data Summary
| Parameter | Value |
| Molar Mass of (NH₄)₂Ni(SO₄)₂·6H₂O | 394.99 g/mol |
| Purity (typical) | ≥ 99% |
| Stoichiometry (Ni²⁺:EDTA) | 1:1 |
| Indicator | Murexide |
| pH for Titration | 10 |
| Endpoint Color Change | Yellow to Purple |
Experimental Workflow
Caption: Workflow for the standardization of an EDTA solution.
Spectrophotometric Analysis
Ammonium nickel (II) sulfate hexahydrate solutions have a characteristic light green color due to the presence of the hydrated nickel(II) ion, [Ni(H₂O)₆]²⁺. This property allows for its use in spectrophotometric applications.
Application Notes:
Solutions of ammonium nickel (II) sulfate hexahydrate obey the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to its concentration.[6][7] This relationship can be used to determine the concentration of nickel in an unknown sample by measuring its absorbance at a specific wavelength and comparing it to a calibration curve prepared from standard solutions of known concentrations. A study has shown that the absorption spectrum of an ammonium nickel sulfate solution can be determined using a double-beam UV/Vis spectrophotometer.[6][7]
Experimental Protocol: Determination of Nickel Concentration by UV-Vis Spectrophotometry
Materials:
-
Ammonium nickel (II) sulfate hexahydrate
-
Deionized water
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks (100 mL)
-
Pipettes
Procedure:
-
Preparation of a Stock Standard Solution (e.g., 0.1 M):
-
Accurately weigh 9.87 g of ammonium nickel (II) sulfate hexahydrate.
-
Dissolve it in a 250 mL volumetric flask with deionized water.
-
Make up to the mark and mix thoroughly.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of decreasing concentrations (e.g., 0.08 M, 0.06 M, 0.04 M, 0.02 M) by diluting the stock solution in 100 mL volumetric flasks.
-
-
Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the hydrated nickel(II) ion (around 395 nm and 720 nm).
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
-
Quantitative Data Summary
| Parameter | Value |
| Wavelength of Maximum Absorbance (λ_max) | ~395 nm and ~720 nm |
| Molar Absorptivity (ε) at λ_max | Dependent on wavelength and specific conditions |
| Linearity Range | Dependent on instrument and concentration range |
Logical Relationship Diagram
Caption: Logical flow for spectrophotometric nickel determination.
Gravimetric Analysis
While less common than titrimetric or spectrophotometric methods for nickel, gravimetric analysis can also be employed. In this context, ammonium nickel (II) sulfate hexahydrate can serve as a stable, weighable form of nickel.
Application Notes:
Gravimetric analysis involves the quantitative determination of an analyte based on its mass. For nickel, a common precipitating agent is dimethylglyoxime, which forms a characteristic red precipitate of nickel dimethylglyoximate. However, for specific applications requiring the crystallization and weighing of a nickel salt, the double salt formation with ammonium sulfate offers a stable and well-defined crystalline product.
Experimental Protocol: Gravimetric Determination of Nickel as Ammonium Nickel (II) Sulfate Hexahydrate (Illustrative)
Materials:
-
Nickel-containing sample
-
Ammonium sulfate
-
Sulfuric acid (dilute)
-
Deionized water
-
Beakers
-
Hot plate
-
Sintered glass crucible
-
Drying oven
Procedure:
-
Sample Preparation:
-
Dissolve the nickel-containing sample in a minimal amount of dilute sulfuric acid and deionized water.
-
-
Precipitation:
-
Add a concentrated solution of ammonium sulfate to the heated sample solution.
-
Allow the solution to cool slowly to promote the formation of large crystals of ammonium nickel (II) sulfate hexahydrate.
-
-
Filtration and Washing:
-
Filter the crystals through a pre-weighed sintered glass crucible.
-
Wash the crystals with a small amount of cold deionized water, followed by a wash with ethanol to facilitate drying.
-
-
Drying and Weighing:
-
Dry the crucible with the precipitate in a low-temperature oven (below the decomposition temperature of the hexahydrate) until a constant weight is achieved.
-
Calculate the mass of nickel based on the weight of the precipitated ammonium nickel (II) sulfate hexahydrate.
-
Quantitative Data Summary
| Parameter | Value |
| Precipitate | (NH₄)₂Ni(SO₄)₂·6H₂O |
| Gravimetric Factor (Ni / (NH₄)₂Ni(SO₄)₂·6H₂O) | 0.1487 |
| Precipitate Color | Bluish-green crystals |
Experimental Workflow Diagram
Caption: Workflow for gravimetric nickel determination.
References
- 1. Ammonium nickel (II) sulfate hexahydrate - SYNTHETIKA [synthetikaeu.com]
- 2. Ammonium nickel sulphate hexahydrate, Hi-AR™ [himedialabs.com]
- 3. chemiis.com [chemiis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. metrohm.com [metrohm.com]
- 6. Spectroscopic Analysis of Ammonium Nickel Sulphate Solution | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for UV-Vis Spectroscopy of Ammonium Nickel (II) Sulfate Hexahydrate Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the ultraviolet-visible (UV-Vis) spectroscopic analysis of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate solutions. This document includes detailed experimental protocols for solution preparation, spectral acquisition, and quantitative analysis based on the Beer-Lambert law.
Introduction
Ammonium nickel (II) sulfate hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, is a double salt of nickel sulfate and ammonium sulfate. In aqueous solutions, the nickel(II) ion imparts a characteristic green color, which arises from its electronic transitions in the visible region of the electromagnetic spectrum. UV-Vis spectroscopy is a powerful and straightforward technique for the quantitative analysis of colored solutions, making it an ideal method for determining the concentration of nickel(II) in various samples.
The relationship between absorbance and concentration is governed by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This principle is fundamental for quantitative analytical applications in research and quality control settings.
Spectroscopic Properties
Aqueous solutions of ammonium nickel (II) sulfate hexahydrate exhibit characteristic absorption bands in the UV-Vis region. The primary absorption peaks are due to d-d electronic transitions of the hydrated nickel(II) ion, [Ni(H₂O)₆]²⁺.
Table 1: UV-Vis Absorption Characteristics of Ammonium Nickel (II) Sulfate Hexahydrate in Aqueous Solution
| Wavelength (λmax) | Molar Absorptivity (ε) | Region |
| ~393 nm | 5.13 ± 0.03 M⁻¹cm⁻¹[1] | Visible (Violet) |
| ~720 nm | Not specified | Visible (Red)[2] |
Note: The molar absorptivity can vary slightly with the solvent and the specific experimental conditions.
Experimental Protocols
Materials and Equipment
-
Ammonium nickel (II) sulfate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O), analytical reagent grade
-
Distilled or deionized water
-
Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)
-
Pipettes (e.g., 1 mL, 2 mL, 5 mL, 10 mL)
-
Beakers
-
Glass stirring rod
-
Quartz or glass cuvettes (1 cm path length)
Preparation of Stock and Standard Solutions
A stock solution of a known high concentration is prepared first, from which a series of standard solutions of lower concentrations are made by serial dilution.
Protocol for Preparation of a 0.4 M Stock Solution:
-
Accurately weigh approximately 15.72 g of ammonium nickel (II) sulfate hexahydrate (Molar Mass: 394.99 g/mol ).
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled water to the flask and swirl to dissolve the solid completely. Gentle warming can be applied to aid dissolution, but the solution must be cooled to room temperature before final dilution.[4]
-
Once the solid is fully dissolved and the solution is at room temperature, add distilled water to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Protocol for Preparation of Standard Solutions (e.g., 0.08 M, 0.16 M, 0.24 M, 0.32 M): [5][6]
Use the following calculations based on the dilution equation M₁V₁ = M₂V₂ to prepare the standard solutions from the 0.4 M stock solution into 10 mL volumetric flasks.
Table 2: Dilution Scheme for Standard Solutions
| Target Concentration (M) | Volume of 0.4 M Stock Solution (mL) | Final Volume (mL) |
| 0.08 | 2.0 | 10.0 |
| 0.16 | 4.0 | 10.0 |
| 0.24 | 6.0 | 10.0 |
| 0.32 | 8.0 | 10.0 |
-
For each standard solution, pipette the calculated volume of the 0.4 M stock solution into a clean, labeled 10 mL volumetric flask.
-
Dilute to the calibration mark with distilled water.
-
Stopper and invert the flask multiple times to ensure thorough mixing.
UV-Vis Spectrophotometer Operation and Data Acquisition
Protocol for Spectral Analysis:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the wavelength range for scanning (e.g., 350 nm to 800 nm) to observe the full visible spectrum.
-
Use a cuvette filled with distilled water as the reference (blank) to zero the absorbance of the spectrophotometer.[3]
-
Rinse a sample cuvette with a small amount of the most concentrated standard solution and then fill it approximately three-quarters full.
-
Place the cuvette in the sample holder of the spectrophotometer and record the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax). For subsequent quantitative analysis, set the spectrophotometer to this fixed wavelength.
-
Measure the absorbance of each standard solution at the determined λmax, starting from the least concentrated to the most concentrated. Rinse the cuvette with the next solution to be measured before filling.
-
Measure the absorbance of the unknown concentration sample at the same λmax.
Data Analysis and Interpretation
The relationship between absorbance and concentration is linear, as described by the Beer-Lambert law:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity (in M⁻¹cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the solution (in M)
Protocol for Creating a Calibration Curve:
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standard solutions.
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where 'm' is the slope (equivalent to εb) and 'c' is the y-intercept (which should be close to zero).
-
The R² value of the linear regression should be close to 1 (ideally > 0.99) to indicate a good linear fit.
-
Use the equation of the line to determine the concentration of the unknown sample by substituting its measured absorbance for 'y' and solving for 'x'.
Visualizations
Caption: Experimental workflow for UV-Vis analysis.
Caption: Relationship described by the Beer-Lambert Law.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic Analysis of Ammonium Nickel Sulphate Solution | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 4. scribd.com [scribd.com]
- 5. soinc.org [soinc.org]
- 6. education.ti.com [education.ti.com]
Application of Ammonium Nickel(II) Sulfate Hexahydrate as a Mordant in Textile Dyeing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) nickel(II) sulfate (B86663) hexahydrate, an inorganic salt, serves as a mordant in textile dyeing to enhance the fixation of dyes to fabrics, thereby improving colorfastness and achieving a broader spectrum of shades. Mordants are essential in natural dyeing processes where many dyes lack a strong affinity for textile fibers. The nickel(II) ion in the salt forms a coordination complex with the dye molecule and the functional groups of the fiber, effectively creating a bridge that locks the color onto the material. This document provides detailed application notes and experimental protocols for the use of ammonium nickel(II) sulfate hexahydrate as a mordant in dyeing various textiles. Due to the limited availability of specific data for ammonium nickel(II) sulfate hexahydrate, this document also includes data and protocols for the closely related nickel(II) sulfate, which can be considered a suitable proxy for procedural development.
Safety Precautions: Ammonium nickel(II) sulfate hexahydrate is harmful if swallowed or inhaled, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[1][2][3][4][5] It is also very toxic to aquatic life with long-lasting effects.[2][3] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or under a fume hood.[1][2][4]
Mechanism of Action
The mordanting action of ammonium nickel(II) sulfate hexahydrate is attributed to the ability of the nickel(II) ion (Ni²⁺) to form coordination complexes.[6][7] Textile fibers such as wool and silk possess functional groups like carboxyl (-COOH) and amino (-NH₂) groups, while natural dyes often contain hydroxyl (-OH), carboxyl (-COOH), or carbonyl (C=O) groups.[6] The Ni²⁺ ion acts as a Lewis acid, accepting electron pairs from these functional groups on both the fiber and the dye molecule. This forms a stable, insoluble metal-dye complex that is firmly attached to the fiber, enhancing the fastness of the dye to washing, light, and rubbing.[6]
Experimental Protocols
The application of a mordant can be performed using one of three main methods: pre-mordanting, simultaneous (or meta-) mordanting, and post-mordanting. The choice of method depends on the fiber, the dye, and the desired final color and fastness properties.
Protocol 1: Pre-mordanting of Wool with Ammonium Nickel(II) Sulfate Hexahydrate
This method involves treating the fiber with the mordant before dyeing.
Materials:
-
Wool yarn or fabric
-
Ammonium nickel(II) sulfate hexahydrate
-
Non-reactive pot (stainless steel or enamel)
-
Stirring rod
-
Heating source
-
Safety equipment (gloves, goggles, lab coat)
Procedure:
-
Scouring: Thoroughly clean the wool fibers to remove any impurities by washing with a pH-neutral soap. Rinse well.[8]
-
Mordant Bath Preparation: Weigh the dry wool. For every 100g of wool, dissolve 2-4g of ammonium nickel(II) sulfate hexahydrate in a sufficient volume of water to allow the wool to be fully submerged and move freely (e.g., a 1:40 liquor ratio).
-
Mordanting: Immerse the wet, scoured wool into the mordant bath.
-
Heating: Gradually heat the bath to a simmer (around 85-95°C) over 30-45 minutes. Avoid boiling, which can damage the wool fibers.[8]
-
Holding: Maintain the temperature for 60 minutes, stirring gently every 15 minutes to ensure even mordanting.
-
Cooling: Allow the wool to cool down in the mordant bath.
-
Rinsing: Once cooled, remove the wool and rinse thoroughly with lukewarm water.
-
Dyeing: The mordanted wool is now ready for dyeing in a separate dyebath prepared with the desired natural dye.
Protocol 2: Simultaneous Mordanting of Cotton with Nickel(II) Sulfate
In this method, the mordant and dye are applied in the same bath. This protocol is adapted for cotton using nickel(II) sulfate.
Materials:
-
Cotton fabric
-
Nickel(II) sulfate
-
Natural dye extract (e.g., from saffron petals)[3]
-
Non-reactive pot
-
Stirring rod
-
Heating source
-
Safety equipment
Procedure:
-
Scouring: Scour the cotton fabric to remove waxes and other impurities.
-
Dye and Mordant Bath Preparation: Prepare the dyebath with the natural dye extract according to the desired shade. Add 2g of nickel(II) sulfate for every 100g of cotton fabric to the dyebath.[3]
-
Dyeing: Immerse the wet, scoured cotton fabric into the combined dye and mordant bath.
-
Heating: Bring the bath to a boil and maintain for 60 minutes, stirring occasionally.[3]
-
Cooling and Rinsing: Allow the fabric to cool in the dyebath. Remove the fabric and rinse with water until the water runs clear to remove any unfixed dye and mordant.
-
Washing: Wash the dyed fabric with a neutral soap and rinse again.
-
Drying: Air dry the fabric away from direct sunlight.
Protocol 3: Post-mordanting of Silk with Nickel(II) Sulfate
This method involves applying the mordant after the initial dyeing process.
Materials:
-
Dyed silk fabric
-
Nickel(II) sulfate
-
Non-reactive pot
-
Stirring rod
-
Heating source
-
Safety equipment
Procedure:
-
Dyeing: Dye the scoured silk fabric with the chosen natural dye following a standard dyeing procedure. Rinse the dyed fabric.
-
Mordant Bath Preparation: Prepare a fresh bath with 2-3g of nickel(II) sulfate per 100g of silk fabric.
-
Mordanting: Immerse the wet, dyed silk into the mordant bath.
-
Heating: Heat the bath to 80-85°C and maintain for 30-45 minutes, with gentle stirring.
-
Cooling and Rinsing: Let the silk cool in the mordant bath. Remove and rinse thoroughly with water.
-
Drying: Air dry the silk fabric.
Quantitative Data
The use of nickel-based mordants influences the final color and fastness properties of the dyed textile. The following tables summarize quantitative data obtained from studies using nickel sulfate as a mordant.
Table 1: Color Strength (K/S) Values for Silk Dyed with Plumeria Species Extract using Nickel Sulfate Mordant [9]
| Mordanting Method | 1% Nickel Sulfate | 2% Nickel Sulfate | 3% Nickel Sulfate |
| Pre-mordanting | 1.87 | 1.98 | 2.12 |
| Simultaneous mordanting | 2.54 | 2.65 | 2.78 |
| Post-mordanting | 2.15 | 2.24 | 2.35 |
| Without Mordant | 2.45 | - | - |
Table 2: CIELAB Color Coordinates for Wool Dyed with Madder using Different Mordants [5]
| Mordant (7.5 g/L) | L* (Lightness) | a* (Redness) | b* (Yellowness) |
| None | 58.23 | 29.14 | 28.11 |
| Alum | 54.12 | 33.45 | 30.12 |
| Copper Sulfate | 49.87 | 25.43 | 22.18 |
| Ferrous Sulfate | 35.67 | 15.21 | 10.54 |
Table 3: Color Fastness Ratings (ISO 105) for Cotton Dyed with Saffron Petals using Nickel Sulfate (Simultaneous Mordanting) [3]
| Fastness Test | Rating (1-5) |
| Washing | 4 |
| Rubbing (Dry) | 4-5 |
| Rubbing (Wet) | 4 |
Visualizations
Experimental Workflow: Pre-mordanting, Dyeing, and Post-mordanting
Caption: General experimental workflows for different mordanting techniques.
Signaling Pathway: Mechanism of Nickel Mordanting
Caption: Simplified mechanism of dye fixation using a nickel mordant.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.be [fishersci.be]
- 5. chemicalbook.com [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. rachelbakewellartistcom.uk [rachelbakewellartistcom.uk]
- 9. thaiscience.info [thaiscience.info]
Application Notes and Protocols for Electrochemical Studies Using Ammonium Nickel (II) Sulfate Hexahydrate Electrolyte
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for fundamental electrochemical studies utilizing an electrolyte solution of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, ((NH₄)₂Ni(SO₄)₂·6H₂O). The protocols cover cyclic voltammetry (CV), chronoamperometry, and electrochemical impedance spectroscopy (EIS), which are essential techniques for characterizing electrodeposition processes, battery and supercapacitor materials, and corrosion behavior.
Electrolyte Preparation
A stock solution of the ammonium nickel (II) sulfate hexahydrate electrolyte should be prepared using deionized water. The concentration can be adjusted based on the specific application. For the protocols outlined below, a 1.0 M solution is typically used. To prepare a 1.0 M solution, dissolve 394.99 g of ammonium nickel (II) sulfate hexahydrate in 1 L of deionized water. Gentle heating and stirring can aid in dissolution. The pH of the resulting solution should be measured and can be adjusted using dilute sulfuric acid or ammonium hydroxide (B78521) as needed for the specific experiment.[1]
Electrochemical Techniques: Protocols and Data
The following sections detail the experimental procedures for key electrochemical techniques. The quantitative data presented is representative of typical results obtained from these experiments and is summarized in tables for clarity.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time. This technique provides information about the redox processes occurring at the electrode-electrolyte interface.
Experimental Protocol:
-
Cell Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire or graphite (B72142) rod).
-
Electrolyte: Fill the electrochemical cell with the prepared 1.0 M ammonium nickel (II) sulfate hexahydrate electrolyte.
-
Instrumentation: Connect the electrodes to a potentiostat.
-
Parameters:
-
Potential Range: Sweep the potential from an initial value where no reaction occurs to a final value encompassing the redox reactions of interest, and then back to the initial potential. A typical range for nickel deposition is from +0.5 V to -1.2 V vs. Ag/AgCl.
-
Scan Rate (ν): Vary the scan rate to investigate the kinetics of the electrochemical reactions. Typical scan rates range from 10 mV/s to 200 mV/s.
-
Cycles: Perform multiple cycles to ensure the stability of the electrochemical system.
-
Data Presentation:
The following table summarizes typical data obtained from a cyclic voltammetry experiment for nickel deposition from an ammonium nickel (II) sulfate hexahydrate electrolyte.
| Scan Rate (mV/s) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Cathodic Peak Current (Ipc) (mA) | Anodic Peak Current (Ipa) (mA) |
| 20 | -0.85 | -0.30 | -2.5 | 1.8 |
| 50 | -0.90 | -0.28 | -4.0 | 2.9 |
| 100 | -0.95 | -0.25 | -5.8 | 4.2 |
| 150 | -1.00 | -0.23 | -7.2 | 5.5 |
Experimental Workflow for Cyclic Voltammetry:
Caption: A flowchart illustrating the key steps in a cyclic voltammetry experiment.
Chronoamperometry
Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped to a new value, and the resulting current is measured as a function of time. It is particularly useful for studying nucleation and growth mechanisms in electrodeposition.
Experimental Protocol:
-
Cell Setup: Use the same three-electrode setup as for cyclic voltammetry.
-
Electrolyte: Use the 1.0 M ammonium nickel (II) sulfate hexahydrate electrolyte. The pH can be adjusted to study its effect on deposition.
-
Instrumentation: A potentiostat is used to apply the potential step and record the current.
-
Parameters:
-
Initial Potential: Set a potential where no faradaic reaction occurs.
-
Step Potential: Apply a potential where the deposition of nickel occurs. This is typically chosen from the cathodic region of the cyclic voltammogram.
-
Time: Record the current for a sufficient duration to observe the nucleation and growth process (e.g., 60-300 seconds).
-
Data Presentation:
The following table presents chronoamperometric data for nickel deposition from a 1.0 M ammonium sulfate solution at different pH values, showing the current density over time.[2]
| Time (s) | Current Density at pH 6 (mA/cm²) | Current Density at pH 9 (mA/cm²) |
| 1 | -1.8 | -3.5 |
| 5 | -1.2 | -2.8 |
| 10 | -0.9 | -2.2 |
| 30 | -0.6 | -1.5 |
| 60 | -0.4 | -1.1 |
Logical Relationship for Chronoamperometry Analysis:
Caption: A diagram showing the logical flow of chronoamperometry data analysis.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for investigating the properties of electrochemical systems by measuring the impedance over a range of frequencies. It provides information on charge transfer resistance, double-layer capacitance, and diffusion processes.
Experimental Protocol:
-
Cell Setup: A three-electrode cell is used.
-
Electrolyte: The cell is filled with the 1.0 M ammonium nickel (II) sulfate hexahydrate electrolyte.
-
Instrumentation: A potentiostat with a frequency response analyzer (FRA) module is required.
-
Parameters:
-
DC Potential: The experiment is performed at a constant DC potential, often the open-circuit potential (OCP) or a potential where a specific process is occurring.
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.
-
Frequency Range: The frequency is swept over a wide range, typically from 100 kHz down to 0.01 Hz.
-
Data Presentation:
The following table shows representative impedance data for a nickel electrode in an ammonium sulfate-containing electrolyte at the open-circuit potential.
| Frequency (Hz) | Real Impedance (Z') (Ω) | Imaginary Impedance (-Z'') (Ω) |
| 10000 | 5.2 | 0.8 |
| 1000 | 8.5 | 3.5 |
| 100 | 25.6 | 15.2 |
| 10 | 80.1 | 45.8 |
| 1 | 150.3 | 60.1 |
| 0.1 | 220.5 | 42.3 |
Signaling Pathway for EIS Interpretation:
Caption: A diagram outlining the pathway for interpreting EIS data.
Applications in Energy Storage and Corrosion
Supercapacitors
Ammonium nickel (II) sulfate can be a precursor for synthesizing nickel-based materials (e.g., nickel oxide, nickel sulfide) for supercapacitor electrodes. The electrochemical performance of these materials can be evaluated in an ammonium sulfate-based electrolyte.
Key Performance Metrics for Supercapacitors:
| Parameter | Typical Value Range |
| Specific Capacitance (F/g) | 100 - 1000 |
| Energy Density (Wh/kg) | 10 - 50 |
| Power Density (W/kg) | 500 - 5000 |
| Cycle Life | > 5000 cycles |
Batteries
Aqueous ammonium-ion batteries (AIBs) are an emerging energy storage technology. Nickel-based materials can be used as cathode materials in AIBs with an ammonium sulfate electrolyte.[3]
Typical Performance of an Aqueous Ammonium-Ion Battery:
| Parameter | Value |
| Reversible Capacity (mAh/g) | ~50-100 |
| Operating Voltage (V) | ~1.0-1.5 |
| Capacity Retention | >90% after 100 cycles |
Corrosion Studies
The ammonium nickel (II) sulfate electrolyte can be used to study the corrosion behavior of various metals and alloys. Tafel plot analysis, derived from potentiodynamic polarization curves, is a common method to determine corrosion rates.
Experimental Protocol for Tafel Plot Analysis:
-
Cell Setup: A three-electrode cell with the material of interest as the working electrode.
-
Electrolyte: The corrosive environment, which can be the ammonium nickel (II) sulfate electrolyte.
-
Instrumentation: A potentiostat.
-
Parameters:
-
Potential Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential (e.g., -250 mV to +250 mV vs. OCP).
-
Scan Rate: A slow scan rate is used (e.g., 0.167 mV/s) to ensure steady-state conditions.
-
Data Derived from Tafel Plot Analysis:
| Parameter | Description |
| Corrosion Potential (Ecorr) | The potential at which the rates of the anodic and cathodic reactions are equal. |
| Corrosion Current (Icorr) | The current at the corrosion potential, which is proportional to the corrosion rate. |
| Anodic Tafel Slope (βa) | Related to the kinetics of the anodic (oxidation) reaction. |
| Cathodic Tafel Slope (βc) | Related to the kinetics of the cathodic (reduction) reaction. |
By following these detailed protocols, researchers can effectively utilize ammonium nickel (II) sulfate hexahydrate electrolyte for a variety of fundamental and applied electrochemical studies.
References
Preparation of standard solutions of nickel using ammonium nickel (II) sulfate hexahydrate
Application Note and Protocol for the Preparation of Standard Nickel Solutions
Introduction
This document provides a detailed methodology for the preparation of nickel standard solutions using high-purity ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O. Accurate and precise standard solutions are fundamental for a variety of analytical techniques employed in research, drug development, and quality control, including Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) Spectroscopy. Ammonium nickel (II) sulfate hexahydrate is a stable and reliable primary standard for generating these solutions.[1] This protocol outlines the necessary steps for the preparation of a primary stock solution and subsequent serial dilutions to obtain working standards of desired concentrations.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of ammonium nickel (II) sulfate hexahydrate is crucial for the accurate preparation of standard solutions.
| Property | Value |
| Chemical Formula | (NH₄)₂Ni(SO₄)₂·6H₂O[2] |
| Molar Mass | 394.97 g/mol [2] |
| Appearance | Pale green to emerald green crystalline solid[1] |
| Purity | Analytical Reagent (AR) Grade, typically ≥98%[2][3] |
| Solubility | Soluble in water, insoluble in alcohol[4] |
Safety Precautions
Ammonium nickel (II) sulfate hexahydrate is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated laboratory or under a fume hood.[4]
Hazard Statements:
-
Causes skin and serious eye irritation.[1]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][4]
-
Suspected of causing genetic defects.[6]
-
Causes damage to organs through prolonged or repeated exposure.[1][7]
Precautionary Measures:
-
Do not handle until all safety precautions have been read and understood.[4]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]
-
Wash hands thoroughly after handling.[4]
-
Avoid breathing dust.[5]
-
Avoid release to the environment.[5]
Experimental Workflow
The following diagram illustrates the workflow for the preparation of nickel standard solutions.
Caption: Workflow for the preparation of nickel standard solutions.
Experimental Protocols
5.1. Materials and Reagents
| Material/Reagent | Specification |
| Ammonium Nickel (II) Sulfate Hexahydrate | Analytical Reagent (AR) Grade, ≥98% purity |
| Deionized Water | Type I or equivalent |
| Nitric Acid (HNO₃) | Concentrated, trace metal grade |
| Volumetric Flasks | Class A (e.g., 100 mL, 250 mL, 1000 mL) |
| Pipettes | Class A volumetric pipettes |
| Analytical Balance | Readable to 0.1 mg |
| Beakers and Graduated Cylinders | Appropriate sizes |
| Personal Protective Equipment | Safety glasses, lab coat, gloves |
5.2. Preparation of a 1000 ppm Nickel Primary Stock Solution
-
Calculation: To prepare a 1000 ppm (1000 mg/L) nickel standard solution, the required mass of ammonium nickel (II) sulfate hexahydrate is calculated as follows:
-
The mass fraction of nickel in (NH₄)₂Ni(SO₄)₂·6H₂O is the atomic mass of Ni (58.69 g/mol ) divided by the molar mass of the salt (394.97 g/mol ).
-
Mass of salt (g) = (Desired concentration of Ni (g/L) × Volume of solution (L)) / (Mass fraction of Ni)
-
For 1 L of a 1000 mg/L (1 g/L) Ni solution: Mass = (1 g) / (58.69 / 394.97) = 6.73 g.
-
-
Weighing: Accurately weigh approximately 6.73 g of ammonium nickel (II) sulfate hexahydrate using an analytical balance.
-
Dissolution:
-
Carefully transfer the weighed salt to a 500 mL beaker.
-
Add approximately 200 mL of deionized water and stir to dissolve.
-
To ensure the stability of the nickel solution and prevent precipitation, add 10 mL of concentrated nitric acid.[8][9]
-
Gently heat the solution on a hot plate if necessary to facilitate complete dissolution. Do not boil.
-
-
Dilution:
-
Once the salt is completely dissolved and the solution has cooled to room temperature, quantitatively transfer it to a 1000 mL Class A volumetric flask.
-
Rinse the beaker several times with small volumes of deionized water and add the rinsings to the volumetric flask.
-
Carefully dilute the solution to the calibration mark with deionized water.
-
-
Mixing: Stopper the flask and invert it multiple times to ensure the solution is homogeneous.
5.3. Preparation of Working Standard Solutions
Working standards of lower concentrations can be prepared by serial dilution of the primary stock solution. The following table provides an example for the preparation of 10, 25, and 50 ppm working standards in 100 mL volumetric flasks.
| Desired Concentration (ppm) | Aliquot of 1000 ppm Stock (mL) | Final Volume (mL) |
| 10 | 1.0 | 100 |
| 25 | 2.5 | 100 |
| 50 | 5.0 | 100 |
Protocol for a 10 ppm Working Standard:
-
Using a calibrated volumetric pipette, transfer 1.0 mL of the 1000 ppm primary stock solution into a 100 mL Class A volumetric flask.
-
Add a small amount of acidified deionized water (e.g., 1% nitric acid solution) to the flask.
-
Dilute to the calibration mark with the acidified deionized water.
-
Stopper the flask and mix thoroughly by inverting it several times.
-
Repeat this process with the appropriate aliquots for other desired concentrations.
Storage
Store all standard solutions in tightly sealed, properly labeled polyethylene (B3416737) or borosilicate glass containers. To prevent changes in concentration due to evaporation or contamination, it is recommended to prepare fresh working standards daily from the stock solution. The primary stock solution is stable for several months when stored properly.
References
- 1. Ammonium nickel (II) sulfate hexahydrate - SYNTHETIKA [synthetikaeu.com]
- 2. AMMONIUM NICKEL SULPHATE HEXAHYDRATE AR | 7785-20-8 | MSDS and Specifications of AMMONIUM NICKEL SULPHATE HEXAHYDRATE AR [molychem.net]
- 3. scbt.com [scbt.com]
- 4. Nickel Ammonium Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lobachemie.com [lobachemie.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. lobachemie.com [lobachemie.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes: Advanced UV Light Filters for Dermatological Research and Drug Development
Introduction
Ultraviolet (UV) radiation from solar exposure is a primary environmental factor contributing to various skin pathologies, including erythema (sunburn), photoaging, immunosuppression, and carcinogenesis.[1][2][3] UV filters are essential active ingredients in topical formulations designed to mitigate these harmful effects by absorbing, scattering, or reflecting UV radiation. This document provides detailed application notes on the evaluation of UV light filters, protocols for key efficacy and stability assays, and an overview of the cellular signaling pathways affected by UV radiation.
UV-Induced Skin Damage: Signaling Pathways
Exposure of the skin to UV radiation activates a complex network of signaling cascades that contribute to inflammation, oxidative stress, and DNA damage. A central role is played by the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5][6]
Upon UV exposure, reactive oxygen species (ROS) are generated, which in turn activate cell surface receptors like the Epidermal Growth Factor Receptor (EGFR).[6] This triggers the MAPK signaling cascade, involving key downstream kinases such as Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 kinase.[4][5] These kinases translocate to the nucleus and activate transcription factors like Activator Protein-1 (AP-1), which upregulates the expression of matrix metalloproteinases (MMPs). MMPs are responsible for the degradation of extracellular matrix proteins like collagen, leading to photoaging.[5][7]
Simultaneously, UV radiation can activate the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6), which mediate inflammatory and immunosuppressive responses in the skin.[4][5]
Performance Data of UV Filters
The efficacy of a UV filter is determined by its ability to protect against UV-induced damage, its photostability, and its safety profile. Below are tables summarizing quantitative data for various conventional and novel UV filters.
Sun Protection Factor (SPF) of Natural Compounds
Several plant-derived compounds exhibit UV-absorbing properties and can contribute to photoprotection.
| Compound | Concentration (% w/v) | In Vitro SPF | Reference |
| Apigenin | 7% | 28.8 | [3] |
| Chalcone 9 | - | 6.48 | [8] |
| Chalcone 10 | - | 5.88 | [8] |
| Chalcone 14 | - | 4.03 | [8] |
Photostability of Commercial Organic UV Filters
Photostability is a critical parameter, as the degradation of a UV filter upon UV exposure leads to a loss of efficacy.[2][9]
| UV Filter | UV Exposure | Efficacy Loss (%) | Finding | Reference |
| Butyl Methoxydibenzoylmethane | 19 MEDs | 26.4% | Photolabile | [10] |
| 38 MEDs | 53.9% | Photolabile | [10] | |
| Ethylhexyl Methoxycinnamate (OMC) | 19 MEDs | 13.1% | Moderately Stable | [10] |
| Encapsulated OMC | 19 MEDs | 2.0% | Photostable | [10] |
Performance of Novel 5-Arylideneimidazolidine-2,4-dione Derivatives
Recent research has focused on developing novel UV filters with improved efficacy and safety.
| Compound ID | Max Absorption (λmax, nm) | Molar Extinction Coefficient (εmax) | In Vitro SPF | UVA PF | Finding | Reference |
| 3b | 316 | 41,687 | 3.07 ± 0.04 | - | Promising UVB filter | [11] |
| 4g | 379 | 63,096 | - | 6.83 ± 0.05 | Efficient UVA filter | [11] |
| Avobenzone (Reference) | 357 | 34,140 | - | - | UVA filter | [12] |
| Octocrylene (Reference) | 303 | - | - | - | UVB filter | [13] |
Experimental Protocols
Accurate and reproducible evaluation of UV filter performance is crucial for research and development. Standardized protocols for determining SPF and photostability are detailed below.
Protocol 1: In Vivo Sun Protection Factor (SPF) Determination
This protocol is based on the international standard method (ISO 24444) for in vivo SPF testing.[14][15] The SPF is the ratio of the minimal erythema dose (MED) on protected skin to the MED on unprotected skin.[14][16]
4.1.1 Materials and Equipment
-
Solar simulator with a controlled UV output (UVB: 290-320 nm)[14]
-
Human volunteer subjects (skin phototypes I, II, or III)[14]
-
Test sunscreen product
-
SPF reference sunscreen formulation[14]
-
Analytical balance
-
Syringes for application
4.1.2 Procedure
-
Subject Selection: Recruit at least 10 healthy human subjects with eligible skin phototypes.[13][14]
-
Test Area Demarcation: Mark test sub-sites (at least 30 cm²) on the subject's back.
-
Product Application: Apply the test sunscreen and reference sunscreen at a uniform concentration of 2.0 mg/cm².[15][16] One area is left unprotected.
-
Drying Time: Allow a 15-30 minute waiting period between product application and UV exposure.[14]
-
MED Determination (Unprotected Skin): Expose the unprotected skin area to a series of increasing UV doses to determine the MEDu, which is the lowest UV dose producing the first perceptible erythema 16 to 24 hours after exposure.[14][16]
-
UV Exposure (Protected Skin): Expose the sunscreen-protected sites to a series of UV doses, calculated based on the expected SPF.
-
MED Assessment (Protected Skin): Assess the erythemal response 16 to 24 hours post-exposure to determine the MEDp for each protected site.[14][15]
-
SPF Calculation: Calculate the individual SPF value (SPFi) for each subject using the formula: SPFi = MEDp / MEDu .[14] The final product SPF is the arithmetic mean of all valid SPFi results.
Protocol 2: In Vitro Photostability Assessment by UV Spectroscopy
This in vitro method assesses the photostability of a sunscreen formulation by measuring the change in its UV absorbance spectrum after exposure to a controlled dose of UV radiation.[9][17][18]
4.2.1 Materials and Equipment
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled UV output[9]
-
Positive displacement pipette or syringe
-
Gloved finger or finger cot for spreading
-
Analytical balance
4.2.2 Procedure
-
Sample Preparation: Weigh the PMMA plate. Apply the sunscreen formulation onto the roughened surface of the PMMA plate at a concentration of 0.5 to 1.3 mg/cm².[9][20]
-
Spreading: Spread the product evenly across the entire plate surface using a gloved finger to achieve a uniform film.
-
Drying: Allow the film to dry in the dark for at least 15-30 minutes.[18][20]
-
Initial Absorbance Measurement (Pre-Irradiation): Place the plate in the spectrophotometer and measure the initial absorbance spectrum from 290 nm to 400 nm.[9][18] This is the T0 spectrum.
-
UV Irradiation: Expose the product-treated plate to a controlled dose of UV radiation from the solar simulator. The dose can be a fixed energy value or related to the product's SPF (e.g., equivalent to a fraction of the SPF).[18][19]
-
Final Absorbance Measurement (Post-Irradiation): After irradiation, re-measure the UV absorbance spectrum of the film. This is the Tt spectrum.
-
Data Analysis: Compare the pre- and post-irradiation absorbance spectra. Photostability can be quantified by calculating the change in the area under the curve (AUC) in the UVA and/or UVB regions or by calculating a photostability index.[21] A product is often considered photostable if the change is below a certain threshold (e.g., AUC Index > 0.8).[21]
Conclusion
The development and evaluation of effective UV light filters are critical for public health. A thorough understanding of the molecular pathways of UV-induced skin damage informs the design of novel protective agents. The protocols and data presented herein provide a framework for researchers, scientists, and drug development professionals to assess the efficacy and stability of new and existing UV filters, ultimately contributing to the formulation of safer and more effective sun protection products. The use of standardized in vivo and in vitro models is essential for generating reliable and comparable data in this field.
References
- 1. UV signaling pathways within the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV Filters: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The UV response of the skin: a review of the MAPK, NFκB and TNFα signal transduction pathways | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel UV-Filters with Favorable Safety Profiles in the 5-Arylideneimidazolidine-2,4-dione Derivatives Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. care360.basf.com [care360.basf.com]
- 16. worldofasaya.com [worldofasaya.com]
- 17. Proposed protocol for determination of photostability Part I: cosmetic UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 20. Evaluating sunscreen ultraviolet protection using a polychromatic diffuse reflectance device - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of ammonium nickel (II) sulfate hexahydrate synthesis
Technical Support Center: Ammonium (B1175870) Nickel (II) Sulfate (B86663) Hexahydrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ammonium nickel (II) sulfate hexahydrate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ammonium nickel (II) sulfate hexahydrate, offering step-by-step solutions to improve experimental outcomes.
Issue 1: Low Yield of the Final Product
-
Question: My synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
-
Answer: Low yield is a common problem that can be attributed to several factors. The solubility of ammonium nickel (II) sulfate hexahydrate in the mother liquor is a primary reason for product loss.
-
Troubleshooting Steps:
-
Molar Ratio of Reactants: Ensure that nickel (II) sulfate and ammonium sulfate are used in a strict 1:1 molar ratio.[1] An excess of one reactant can affect the stoichiometry of the crystallization process.
-
Common Ion Effect: The solubility of the double salt can be decreased by the presence of a common ion. To increase the yield, it is beneficial to crystallize from a solution with a higher concentration of ammonium sulfate.[1] A mass fraction of 3% to 15% ammonium in the final solution is desirable.[1]
-
Crystallization Temperature: The crystallization temperature plays a crucial role. Lowering the temperature of the solution during crystallization can significantly increase the yield. Crystallization can be carried out at temperatures ranging from -5°C to 40°C.[1] For instance, cooling the solution to between 3-5°C can lead to higher product recovery.[1]
-
Sufficient Cooling Time: Allow adequate time for crystallization to occur. Rapid filtration after a short cooling period may leave a significant amount of the product dissolved in the mother liquor. Placing the solution in a refrigerator for 12 hours or more can promote more complete crystallization.[2]
-
pH Control: The pH of the reaction solution should be maintained within a range of -0.5 to 8.0 for optimal yield.[1]
-
-
Issue 2: Poor Crystal Quality (Small, Irregular, or Impure Crystals)
-
Question: The crystals I've synthesized are very small, not well-formed, or appear cloudy. How can I improve the crystal quality?
-
Answer: Crystal quality is influenced by the rate of cooling, the presence of impurities, and the pH of the solution.
-
Troubleshooting Steps:
-
Cooling Rate: The rate at which the solution is cooled directly impacts crystal size. Slow, undisturbed cooling at room temperature for an extended period (e.g., 45 minutes or longer) tends to produce larger, more well-defined crystals.[3][4] Rapid cooling, such as placing the hot solution directly into an ice bath, will result in the formation of many small crystals.[3][4]
-
pH Adjustment: The addition of certain reagents can improve crystal transparency and shape. For example, adding a small amount of baking soda (~1g per 100g of solution) can help precipitate impurities like iron salts, leading to clearer crystals after filtration.[5]
-
Recrystallization: To obtain high-purity crystals, a recrystallization step is recommended.[6][7] This involves dissolving the impure crystals in a minimum amount of hot water and allowing them to slowly recrystallize.
-
Impurity Removal: Common impurities such as magnesium can co-crystallize with the product.[8][9] If high purity is required, consider a purification step such as precipitating magnesium fluoride (B91410) by adding a fluoride source to the solution before crystallization.[8][10]
-
-
Issue 3: Contamination with Starting Materials
-
Question: My final product is contaminated with unreacted nickel (II) sulfate or ammonium sulfate. How can I prevent this?
-
Answer: Contamination with starting materials is typically due to using incorrect stoichiometric ratios or insufficient purification.
-
Troubleshooting Steps:
-
Accurate Stoichiometry: Precisely weigh the starting materials to ensure a 1:1 molar ratio of nickel (II) sulfate to ammonium sulfate.[2][6]
-
Washing the Crystals: After filtration, wash the crystals with a small amount of a solvent in which the double salt is insoluble but the starting materials are soluble. Ice-cold acetone (B3395972) or ethanol (B145695) are suitable for this purpose as they will remove residual mother liquor and impurities without dissolving a significant amount of the product.[2][5]
-
Recrystallization: As mentioned previously, recrystallization is an effective method for purifying the final product and removing unreacted starting materials.[6][7]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal solvent for the synthesis of ammonium nickel (II) sulfate hexahydrate?
-
Q2: How does the pH of the solution affect the synthesis?
-
Q3: What is the expected color of the final product?
-
Q4: How can I confirm the identity and purity of my synthesized product?
-
A4: Several analytical techniques can be used to characterize the product. X-ray diffraction (XRD) can confirm the crystal structure. Inductively coupled plasma atomic emission spectroscopy (ICP-AES) can be used to determine the elemental composition and identify metallic impurities. Gravimetric analysis can also be employed to assess purity.[10]
-
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Molar Ratio (NiSO₄:(NH₄)₂SO₄) | Crystallization Temperature (°C) | pH | Yield (%) | Reference |
| 1.0:1.0 to 1.0:1.13 | 40 | 3 | 81.4 | [1] |
| Not Specified | 18-22 | 1.5 | 95.0 | [1] |
| Not Specified | 17-19 | Not Specified | 97.8 | [1] |
| Not Specified | -1 to 2 | Not Specified | 99.0 | [1] |
| Not Specified | 3-5 | 1.3 | 93.6 | [1] |
Experimental Protocols
Protocol 1: Standard Synthesis of Ammonium Nickel (II) Sulfate Hexahydrate
This protocol is adapted from standard laboratory procedures for the synthesis of double salts.[2][3]
-
Reactant Measurement: Accurately weigh stoichiometric amounts of nickel (II) sulfate hexahydrate (NiSO₄·6H₂O) and ammonium sulfate ((NH₄)₂SO₄). For example, use 6.1 g of nickel (II) sulfate hexahydrate and a corresponding molar equivalent of ammonium sulfate.
-
Dissolution: Transfer both salts to a beaker and add a minimal amount of hot distilled water (e.g., 30 mL) to dissolve them completely. Gentle warming in a water bath can aid dissolution, but do not boil the solution.[2]
-
Crystallization: Allow the clear green solution to cool slowly to room temperature, undisturbed. For larger crystals, cover the beaker with a watch glass and let it stand for several hours or overnight.[2] For a higher yield of smaller crystals, the solution can be placed in an ice bath or refrigerator after it has reached room temperature.[2][3]
-
Isolation: Collect the resulting crystals by suction filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold acetone or ethanol to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals on a filter paper at room temperature until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
This protocol is a standard method for purifying crystalline solids.[6][7]
-
Dissolution: Transfer the impure ammonium nickel (II) sulfate hexahydrate crystals to a beaker. Add a minimum amount of hot distilled water while stirring until the crystals are completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature to form high-purity crystals.
-
Isolation and Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold acetone, and dry them as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis of ammonium nickel (II) sulfate hexahydrate.
Caption: Troubleshooting guide for low yield in ammonium nickel (II) sulfate synthesis.
References
- 1. RU2310610C2 - Method of production of the nickel-ammonium sulfate hexahydrate - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. Nickel-ammonium sulfate - Crystal growing [en.crystalls.info]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. Ammonium nickel(II) sulfate hexahydrate | 7785-20-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preventing efflorescence in ammonium nickel (II) sulfate hexahydrate crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent efflorescence in ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O) crystals.
Troubleshooting Guide: Preventing and Addressing Efflorescence
Efflorescence is the loss of water of crystallization from the surface of the crystal, resulting in a powdery white appearance. This phenomenon is primarily influenced by environmental conditions.
Question: My ammonium nickel (II) sulfate hexahydrate crystals are developing a white, powdery coating. What is happening and how can I fix it?
Answer: Your crystals are likely experiencing efflorescence, which is the loss of their structural water molecules to the atmosphere. This occurs when the water vapor pressure within the crystal is higher than the ambient water vapor pressure. To address this, you should immediately move the crystals to a controlled environment with higher humidity. For already affected crystals, the powdery layer can sometimes be removed by gently washing with a minimal amount of a saturated solution of ammonium nickel (II) sulfate, followed by immediate and proper drying and storage. However, prevention is the most effective strategy.
Question: What are the ideal storage conditions to prevent efflorescence?
Answer: Proper storage is critical. Crystals should be kept in a tightly sealed, airtight container. To maintain an appropriate microenvironment, consider using a desiccator with a solution that provides a stable relative humidity. Storing the container in a cool, stable temperature environment is also recommended.
Question: I am growing new crystals. How can I minimize the risk of efflorescence from the start?
Answer: During crystal growth, avoid overly rapid evaporation of the solvent. After harvesting the crystals, it is crucial to dry them properly. One method is to wash the crystals with a small amount of ice-cold distilled water or ethanol (B145695) to remove surface impurities and excess solution, followed by drying between filter papers in a controlled environment. Avoid prolonged exposure to open, dry air.
Frequently Asked Questions (FAQs)
Q1: What is efflorescence and why does it occur in hydrated crystals?
Efflorescence is the spontaneous loss of water by a hydrated salt.[1] This process happens when the vapor pressure of the water within the hydrate (B1144303) is greater than the partial pressure of water vapor in the surrounding air, a condition favored by low humidity.[1] The three necessary conditions for efflorescence are the presence of water-soluble salts, available moisture to form a solution, and a pathway for the salts to move to the surface where the water can evaporate.[2][3]
Q2: What is the chemical composition of ammonium nickel (II) sulfate hexahydrate?
The chemical formula is (NH₄)₂Ni(SO₄)₂·6H₂O. It is a double salt containing nickel (II) sulfate and ammonium sulfate, with six water molecules incorporated into its crystalline structure.[4]
Q3: Is there a specific temperature and humidity I should maintain to prevent efflorescence?
Yes, maintaining appropriate temperature and humidity is crucial. The thermal stability of ammonium nickel (II) sulfate hexahydrate is significantly dependent on the relative humidity (RH). At a relative humidity of 40%, the crystals are stable up to 90°C. If the relative humidity is greater than 60%, the crystals exhibit thermal stability at temperatures exceeding 110°C. In a sealed environment, the crystal can be stable at temperatures up to 125°C. Thermogravimetric analysis (TGA) has shown that the dehydration temperature is above 96.06°C.
| Relative Humidity (RH) | Maximum Stable Temperature |
| 40% | 90°C |
| >60% | >110°C |
| Sealed Container | 125°C |
Q4: Can the color of the crystals indicate their health?
Ammonium nickel (II) sulfate hexahydrate crystals are typically a pale green to emerald green crystalline solid.[4] A loss of this vibrant color and the appearance of a white, powdery substance on the surface are visual indicators of efflorescence.
Q5: Are there any specific handling precautions I should take with this compound?
Yes, it is important to handle this chemical with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and ensure good ventilation in the work area. Store the compound in a cool, dry, and well-ventilated place, keeping the container tightly closed.[4][5]
Experimental Protocols
Protocol for Growing Ammonium Nickel (II) Sulfate Hexahydrate Crystals
This protocol is based on the slow evaporation method.
Materials:
-
Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filter paper
-
Crystallizing dish
Procedure:
-
Prepare a saturated aqueous solution by dissolving stoichiometric amounts of nickel (II) sulfate hexahydrate and ammonium sulfate in distilled water. A common molar ratio is 1:1.
-
Gently heat the solution while stirring until all the salts have completely dissolved. Do not boil the solution.
-
Filter the hot, saturated solution into a clean crystallizing dish to remove any impurities.
-
Cover the dish with a piece of filter paper to prevent dust contamination while allowing for slow evaporation.
-
Place the dish in a location with a stable temperature and minimal vibrations.
-
Monitor the dish over several days for crystal formation.
-
Once well-formed crystals of a desired size are obtained, carefully remove them from the solution using forceps.
-
Dry the harvested crystals between two sheets of filter paper.
-
Immediately transfer the dried crystals to an airtight container for storage.
Visualizations
Caption: The chemical process of efflorescence in ammonium nickel (II) sulfate hexahydrate.
Caption: A troubleshooting workflow for addressing efflorescence on crystals.
References
Troubleshooting impurities in ammonium nickel (II) sulfate hexahydrate crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate crystals.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis, purification, and handling of ammonium nickel (II) sulfate hexahydrate crystals.
Question: Why are my ammonium nickel (II) sulfate hexahydrate crystals small, irregular, or poorly formed?
Answer:
The size and quality of your crystals can be influenced by several factors during the crystallization process. Here are the most common causes and their solutions:
-
Rapid Cooling: Cooling the saturated solution too quickly promotes rapid nucleation, leading to the formation of many small crystals instead of fewer, larger ones. For optimal crystal growth, a slow and controlled cooling process is recommended.[1][2][3][4] A slower cooling rate allows molecules to arrange themselves more orderly onto the crystal lattice.
-
Insufficient Dissolution Time or Temperature: If the salts are not completely dissolved in the solvent before cooling, undissolved particles can act as nucleation sites, resulting in a large number of small crystals. Ensure that both the nickel sulfate and ammonium sulfate are fully dissolved by gently warming the solution.[5]
-
Agitation: Disturbing the solution during the cooling phase can induce secondary nucleation, again leading to smaller crystals. It is best to allow the solution to cool undisturbed.[6]
-
Impurity Presence: The presence of impurities can inhibit crystal growth or alter the crystal habit. If you suspect impurities, recrystallization is a recommended purification step.
Question: My crystals have a different color than the expected bluish-green. What could be the cause?
Answer:
A deviation from the characteristic bluish-green color of ammonium nickel (II) sulfate hexahydrate often indicates the presence of impurities. Common culprits include:
-
Cobalt Contamination: Cobalt (II) ions can co-crystallize with the nickel salt, imparting a pinkish or brownish tint to the crystals.
-
Iron Contamination: Ferric (Fe³⁺) or ferrous (Fe²⁺) ions can result in a yellowish or brownish hue.
-
Copper Contamination: Copper (II) ions can give the crystals a more intense blue or greenish-blue color.
-
Dehydration: If the crystals are heated excessively during drying, they may lose some of their water of hydration, leading to a color change. Dry the crystals at room temperature or in a desiccator to avoid this.
To identify the specific impurity, analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are recommended.
Question: The yield of my crystals is lower than expected. How can I improve it?
Answer:
Low crystal yield can be frustrating. Here are several factors to consider to maximize your product recovery:
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled to allow for maximum crystallization. Placing the solution in a refrigerator or an ice bath after it has reached room temperature can enhance the yield.[5]
-
Incorrect Stoichiometry: The molar ratio of nickel (II) sulfate to ammonium sulfate should be 1:1 for the formation of the double salt.[5][6] Inaccurate weighing of the starting materials can lead to a reduced yield of the desired product.
-
pH of the Solution: The pH of the crystallization solution can affect the solubility of the salt. While the solubility of ammonium nickel sulfate is not highly dependent on pH, extreme pH values should be avoided. A pH range of 2 to 5 is generally suitable for crystallization.
-
Losses during Washing: When washing the crystals to remove residual mother liquor, use a minimal amount of ice-cold distilled water or a solvent in which the salt is sparingly soluble, such as acetone (B3395972).[5] Washing with a solvent at room temperature will dissolve some of the product, thereby reducing the yield.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in commercial ammonium nickel (II) sulfate hexahydrate?
Common metallic impurities include cobalt, iron, copper, zinc, manganese, and magnesium. Alkali and alkaline earth metals like sodium, potassium, and calcium can also be present. The level of these impurities can vary depending on the grade of the reagent.
FAQ 2: How can I purify my ammonium nickel (II) sulfate hexahydrate crystals?
Recrystallization is an effective method for purifying the crystals. This involves dissolving the impure crystals in a minimum amount of hot distilled water and then allowing the solution to cool slowly. The desired salt will crystallize out, leaving a significant portion of the impurities in the mother liquor.
FAQ 3: What is the optimal solvent for washing the purified crystals?
Ice-cold distilled water can be used, but sparingly, as the product has some solubility. A better alternative is a volatile organic solvent in which the salt is insoluble, such as acetone.[5] This will effectively remove the mother liquor without dissolving the crystals and will evaporate quickly.
FAQ 4: How should I properly dry and store the crystals?
The crystals should be dried at room temperature, either air-dried or in a desiccator over a drying agent like silica (B1680970) gel. Avoid heating the crystals, as this can lead to the loss of water of hydration. Store the dried crystals in a tightly sealed container to protect them from atmospheric moisture.
FAQ 5: What analytical methods can be used to determine the purity of my crystals?
Several methods can be employed to assess the purity:
-
Gravimetric Analysis: This classical method can be used to determine the nickel content by precipitating it with an organic reagent like dimethylglyoxime (B607122).[7][8][9]
-
Atomic Absorption Spectroscopy (AAS): AAS is a sensitive technique for quantifying the concentration of specific metal impurities.[10][11][12][13][14]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is a powerful technique for multi-elemental analysis and can be used to screen for a wide range of metallic impurities simultaneously.
Data Presentation
Table 1: Common Impurities and Their Potential Effects
| Impurity | Chemical Symbol | Common Source | Potential Effect on Crystals |
| Cobalt | Co | Co-location in nickel ores | Pinkish or brownish discoloration |
| Iron | Fe | Leaching from equipment, starting materials | Yellowish or brownish discoloration |
| Copper | Cu | Starting materials, equipment corrosion | More intense blue-green color |
| Zinc | Zn | Galvanized equipment, starting materials | Can co-precipitate, affecting purity |
| Magnesium | Mg | Starting materials | Can alter crystal habit and hydration state[15] |
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Detectable Impurities | Typical Detection Limits | Advantages | Disadvantages |
| Gravimetric Analysis | Precipitation and weighing of a compound of known composition | Primarily Nickel content | Percent level | High precision and accuracy, low cost | Time-consuming, not suitable for trace impurities |
| Atomic Absorption Spectroscopy (AAS) | Absorption of light by free atoms in a gaseous state | Specific metallic impurities | ppm to ppb | High sensitivity and selectivity | Can only analyze one element at a time |
| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Emission of light from excited atoms and ions in a plasma | Multiple metallic and some non-metallic impurities | ppb to ppm | Multi-element capability, high throughput | Higher equipment cost, potential for spectral interferences |
Experimental Protocols
Protocol 1: Recrystallization of Ammonium Nickel (II) Sulfate Hexahydrate
-
Dissolution: In a beaker, add the impure ammonium nickel (II) sulfate hexahydrate crystals to a minimum volume of distilled water. Heat the mixture gently on a hot plate while stirring continuously until all the crystals have dissolved. Avoid boiling the solution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, you can place the beaker in an insulated container to slow down the cooling rate.
-
Further Cooling: Once the solution has reached room temperature, place it in a refrigerator or an ice bath for at least an hour to maximize crystal precipitation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold distilled water or acetone to remove any remaining mother liquor.
-
Drying: Carefully transfer the crystals to a clean, dry watch glass and allow them to air-dry at room temperature or in a desiccator.
Protocol 2: Gravimetric Determination of Nickel using Dimethylglyoxime
-
Sample Preparation: Accurately weigh a sample of the ammonium nickel (II) sulfate hexahydrate crystals and dissolve it in distilled water. Acidify the solution slightly with dilute hydrochloric acid.
-
Precipitation: Heat the solution to about 60-80°C. Add a slight excess of an alcoholic solution of dimethylglyoxime (DMG) with constant stirring. Then, slowly add dilute ammonium hydroxide (B78521) solution until the solution is slightly alkaline (a faint smell of ammonia (B1221849) should be detectable). A scarlet red precipitate of nickel dimethylglyoximate will form.[7]
-
Digestion: Keep the solution warm (around 60°C) for about an hour to allow the precipitate to digest and form larger, more easily filterable particles.
-
Filtration: Filter the hot solution through a pre-weighed sintered glass crucible.
-
Washing: Wash the precipitate with hot water until it is free of chloride ions (test the filtrate with silver nitrate (B79036) solution).
-
Drying: Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight.
-
Calculation: From the weight of the nickel dimethylglyoximate precipitate, calculate the percentage of nickel in the original sample.
Visualizations
Caption: Troubleshooting workflow for impure crystals.
Caption: Experimental workflow for recrystallization.
Caption: Workflow for gravimetric analysis of nickel.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. krc.cecri.res.in [krc.cecri.res.in]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
- 7. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
- 8. SSERC | Gravimetric analysis of Nickel [sserc.org.uk]
- 9. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. magneticliquid.narod.ru [magneticliquid.narod.ru]
- 11. oiv.int [oiv.int]
- 12. researchgate.net [researchgate.net]
- 13. Determination of nickel in food samples by flame atomic absorption spectroscopy after preconcentration and microextraction based ionic liquids using full factorial and central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. mdpi.com [mdpi.com]
Optimizing crystal size in the synthesis of ammonium nickel (II) sulfate hexahydrate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystal size during the synthesis of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization process.
Issue 1: The resulting crystals are too small.
-
Question: My experiment produced very small crystals, but I need larger ones for my analysis. What factors control crystal size, and how can I modify my procedure to promote the growth of larger crystals?
-
Answer: The formation of small crystals is typically a result of rapid nucleation, which is favored by high supersaturation and fast cooling. To obtain larger crystals, the goal is to control the rate of crystallization to favor crystal growth over nucleation. Several factors can be adjusted:
-
Cooling Rate: A slower cooling rate is the most critical factor for growing larger crystals. Rapid cooling leads to the formation of many small crystals, while slow, controlled cooling allows for the orderly deposition of molecules onto existing crystal nuclei, resulting in larger, well-defined crystals. For instance, allowing the solution to cool undisturbed at room temperature over a longer period (e.g., 24-48 hours) instead of rapid cooling in an ice bath can significantly increase crystal size.[1][2][3][4]
-
Solvent Evaporation: A slow evaporation technique can also be employed.[5][6] In this method, the saturated solution is left in a dust-free environment, covered with a perforated film to allow the solvent to evaporate slowly over several days or weeks. This gradual increase in concentration promotes the growth of large, high-quality single crystals.[5]
-
Solution Stability: Ensure the vessel containing the solution remains undisturbed during the crystal growth period. Vibrations or frequent movements can induce secondary nucleation, leading to the formation of many small crystals.[4]
-
Purity of Reagents: The presence of impurities can sometimes inhibit crystal growth or lead to the formation of smaller, less perfect crystals. Using high-purity reagents is recommended.
-
Issue 2: The yield of the crystalline product is low.
-
Question: I have successfully grown large crystals, but my overall yield is lower than expected. How can I improve the yield without sacrificing crystal size?
-
Answer: A low yield when growing large crystals is a common trade-off, as the conditions that favor large crystal growth (slow cooling) may not allow for the complete precipitation of the dissolved salt.[1][2] Here are some strategies to improve your yield:
-
Secondary Cooling: After harvesting the initial crop of large crystals, the remaining mother liquor can be subjected to a second, more rapid cooling stage (e.g., in a refrigerator or ice bath) to crystallize the remaining dissolved product.[3] This will produce a second batch of smaller crystals that can be collected to increase the total yield.
-
Solvent Evaporation of Mother Liquor: Alternatively, the mother liquor can be concentrated by carefully evaporating a portion of the solvent and then allowing it to cool again to produce a second crop of crystals.
-
Optimizing Stoichiometry: Ensure that stoichiometric amounts of nickel (II) sulfate hexahydrate and ammonium sulfate are used. An excess of one reactant will not be incorporated into the double salt and will remain in the solution, reducing the theoretical maximum yield of the desired product.[1][2]
-
Issue 3: The crystals appear to be of a different color or morphology.
-
Question: The crystals I've synthesized are not the expected blue-green color, or their shape is not as expected. What could be the cause of this?
-
Answer: Variations in color and morphology can be indicative of impurities or the formation of a different hydrate (B1144303) or polymorph of the salt.
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Impurities: The presence of other metal ions can alter the color of the crystals. For example, cobalt impurities can affect the crystal lattice.[6] Ensure all glassware is thoroughly cleaned and that high-purity reagents are used.
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Hydrate Formation: Nickel sulfate can exist in different hydrated forms (hexahydrate and heptahydrate), with the stable form being temperature-dependent.[7][8][9] The formation of ammonium nickel (II) sulfate hexahydrate is expected under typical synthesis conditions, but significant deviations in temperature could potentially lead to the formation of other species.
-
pH of the Solution: The pH of the crystallization solution can influence the final product. While the standard synthesis does not typically require pH adjustment, significant contamination with acidic or basic substances could potentially alter the outcome. A patent suggests that crystallization can be conducted within a wide pH range from -0.5 to 8.0.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for dissolving the initial salts?
A1: Deionized or distilled water is the recommended solvent for preparing the aqueous solution of nickel (II) sulfate hexahydrate and ammonium sulfate.[1][2][3]
Q2: Should the solution be heated to dissolve the salts?
A2: Yes, gently warming the solution aids in the complete dissolution of the salts. However, the solution should not be boiled, as this can lead to excessive evaporation and potentially affect the concentration.[1][2][3]
Q3: Is it necessary to filter the hot saturated solution?
A3: Filtering the hot solution can be a beneficial step to remove any insoluble impurities that could act as unwanted nucleation sites, leading to the formation of many small crystals.
Q4: What is the purpose of washing the crystals with ethanol (B145695)?
A4: Washing the collected crystals with a 50% ethanol-water mixture followed by 95% ethanol helps to remove any remaining mother liquor from the crystal surfaces without dissolving a significant amount of the product, as the salt is less soluble in ethanol than in water.[1][2] It also aids in drying the crystals.
Q5: How should the final product be dried?
A5: The crystals should be air-dried on a watch glass or in a desiccator.[1][2] Avoid high temperatures as this can lead to the dehydration of the crystals.[11]
Experimental Protocols
Method 1: Slow Cooling for Large Crystal Growth
This method is optimized for growing larger crystals of ammonium nickel (II) sulfate hexahydrate.
-
Preparation of Saturated Solution:
-
Weigh stoichiometric amounts of nickel (II) sulfate hexahydrate (e.g., 6.1 g) and ammonium sulfate (e.g., 3.2 g).[1][2]
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Transfer the salts to a beaker and add a minimal amount of hot deionized water (e.g., 30 mL).[1][2]
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Gently warm and stir the mixture until all the solids have dissolved, creating a clear, green solution. Do not boil.[3]
-
-
Crystallization:
-
Remove the beaker from the heat and cover it with a watch glass or perforated film to prevent contamination from dust.
-
Allow the solution to cool slowly and undisturbed at room temperature for 24-48 hours. For even slower cooling, the beaker can be placed in an insulated container.
-
-
Crystal Harvesting and Washing:
-
Drying:
-
Carefully transfer the crystals to a pre-weighed watch glass and allow them to air dry.
-
Method 2: Slow Evaporation for Single Crystal Growth
This method is suitable for growing high-quality single crystals over a longer period.
-
Preparation of Saturated Solution:
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Prepare a saturated solution of ammonium nickel (II) sulfate hexahydrate as described in Method 1.
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Filter the hot solution to remove any undissolved particles.
-
-
Crystallization:
-
Transfer the clear, saturated solution to a clean crystallizing dish.
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Cover the dish with a perforated film (e.g., Parafilm with a few small holes) to allow for slow evaporation of the solvent.
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Place the dish in a location free from vibrations and temperature fluctuations.
-
-
Crystal Growth and Harvesting:
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Allow the solvent to evaporate slowly over several days to weeks. Large single crystals should form.
-
Once the desired crystal size is achieved, carefully remove the crystals from the solution and dry them on a filter paper.
-
Data Presentation
Table 1: Factors Influencing Crystal Size and Yield
| Parameter | Effect on Crystal Size | Effect on Yield | Recommendation for Large Crystals |
| Cooling Rate | Slower cooling increases crystal size. | Slower cooling may decrease initial yield. | Allow solution to cool undisturbed at room temperature. |
| Evaporation Rate | Slower evaporation increases crystal size. | Slower evaporation results in a slower yield rate. | Cover the container with a perforated film. |
| Agitation/Disturbance | Increases nucleation, leading to smaller crystals. | Can induce faster precipitation, potentially increasing yield rate. | Keep the crystallizing solution still and undisturbed. |
| Solution Purity | Impurities can inhibit growth and lead to smaller crystals. | Insoluble impurities can act as nucleation sites. | Use high-purity reagents and filter the hot solution. |
Visualizations
Experimental Workflow for Ammonium Nickel (II) Sulfate Hexahydrate Synthesis
Caption: Workflow for the synthesis of ammonium nickel (II) sulfate hexahydrate.
Troubleshooting Guide for Crystal Size Optimization
Caption: Decision tree for troubleshooting small crystal size.
References
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nickel sulfate - Crystal growing [en.crystalls.info]
- 8. Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. open.metu.edu.tr [open.metu.edu.tr]
- 10. RU2310610C2 - Method of production of the nickel-ammonium sulfate hexahydrate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Recrystallization techniques for purifying ammonium nickel (II) sulfate hexahydrate
Technical Support Center: Purifying Ammonium (B1175870) Nickel (II) Sulfate (B86663) Hexahydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of ammonium nickel (II) sulfate hexahydrate. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My recrystallization yield is very low. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue in recrystallization. The primary causes include:
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Incomplete initial dissolution: If the crude salt is not fully dissolved, impurities can remain, and the maximum amount of product will not be in solution to crystallize upon cooling.
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Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals and can trap impurities within the crystal lattice.
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Insufficient cooling: The solution may not have been cooled to a low enough temperature to maximize crystal precipitation.
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Using too much solvent: An excessive amount of solvent will keep more of the product dissolved even at lower temperatures.
Troubleshooting Steps:
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Ensure Complete Dissolution: Gently heat the solution while stirring until all the salt is visibly dissolved.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Refer to the solubility data in Table 1.
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Control Cooling Rate: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for more complete crystallization.[1][2]
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Check Final Temperature: Ensure the solution has reached the target low temperature (e.g., 0-4°C) before filtration.
Q2: The crystals I've obtained are very small and powder-like. How can I grow larger crystals?
A2: The formation of small crystals is typically due to rapid nucleation, which is often caused by:
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Rapid cooling: As mentioned above, fast cooling favors the formation of many small nuclei over the growth of larger crystals.
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High level of supersaturation: If the solution is too concentrated, it can lead to rapid precipitation.
-
Agitation during cooling: Disturbing the solution as it cools can induce the formation of multiple small crystals.
To grow larger crystals:
-
Slow Cooling: Allow the saturated solution to cool undisturbed at room temperature. Covering the beaker with a watch glass can slow down the cooling and evaporation rate.
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Seed Crystals: Introducing a small, well-formed crystal of the pure substance (a seed crystal) into the saturated solution can promote the growth of a single, larger crystal.[3]
Q3: My final product is not the expected blue-green color. What could be the issue?
A3: An off-color in the final product usually indicates the presence of impurities. The expected color of ammonium nickel (II) sulfate hexahydrate is a bluish-green crystalline solid.[4][5] Deviations could be due to:
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Contamination: Impurities from the initial material or introduced during the process can alter the color. Common metallic impurities in nickel salts include cobalt, iron, and copper.
-
Dehydration: Overheating the solution can lead to the loss of water of hydration, which can change the crystal structure and color.
Solutions:
-
Pre-treatment: If significant impurities are suspected, pre-treatment of the solution with a chelating agent or by adjusting the pH might be necessary.
-
Temperature Control: Avoid boiling the solution vigorously. Gentle heating is sufficient for dissolution.
Q4: How can I effectively remove magnesium impurities from my nickel sulfate salt?
A4: Magnesium is a common impurity in nickel salts and can be challenging to remove due to the similar ionic radii of Mg²⁺ and Ni²⁺, which allows for isomorphous substitution within the crystal lattice.[6][7] A technique called "repulping" can be effective:
-
Repulping Process: This involves washing the crystals in a saturated solution of pure nickel sulfate. This process helps to remove surface-adsorbed impurities and can facilitate the recrystallization of the desired product, leaving impurities behind in the solution.[7] One study showed that repulping NiSO₄·6H₂O crystals with a saturated NiSO₄ solution resulted in a 77% removal of magnesium.[6][7]
Quantitative Data
Table 1: Solubility of Ammonium Nickel (II) Sulfate Hexahydrate in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 10.4 |
| 80 | 30.0 |
Data sourced from PubChem.[8]
Experimental Protocols
Protocol 1: Recrystallization of Ammonium Nickel (II) Sulfate Hexahydrate
Objective: To purify crude ammonium nickel (II) sulfate hexahydrate by recrystallization from water.
Materials:
-
Crude ammonium nickel (II) sulfate hexahydrate
-
Distilled or deionized water
-
Beakers
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Hot plate with magnetic stirrer
-
Stir bar
-
Watch glass
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Buchner funnel and filter flask
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Filter paper
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Ice bath
-
Spatula
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Drying oven or desiccator
Methodology:
-
Dissolution: a. Weigh the crude ammonium nickel (II) sulfate hexahydrate and place it in a beaker. b. Add a minimal amount of distilled water, approximately 3 mL per gram of salt.[5] c. Gently heat the mixture on a hot plate with stirring. Do not boil. d. Continue heating and stirring until all the salt has dissolved, resulting in a clear green solution.[1]
-
Cooling and Crystallization: a. Remove the beaker from the heat and cover it with a watch glass. b. Allow the solution to cool slowly and undisturbed to room temperature. c. Once at room temperature, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.[3]
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Isolation and Washing: a. Set up a Buchner funnel with filter paper for vacuum filtration. b. Wet the filter paper with a small amount of cold distilled water. c. Swirl the beaker to suspend the crystals and quickly pour the slurry into the Buchner funnel with the vacuum on. d. Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities. e. Optionally, wash the crystals with a small amount of cold acetone (B3395972) to aid in drying.[1]
-
Drying: a. Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. b. Carefully transfer the dried crystals to a pre-weighed watch glass. c. Dry the crystals further in a low-temperature oven (around 40-50°C) or in a desiccator until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the recrystallization of ammonium nickel (II) sulfate hexahydrate.
Caption: Logical relationships for troubleshooting common issues in recrystallization.
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. scispace.com [scispace.com]
- 4. Ammonium nickel (II) sulfate hexahydrate - SYNTHETIKA [synthetikaeu.com]
- 5. Ammonium nickel(II) sulfate hexahydrate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Ammonium Nickel (II) Sulfate Hexahydrate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of ammonium nickel (II) sulfate hexahydrate?
A1: Scaling up the production of ammonium nickel (II) sulfate hexahydrate from a laboratory to an industrial scale presents several key challenges. These primarily revolve around maintaining control over the crystallization process to ensure consistent product quality. The main issues include:
-
Heat and Mass Transfer Limitations: In larger vessels, achieving uniform temperature and concentration gradients is more difficult. This can lead to localized supersaturation, uncontrolled nucleation, and non-uniform crystal growth.
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Mixing Inefficiencies: What works in a small flask may not translate to a large reactor. Inadequate mixing can result in heterogeneous slurries, leading to variations in crystal size and purity.
-
Impurity Profile Changes: The concentration and effect of impurities can differ at a larger scale, potentially impacting crystal habit and purity.
-
Control of Crystallization Kinetics: Managing nucleation and growth rates to achieve a desired crystal size distribution (CSD) is more complex in industrial crystallizers.
-
Downstream Processing: Handling larger volumes of crystalline product, including filtration, washing, and drying, can introduce new challenges related to product handling and purity.
Q2: How does the solubility of ammonium nickel (II) sulfate hexahydrate affect scale-up?
A2: The solubility of ammonium nickel (II) sulfate hexahydrate is a critical parameter in designing a scalable crystallization process. Its solubility increases with temperature, with data indicating a solubility of 10.4 g/100 mL of water at 20°C and 30 g/100 mL at 80°C[1]. This temperature-dependent solubility is often exploited in cooling crystallization, a common industrial method. However, as the scale increases, precise control over the cooling rate becomes crucial to manage the rate of supersaturation and, consequently, the nucleation and growth of crystals.
Q3: What are the common impurities in industrial-grade ammonium nickel (II) sulfate hexahydrate, and how do they affect the final product?
A3: Common impurities can be introduced through raw materials or process equipment. For instance, if nickel sulfate is produced from nickel ores, elements like magnesium, cobalt, copper, and zinc can be present[2]. The presence of excess ammonium ions can also be considered an impurity that affects the crystallization process. At low concentrations, ammonium impurities can compete with nickel ions, leading to a decrease in crystal yield and growth rate. Conversely, at high concentrations, they can be incorporated into the crystal structure, forming the double salt, which can alter the product's properties[3]. Magnesium is a particularly challenging impurity in nickel sulfate solutions as it can be incorporated into the crystal lattice, affecting purity[2].
Q4: What types of industrial crystallizers are suitable for ammonium nickel (II) sulfate hexahydrate production?
A4: The choice of crystallizer depends on the desired production capacity and crystal characteristics. For inorganic salts like ammonium nickel (II) sulfate, common types of industrial crystallizers that could be employed include:
-
Forced Circulation (FC) Crystallizers: These are robust and widely used for high-capacity production of a wide range of crystal sizes.
-
Draft-Tube-Baffle (DTB) Crystallizers: These are well-suited for producing larger, more uniform crystals due to their internal circulation and fines removal capabilities.
-
Oslo-Type Crystallizers (Growth or Krystal Crystallizers): These are designed to produce very large and uniform crystals by separating the nucleation and growth zones.
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Poor Crystal Yield | - Incomplete crystallization due to insufficient cooling or evaporation.- Suboptimal pH of the solution.- Incorrect stoichiometry of nickel sulfate and ammonium sulfate. | - Verify Final Temperature/Concentration: Ensure the process reaches the target final temperature (for cooling crystallization) or concentration (for evaporative crystallization).- Optimize pH: Adjust the pH of the solution. A patent suggests a pH range of -0.5 to 8.0 can be used, with specific examples using acidic conditions (pH 1.5-3)[4].- Check Raw Material Ratios: Confirm the molar ratio of nickel sulfate to ammonium sulfate is appropriate for the formation of the double salt. |
| Inconsistent Crystal Size Distribution (CSD) | - Uncontrolled nucleation (too many fine particles).- Inefficient mixing leading to non-uniform supersaturation.- Temperature fluctuations in the crystallizer. | - Control Supersaturation: Implement a controlled cooling or evaporation profile to maintain supersaturation within the metastable zone.- Improve Agitation: Optimize the agitator speed and design to ensure uniform mixing without causing excessive secondary nucleation through crystal breakage.- Implement Seeding: Introduce seed crystals of a known size to control the number of nuclei and promote growth over nucleation.- Ensure Stable Temperature Control: Improve the temperature control system of the crystallizer to minimize fluctuations. |
| Formation of Agglomerates | - High degree of supersaturation leading to rapid crystal growth and collision.- Inadequate agitation allowing crystals to settle and fuse. | - Reduce Supersaturation Rate: Slow down the cooling or evaporation rate.- Optimize Hydrodynamics: Adjust mixing to keep crystals suspended without causing excessive impact.- Consider Anti-agglomeration Additives: In some cases, specific additives can modify crystal surfaces to prevent sticking. |
| Low Product Purity | - Inefficient washing of the crystal cake.- Co-precipitation of impurities.- Inclusion of mother liquor within crystal agglomerates. | - Improve Washing: Optimize the washing step by using a saturated solution of the pure product to displace impure mother liquor, followed by a final wash with a volatile solvent if necessary.- Purify Feed Solution: Implement pre-crystallization purification steps for the nickel sulfate and ammonium sulfate solutions to remove key impurities.- Control Crystal Habit: Modify crystallization conditions (e.g., pH, additives) to grow crystals with a shape that is less prone to trapping mother liquor. |
| Caking of the Final Product | - Residual moisture after drying.- Broad crystal size distribution with a high percentage of fines. | - Optimize Drying: Ensure the drying process (e.g., temperature, time, vacuum) is sufficient to remove residual moisture.- Control CSD: Aim for a narrower CSD with fewer fines, as fines can increase the contact points between crystals and promote caking. |
Data Presentation
Table 1: Solubility of Ammonium Nickel (II) Sulfate Hexahydrate in Water
| Temperature (°C) | Solubility (g / 100 mL H₂O) |
| 20 | 10.4[1] |
| 80 | 30[1] |
Table 2: Comparison of Lab-Scale vs. Potential Industrial-Scale Parameters (Illustrative)
| Parameter | Laboratory Scale (Typical) | Industrial Scale (Considerations) |
| Batch Volume | 100 mL - 5 L | 1,000 L - 20,000 L+ |
| Heating/Cooling | Heating mantle, ice bath | Jacketed vessel, internal coils, external heat exchangers |
| Mixing | Magnetic stirrer, overhead stirrer | Large-scale agitators (e.g., turbine, propeller) |
| Process Control | Manual or semi-automated | Fully automated (PLC/DCS) with PAT tools |
| Yield | Often high due to ideal conditions | Can be lower due to process inefficiencies; optimization is key |
| Purity | Typically high | Dependent on raw material quality and process control |
Experimental Protocols
Laboratory-Scale Synthesis of Ammonium Nickel (II) Sulfate Hexahydrate
This protocol is based on the principle of dissolving stoichiometric amounts of nickel (II) sulfate hexahydrate and ammonium sulfate in hot water and allowing the double salt to crystallize upon cooling.
Materials:
-
Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Deionized water
-
Dilute sulfuric acid (optional, to prevent hydrolysis)
Procedure:
-
Calculate the molar equivalents of nickel (II) sulfate hexahydrate and ammonium sulfate.
-
In a beaker, dissolve the calculated amount of nickel (II) sulfate hexahydrate in a minimal amount of hot deionized water. A few drops of dilute sulfuric acid can be added to ensure a clear solution.
-
In a separate beaker, dissolve the stoichiometric amount of ammonium sulfate in a minimal amount of hot deionized water.
-
Combine the two hot solutions and stir. If necessary, gently heat the combined solution to ensure all solids are dissolved.
-
Cover the beaker with a watch glass and allow it to cool slowly to room temperature. For larger crystals, slower cooling is preferred.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.
-
Dry the crystals on a watch glass at room temperature or in a desiccator.
Mandatory Visualizations
Caption: Experimental workflow for the laboratory synthesis of ammonium nickel (II) sulfate hexahydrate.
Caption: Logical relationship of challenges in scaling up ammonium nickel (II) sulfate hexahydrate production.
References
- 1. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. China Study of the influence of ammonium impurity (NH4+) and seed ratio on discontinuous crystallization of nickel sulfate hexahydrate factory and manufacturers | Pulisi [pulisichem.com]
- 4. RU2310610C2 - Method of production of the nickel-ammonium sulfate hexahydrate - Google Patents [patents.google.com]
Effect of pH on the stability of ammonium nickel (II) sulfate hexahydrate solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the stability of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate solutions. The information is intended for researchers, scientists, and professionals in drug development who may encounter issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining the stability of an ammonium nickel (II) sulfate hexahydrate solution?
A1: The optimal pH for maintaining a stable aqueous solution of ammonium nickel (II) sulfate hexahydrate is in the acidic range. A 0.1 mol/L aqueous solution of this salt has a pH of approximately 4.6. To prevent the precipitation of nickel (II) hydroxide (B78521), the pH should generally be kept below 6. As the pH increases, especially above 6, the risk of Ni(OH)₂ precipitation significantly increases.[1][2] For applications like electroplating, a slightly acidic pH of around 4.5 is sometimes intentionally maintained to help precipitate iron impurities without precipitating nickel.[3]
Q2: What happens if the pH of my solution becomes too high (alkaline)?
A2: If the pH of the solution becomes too high, nickel (II) hydroxide (Ni(OH)₂), a greenish precipitate, will form.[4][5] The precipitation of nickel hydroxide can begin at a pH as low as 5.5-6 and becomes more significant at higher pH values.[1] By pH 11, nickel precipitation is essentially complete.[6] This precipitation is often undesirable as it removes nickel ions from the solution, altering the concentration and potentially interfering with the intended application. In some contexts, a high pH can also lead to the formation of insoluble compounds if other ions like calcium or magnesium are present, which can cause haziness or pitting in applications like electroplating.[7][8]
Q3: What are the consequences of the pH being too low (acidic)?
A3: While a low pH helps to prevent the precipitation of nickel hydroxide, extremely acidic conditions can also affect the stability and behavior of the solution. In highly acidic environments, the release of nickel ions can increase due to corrosion processes.[9][10] For instance, studies on nickel-containing alloys have shown that in acidic solutions (pH 1-2), nickel can be selectively dissolved.[11] While ammonium nickel (II) sulfate is generally stable in acidic solutions, very low pH values might alter the speciation of the nickel complexes in solution, which could be a factor in specific sensitive applications.
Q4: Can the ammonium ion influence the pH stability of the solution?
A4: Yes, the ammonium ion (NH₄⁺) exists in equilibrium with ammonia (B1221849) (NH₃) and hydrogen ions (H⁺) in the solution. This equilibrium is pH-dependent. At higher pH values, the equilibrium shifts towards the formation of ammonia. While this can have a buffering effect, the presence of ammonia can also lead to the formation of nickel-ammonia complexes, characterized by a deep blue color.[1] The formation of these complexes can alter the chemical properties and reactivity of the nickel in the solution.
Troubleshooting Guide
Problem 1: A green precipitate has formed in my solution.
-
Cause: This is most likely nickel (II) hydroxide (Ni(OH)₂), which precipitates out of solution at a pH that is too high (typically above 6).
-
Solution:
-
Measure the pH of your solution using a calibrated pH meter.
-
If the pH is too high, carefully add a dilute acid (e.g., sulfuric acid) dropwise while stirring to lower the pH to the desired acidic range (e.g., pH 4-5). The precipitate should redissolve.
-
To prevent recurrence, consider using a buffer system appropriate for the desired pH range in your experimental setup.
-
Problem 2: The solution appears cloudy or hazy, but the precipitate is not distinctly green.
-
Cause: This could be due to the precipitation of other sparingly soluble salts, such as calcium or magnesium sulfates, especially if hard water was used for solution preparation.[7][8] It could also be caused by finely dispersed nickel hydroxide at the initial stages of precipitation.
-
Solution:
-
Filter a small sample of the solution through a fine filter paper to isolate the precipitate for analysis if needed.
-
If contamination with hard water salts is suspected, remake the solution using deionized or distilled water.
-
If the issue is related to pH, follow the steps in Problem 1 to adjust the pH.
-
Problem 3: The color of my solution has changed to a deep blue.
-
Cause: The formation of a deep blue color indicates the presence of nickel-ammonia complexes. This typically occurs if the pH has become alkaline, shifting the ammonium/ammonia equilibrium towards ammonia, which then coordinates with the nickel (II) ions.[1]
-
Solution:
-
Measure the pH of the solution.
-
Carefully add a dilute acid to lower the pH. As the pH becomes more acidic, the equilibrium will shift back towards the ammonium ion, and the green color of the hexaaquanickel(II) ion should be restored.
-
Quantitative Data Summary
| Parameter | pH Value | Observation | Reference |
| Onset of Nickel Hydroxide Precipitation | 5.5 - 6 | Precipitation of Ni(OH)₂ begins. | [1] |
| Optimal Precipitation of Nickel Hydroxide | 10.8 - 11 | Complete precipitation of nickel as Ni(OH)₂. | [6][12] |
| Typical pH of a 0.1 mol/L Solution | 4.6 | The inherent pH of an ammonium nickel (II) sulfate hexahydrate solution. | |
| Recommended pH for some industrial applications (e.g., plating) | ~4.5 | Helps to manage impurities like iron. | [3] |
Experimental Protocols
Protocol for Preparing a pH-Adjusted Ammonium Nickel (II) Sulfate Hexahydrate Solution
-
Dissolution: Weigh the required amount of ammonium nickel (II) sulfate hexahydrate and dissolve it in a known volume of deionized water with gentle stirring.
-
Initial pH Measurement: Once the salt is fully dissolved, use a calibrated pH meter to measure the initial pH of the solution.
-
pH Adjustment (if necessary):
-
To decrease the pH, add a dilute solution of sulfuric acid (e.g., 0.1 M) dropwise while continuously monitoring the pH and stirring the solution.
-
To increase the pH, add a dilute solution of a base like sodium hydroxide (e.g., 0.1 M) dropwise. Be extremely cautious when increasing the pH to avoid unintentional precipitation of nickel hydroxide.
-
-
Equilibration and Final Measurement: Allow the solution to stir for a few minutes to ensure it is homogeneous and the pH has stabilized before taking a final pH reading.
Protocol for Assessing Solution Stability at a Given pH
-
Solution Preparation: Prepare several samples of your ammonium nickel (II) sulfate hexahydrate solution, each adjusted to a different pH value according to the protocol above.
-
Incubation: Store the solutions in sealed containers at a constant temperature.
-
Visual Inspection: At regular time intervals (e.g., 1, 6, 12, 24 hours), visually inspect each solution for any signs of instability, such as the formation of a precipitate or a color change. Record your observations.
-
Turbidity Measurement (Optional): For a more quantitative assessment of precipitation, the turbidity of the solutions can be measured over time using a nephelometer or a spectrophotometer at a high wavelength (e.g., 600 nm).
-
pH Monitoring: Periodically re-measure the pH of each solution to check for any drift over time.
Visualizations
Caption: Experimental workflow for the preparation and stability testing of pH-adjusted solutions.
Caption: Relationship between pH and the dominant nickel (II) species in an aqueous solution.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Modern Bright Nickel Plating Solutions [sterc.org]
- 4. Common problems and troubleshooting methods for nickel electroplating - Knowledge [superbheating.com]
- 5. benchchem.com [benchchem.com]
- 6. journalirjpac.com [journalirjpac.com]
- 7. casf.ca [casf.ca]
- 8. scribd.com [scribd.com]
- 9. Influence of pH on the release of nickel ions from fixed orthodontic appliances in artificial saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
Technical Support Center: Ammonium Nickel (II) Sulfate Hydration Control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ammonium (B1175870) nickel (II) sulfate (B86663) and its various hydration states.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, handling, and analysis of ammonium nickel (II) sulfate hydrates.
Question: The yield of my ammonium nickel (II) sulfate hexahydrate crystals is low, or the crystals are very small. What are the possible causes and solutions?
Answer: Low yield and small crystal size are common issues in the crystallization of double salts like ammonium nickel (II) sulfate hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O. The primary factors influencing this are the cooling rate of the saturated solution and the stoichiometry of the reactants.
-
Rapid Cooling: Cooling the solution too quickly can lead to rapid nucleation and the formation of many small crystals instead of larger, well-formed ones. For larger crystals, allow the solution to cool slowly and undisturbed at room temperature.[1] Placing the solution in a refrigerator can accelerate crystallization but may result in smaller crystals.[2]
-
Stoichiometry: Precise stoichiometric amounts of nickel (II) sulfate and ammonium sulfate are crucial for the formation of the double salt.[1][2] Ensure accurate weighing of the starting materials. An excess of one salt can affect the crystal shape and may lead to the formation of cloudy or opaque crystals.
-
Solution Concentration: If the solution is not sufficiently saturated, the yield will be low. You can gently heat the solution to evaporate some of the solvent and increase the concentration before cooling.[3] However, do not boil the solution, as this can lead to decomposition.[2]
Question: I suspect my sample of ammonium nickel (II) sulfate has dehydrated during storage. How can I confirm this and what are the proper storage conditions?
Answer: Ammonium nickel (II) sulfate hexahydrate can lose water of crystallization, especially under improper storage conditions.
-
Visual Inspection: A color change can be an initial indicator of dehydration. The hexahydrate is typically a pale green to emerald green crystalline solid.[4] Upon heating and losing water, it can become paler, and the anhydrous form is yellow-green.[5][6]
-
Analytical Confirmation: To definitively determine the hydration level, you can use analytical techniques such as:
-
Thermogravimetric Analysis (TGA): This method measures the change in mass of a sample as it is heated. The loss of water molecules at specific temperatures will be evident in the TGA curve. The dehydration of ammonium nickel (II) sulfate hexahydrate begins at approximately 96.06°C.[7]
-
Karl Fischer Titration: This is a highly specific and rapid method for determining water content.[8][9]
-
-
Proper Storage: To prevent dehydration, store ammonium nickel (II) sulfate hexahydrate in a tightly closed container in a cool, dry, and well-ventilated place.[4] It is important to protect it from moisture.[4] The stability of the hydrate (B1144303) is also dependent on the relative humidity of the storage environment.[10]
Question: I am having difficulty dissolving the salt for Karl Fischer titration. How can I improve the solubility?
Answer: While Karl Fischer titration is an excellent method for water determination, some salts have limited solubility in the standard methanol-based reagents.[11] If you are experiencing solubility issues with ammonium nickel (II) sulfate, consider the following:
-
Co-solvents: The addition of a co-solvent can enhance the solubility of the salt. Ethylene (B1197577) glycol has been shown to be effective for dissolving salts for Karl Fischer titration.[11] A mixed solution of ethylene glycol and the Karl Fischer reagent can be prepared.[11]
-
Sample Preparation: For solid samples, reducing the particle size by crushing can increase the surface area and improve the dissolution rate.[12]
-
External Extraction: The sample can be dissolved in an appropriate solvent outside of the titration cell to extract the water. A precisely weighed aliquot of this solution is then added to the titration cell.
Frequently Asked Questions (FAQs)
Q1: What is the most stable hydrate form of ammonium nickel (II) sulfate?
A1: Ammonium nickel (II) sulfate hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, is a stable double salt with a more stable crystalline structure compared to nickel (II) sulfate alone.[2][13] It exhibits good thermal stability, with dehydration beginning at temperatures above 96°C.[7]
Q2: How can I control the hydration level to obtain the hexahydrate form specifically?
A2: The hexahydrate is typically prepared by dissolving stoichiometric amounts of nickel (II) sulfate hexahydrate and ammonium sulfate in warm water and then allowing the solution to cool, leading to the crystallization of the double salt.[1][2] The key is to control the crystallization temperature and cooling rate. Crystallization from an aqueous solution between 30.7 and 53.8 °C favors the formation of the tetragonal hexahydrate.[14]
Q3: What are the expected decomposition products upon heating ammonium nickel (II) sulfate hexahydrate?
A3: Upon heating, ammonium nickel (II) sulfate hexahydrate first undergoes dehydration in the range of 100–350 °C.[15] Further heating to higher temperatures will lead to the decomposition of the anhydrous salt into nickel oxide (NiO) and gaseous species.[15] When heated to decomposition, it can emit toxic fumes of metallic nickel, as well as oxides of sulfur and nitrogen.[16]
Q4: Can I use thermal analysis to determine the water of hydration?
A4: Yes, thermogravimetric analysis (TGA) is a suitable method. By heating a sample of the hydrated salt at a controlled rate and measuring the mass loss, you can determine the number of water molecules. The mass loss at each dehydration step corresponds to the stoichiometric amount of water being removed.
Experimental Protocols
Protocol 1: Synthesis of Ammonium Nickel (II) Sulfate Hexahydrate
This protocol describes the preparation of ammonium nickel (II) sulfate hexahydrate from its constituent salts.
Materials:
-
Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Distilled water
-
Beakers
-
Heating plate
-
Stirring rod
-
Suction filtration apparatus (e.g., Büchner funnel)
-
Filter paper
Procedure:
-
Accurately weigh stoichiometric amounts of nickel (II) sulfate hexahydrate and ammonium sulfate. For example, use 6.1 g of NiSO₄·6H₂O and 3.2 g of (NH₄)₂SO₄.[2]
-
Transfer both salts to a beaker.[2]
-
Add a minimal amount of hot distilled water (e.g., 30 mL) and stir until both salts are completely dissolved.[1][2] Gentle warming on a hot plate can aid dissolution, but do not boil the solution.[2]
-
Allow the resulting clear green solution to cool slowly to room temperature, undisturbed, for approximately 45 minutes to an hour to allow for the formation of large crystals.[1][2] For maximum crystallization, the beaker can then be placed in a refrigerator.[2]
-
Collect the precipitated crystals by suction filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold water or acetone (B3395972) to remove any soluble impurities.[2]
-
Dry the crystals on a filter paper at room temperature.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content in a sample of ammonium nickel (II) sulfate hydrate.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent
-
Methanol (B129727) (anhydrous)
-
Ethylene glycol (optional, as a co-solvent)
-
Ammonium nickel (II) sulfate hydrate sample
-
Analytical balance
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add an appropriate volume of anhydrous methanol to the titration vessel. If solubility is an issue, a mixture of methanol and ethylene glycol can be used.[11]
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.
-
Accurately weigh a suitable amount of the ammonium nickel (II) sulfate hydrate sample.
-
Quickly transfer the sample to the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Stir the sample until it is completely dissolved.
-
Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.[12]
-
The instrument will calculate the water content based on the volume of titrant consumed and the previously determined titer of the reagent.
Data Presentation
Table 1: Thermal Decomposition Stages of Nickel (II) Sulfate Hydrates
| Hydrate Form | Temperature Range (°C) | Decomposition Step | Product |
| NiSO₄·6H₂O | 100 - 350 | Dehydration | Anhydrous NiSO₄ |
| Anhydrous NiSO₄ | > 810 | Decomposition | NiO + SO₃ |
Note: The exact temperatures can vary depending on the heating rate and atmosphere.
Table 2: Critical Relative Humidity (CRH) of Related Salts at 30°C
| Salt | Critical Relative Humidity (%) |
| Ammonium sulfate | 79.2 |
| Ammonium nitrate | 59.4 |
| Potassium sulfate | 96.3 |
Data from[17]. This table provides context for the hygroscopic nature of related sulfate salts.
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. RU2310610C2 - Method of production of the nickel-ammonium sulfate hexahydrate - Google Patents [patents.google.com]
- 4. synthetikaeu.com [synthetikaeu.com]
- 5. Nickel(II) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. US6452189B1 - Ammonium nickel sulfate crystals - Google Patents [patents.google.com]
- 11. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 13. scribd.com [scribd.com]
- 14. Nickel(II) sulfate - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Critical relative humidity - Wikipedia [en.wikipedia.org]
Best practices for storing and handling ammonium nickel (II) sulfate hexahydrate
This guide provides best practices for the storage and handling of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, specifically tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving the Salt | The salt has limited solubility in cold water and is insoluble in alcohol. Using an incorrect solvent or insufficient temperature will impede dissolution.[1] | Use deionized water and gently warm the solution. Do not boil, as this can alter the hydration state. For a 0.1M solution, the pH will be around 4.6.[2] Avoid using alcohol as a solvent.[1] |
| Formation of a Pale Blue Precipitate | This can occur upon initial addition of water to the solid salt mixture during the preparation of a double salt. | Continue stirring and gently warming the mixture; the precipitate should dissolve as the components fully go into solution. |
| Unexpected Crystal Size | Rapid cooling of a saturated solution tends to produce smaller crystals, while slow, undisturbed cooling promotes the formation of larger crystals. | For large crystals, allow the saturated solution to cool slowly at room temperature without disturbance. For smaller crystals, the solution can be cooled more rapidly or agitated. |
| Solution Appears Cloudy or Hazy | The water used for dissolution may contain impurities, or there may be contamination from glassware. The salt itself may have degraded due to improper storage. | Ensure the use of high-purity deionized water and thoroughly cleaned glassware. Visually inspect the dry salt for any signs of discoloration or clumping, which could indicate moisture absorption or contamination. |
| Inconsistent Experimental Results | This could be due to variations in the hydration state of the salt, inaccurate measurements, or contamination. The compound is stable under normal conditions but can be affected by heat.[1][3] | Store the salt in a tightly sealed container in a cool, dry place to maintain its hexahydrate form.[4] Use precise weighing techniques and ensure all equipment is properly calibrated. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for ammonium nickel (II) sulfate hexahydrate?
-
Q2: Is there a recommended shelf life for this chemical?
-
If stored properly under the recommended conditions, the shelf life is indefinite.[1]
-
-
Q3: What personal protective equipment (PPE) is required when handling this compound?
Safety and Disposal
-
Q4: What are the primary health risks associated with this compound?
-
Ammonium nickel (II) sulfate hexahydrate is harmful if swallowed or inhaled and can cause skin and eye irritation.[1] It is also a known skin and respiratory sensitizer (B1316253) and is classified as a carcinogen.[1][6]
-
-
Q5: How should I dispose of waste containing this chemical?
-
Dispose of waste in a sealed, properly labeled container. Follow all federal, state, and local regulations for hazardous waste disposal. Do not release into the environment as it is very toxic to aquatic life.
-
-
Q6: What should I do in case of a spill?
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution
-
Objective: To prepare a 0.1 M aqueous solution of ammonium nickel (II) sulfate hexahydrate.
-
Materials:
-
Ammonium nickel (II) sulfate hexahydrate (Molar Mass: 395.00 g/mol )
-
Deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing scale
-
-
Procedure:
-
Calculate the required mass of the salt. For 100 mL of a 0.1 M solution, you will need 3.95 g.
-
Weigh the calculated amount of the salt and transfer it to the volumetric flask.
-
Add approximately half of the final volume of deionized water to the flask.
-
Place the magnetic stir bar in the flask and place it on the magnetic stirrer.
-
Stir the solution until the salt is completely dissolved. Gentle warming can be applied if necessary.
-
Once dissolved, add deionized water to the calibration mark of the flask.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Protocol 2: Spill Cleanup
-
Objective: To safely clean up a small spill of solid ammonium nickel (II) sulfate hexahydrate.
-
Materials:
-
Appropriate PPE (gloves, goggles, lab coat, respirator)
-
Scoop or brush and dustpan
-
Sealable container for waste
-
Wet paper towels or absorbent pads
-
Soap and water
-
-
Procedure:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully scoop or sweep up the spilled solid. Avoid creating dust.
-
Place the collected material into a labeled, sealable container for hazardous waste.
-
Use wet paper towels or absorbent pads to wipe the spill area to remove any remaining residue.
-
Wash the area with soap and water.
-
Place all cleaning materials into the hazardous waste container.
-
Wash hands thoroughly after the cleanup.
-
Workflow Diagram
References
- 1. Nickel Ammonium Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. lobachemie.com [lobachemie.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfuric acid, ammonium nickel(2+) salt (2:2:1) | H8N2NiO8S2 | CID 27455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Methods for Drying Ammonium Nickel (II) Sulfate Hexahydrate Crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the drying of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate crystals. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the proper drying of ammonium nickel (II) sulfate hexahydrate crystals important?
A1: Proper drying is critical for removing excess surface moisture to obtain the stable hexahydrate crystalline form. Incomplete drying can result in crystal agglomeration, leading to inaccurate mass measurements for subsequent reactions, and may cause the crystals to degrade over time. For specific applications such as electroplating, maintaining a low moisture content is vital for the stability of the electrolyte bath.[1]
Q2: What is the thermal stability and dehydration temperature of ammonium nickel (II) sulfate hexahydrate?
A2: Thermogravimetric analysis indicates that the dehydration of ammonium nickel (II) sulfate hexahydrate crystals begins at temperatures above 96.06°C (approximately 369 K).[1] This demonstrates a higher thermal stability compared to nickel sulfate hexahydrate.[1]
Q3: Is it advisable to use high temperatures to accelerate the drying process?
A3: It is not recommended to use excessively high temperatures. Although the dehydration temperature is above 96.06°C, rapid or extreme heating can lead to the uncontrolled loss of the coordinated water molecules, which can alter the crystal structure and its chemical properties.[1] For nickel sulfate, optimal drying temperatures are generally between 100°C and 200°C, but this range should be approached with caution for the ammonium double salt to prevent decomposition.[1]
Q4: How can I determine if the crystals are adequately dried?
A4: The crystals are considered sufficiently dry when they reach a constant weight. This can be confirmed by periodically weighing the crystals during the drying process. Once the mass remains unchanged over successive measurements, the drying process is complete.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Crystal Caking or Agglomeration | Incomplete removal of surface moisture after filtration. | Ensure crystals are thoroughly washed with a minimal amount of ice-cold deionized water, followed by a volatile solvent like ethanol (B145695) or acetone (B3395972) to displace residual water before the main drying step.[3] |
| High ambient humidity during air drying. | If air drying, perform it in a well-ventilated area with low humidity. For more reliable results, consider using a desiccator or vacuum oven. | |
| Hygroscopic nature of the material. | Once dried, store the crystals in a tightly sealed container, preferably within a desiccator, to prevent reabsorption of atmospheric moisture.[4] | |
| Change in Crystal Color (from blue-green) | Loss of water of hydration due to overheating. | Immediately reduce the drying temperature. Ensure the temperature is maintained below the dehydration point of 96.06°C.[1] A color change may indicate the formation of a lower hydrate (B1144303) or anhydrous salt.[5] |
| Decomposition of the salt at elevated temperatures. | Avoid excessive heat. Decomposition can release hazardous fumes, including ammonia (B1221849) and sulfur oxides.[6][7] | |
| Low Yield of Dried Crystals | Mechanical loss during transfer. | Exercise care when transferring crystals between filtration apparatus, drying surfaces, and storage containers. |
| Adherence of crystals to filter paper. | Use a spatula to gently scrape the crystals from the filter paper once they are sufficiently dry to be free-flowing. | |
| Dissolution during washing. | Use a minimal volume of ice-cold solvent for washing, as the salt has some solubility in water.[7] |
Data Presentation: Comparison of Drying Methods
| Drying Method | Recommended Temperature | Typical Drying Duration | Advantages | Disadvantages |
| Air Drying | Room Temperature | Several hours to days | Simple, requires minimal equipment, low risk of thermal damage. | Slow process, effectiveness is dependent on ambient humidity, potential for contamination.[2] |
| Oven Drying | 40-80°C (below 96.06°C) | 2-6 hours | Faster than air drying, provides a controlled temperature. | Risk of overheating and causing dehydration or decomposition if temperature is not carefully controlled.[2] |
| Vacuum Drying | 40-70°C | 1-4 hours | Faster than oven drying at the same temperature, reduces the risk of oxidation and decomposition by lowering the boiling point of water.[8][9] | Requires specialized equipment (vacuum oven and pump). |
| Desiccator Drying | Room Temperature | 12-72 hours | Gentle drying method, provides protection from atmospheric moisture. Can be combined with a vacuum for enhanced efficiency.[10] | Slower than thermal methods; efficiency is dependent on the desiccant's capacity and condition. |
Experimental Protocols
Protocol 1: Air Drying
-
Following filtration, wash the crystals with a small volume of ice-cold deionized water, followed by a rinse with ethanol or acetone to expedite drying.
-
Carefully transfer the filter cake to a watch glass or petri dish and gently break it up, spreading the crystals into a thin, even layer to maximize air exposure.
-
Cover the dish with a piece of filter paper to protect the crystals from airborne contaminants.
-
Allow the crystals to dry at room temperature in a well-ventilated area, away from direct sunlight and sources of high humidity.
-
Monitor the weight of the crystals periodically until a constant mass is achieved, indicating the completion of drying.[2]
Protocol 2: Oven Drying
-
Preheat a laboratory oven to a temperature between 40°C and 80°C. Crucial: Do not exceed 96°C to prevent the loss of coordinated water molecules.[1]
-
Place the washed and filtered crystals on a pre-weighed watch glass, spreading them into a thin layer.
-
Position the watch glass in the preheated oven.
-
After 2-3 hours, remove the watch glass, allow it to cool to room temperature in a desiccator, and then weigh it.
-
Continue to dry the crystals in the oven, repeating the cooling and weighing process at 1-hour intervals until a constant weight is recorded.
Protocol 3: Vacuum Drying
-
Place the washed and filtered crystals in a suitable vacuum-safe container and record the initial weight.
-
Transfer the container to a vacuum oven preheated to a temperature between 40°C and 70°C.
-
Gradually apply the vacuum to prevent the fine crystals from being aspirated.
-
Dry the crystals under vacuum for 1-2 hours.
-
Carefully release the vacuum, remove the container, and allow it to cool in a desiccator before weighing.
-
Repeat the drying and weighing cycles at 30-60 minute intervals until a constant weight is achieved.
Protocol 4: Desiccator Drying
-
Ensure the desiccator contains a fresh, active desiccant (e.g., anhydrous calcium chloride, silica (B1680970) gel).
-
Place the washed and filtered crystals on a watch glass and position it on the desiccator's perforated plate.
-
For a vacuum desiccator, securely seal the lid and slowly evacuate the air using a vacuum pump. For a standard desiccator, simply ensure the lid is well-sealed.
-
Allow the crystals to dry for a minimum of 24 hours.
-
Weigh the crystals and return them to the desiccator. Continue to re-weigh at 12-24 hour intervals until a constant mass is confirmed.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Synthesis and Composition of Tutton Double Salts: An Introductory Laboratory Project [article.sapub.org]
- 5. azom.com [azom.com]
- 6. mdpi.com [mdpi.com]
- 7. Ammonium nickel(II) sulfate hexahydrate | 7785-20-8 [chemicalbook.com]
- 8. zzkdinstrument.com [zzkdinstrument.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sciencemadness Discussion Board - Drying Crystals without oven - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
Comparing ammonium nickel (II) sulfate hexahydrate with nickel sulfate hexahydrate
A Comprehensive Comparison: Ammonium (B1175870) Nickel (II) Sulfate (B86663) Hexahydrate vs. Nickel Sulfate Hexahydrate
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving reliable and reproducible experimental outcomes. This guide provides an objective comparison of two closely related nickel salts: ammonium nickel (II) sulfate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O) and nickel sulfate hexahydrate (NiSO₄·6H₂O). This document summarizes their key physicochemical properties, compares their performance in common applications with supporting data, and provides detailed experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
Ammonium nickel (II) sulfate hexahydrate is a double salt, incorporating ammonium sulfate into its crystal lattice, which results in distinct properties compared to the single salt, nickel sulfate hexahydrate.[1] A summary of their key properties is presented in the table below.
| Property | Ammonium Nickel (II) Sulfate Hexahydrate | Nickel Sulfate Hexahydrate |
| Chemical Formula | (NH₄)₂Ni(SO₄)₂·6H₂O | NiSO₄·6H₂O |
| Molar Mass | 394.99 g/mol | 262.85 g/mol [2] |
| Appearance | Pale green to emerald green crystalline solid[1] | Green transparent crystals[3] |
| Density | Approximately 1.98 g/cm³[1] | 2.07 g/cm³[3] |
| Melting Point | Decomposes before melting[1] | 53 °C[3] |
| Solubility in Water | Soluble | Soluble[3] |
| Crystal Structure | Monoclinic | Tetragonal (α-form) and Monoclinic (β-form) |
Performance in Key Applications: Experimental Data Insights
Both salts are primary sources of nickel ions (Ni²⁺) for various applications, most notably in electroplating and protein chemistry.
Electroplating
Nickel electroplating is a widely used surface finishing technique to enhance corrosion resistance, wear resistance, and for decorative purposes. The "Watts bath" is a conventional nickel electroplating solution that typically consists of nickel sulfate, nickel chloride, and boric acid.[4]
Plating Rate: In the context of electroless nickel plating, a study comparing various non-complexing nickel salts, including nickel sulfate and nickel ammonium sulfate, in an acid EN plating solution found their plating rates to be approximately equal.[5]
Internal Stress: The internal stress of the deposited nickel layer is a critical factor affecting its adhesion and mechanical properties. While direct comparative data on internal stress for these two specific salts in a Watts bath is limited, it is known that the composition of the plating bath significantly influences stress. For instance, all-chloride solutions tend to produce deposits with the highest internal stress, while sulfamate-based solutions yield the lowest.[3]
Corrosion Resistance and Hardness: The corrosion resistance and hardness of the nickel coating are also influenced by the bath composition and operating parameters. While specific comparative data is scarce, both salts are capable of producing hard nickel layers that offer good corrosion protection.[6]
Thermal Stability
A key differentiator between the two salts is their thermal stability. Experimental data from a comparative study shows that ammonium nickel (II) sulfate hexahydrate exhibits significantly higher thermal stability. In one test, nickel sulfate hexahydrate began to decompose at 70°C, whereas ammonium nickel (II) sulfate hexahydrate was stable to above 110°C and showed initial signs of decomposition at 135°C.[7] This superior thermal stability can be advantageous in applications where elevated temperatures are a factor.
Experimental Protocols
Standard Watts Nickel Plating Bath Preparation
This protocol describes the preparation of a standard Watts nickel plating bath, a widely used formulation for general-purpose nickel plating.
Materials:
-
Nickel Sulfate Hexahydrate (NiSO₄·6H₂O)
-
Nickel Chloride Hexahydrate (NiCl₂·6H₂O)
-
Boric Acid (H₃BO₃)
-
Deionized water
-
Hydrochloric acid (HCl) or Nickel Carbonate (NiCO₃) for pH adjustment
Procedure:
-
Fill a clean plating tank with approximately 75% of the final volume of deionized water and heat to about 60°C (140°F).
-
Add the required amount of nickel sulfate hexahydrate and stir until completely dissolved.
-
Add the nickel chloride hexahydrate and stir until dissolved.
-
Add the boric acid and stir until dissolved.
-
Add deionized water to bring the solution to the final volume.
-
Check and adjust the pH of the bath to the desired range (typically 3.8-4.5) using a small amount of hydrochloric acid to lower the pH or nickel carbonate to raise it.
-
The bath is now ready for use.
A typical Watts bath formulation is as follows:
-
Nickel Sulfate Hexahydrate: 240-340 g/L
-
Nickel Chloride Hexahydrate: 30-60 g/L
-
Boric Acid: 30-45 g/L
Immobilized Metal Affinity Chromatography (IMAC) for His-tagged Protein Purification
Nickel ions are crucial for the purification of histidine-tagged (His-tagged) proteins via IMAC. Nickel sulfate is a common source of Ni²⁺ for charging chromatography resins.
Materials:
-
Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) resin
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Cell lysate containing the His-tagged protein
Procedure:
-
Resin Equilibration: Pack the Ni-NTA agarose resin into a chromatography column and equilibrate with 5-10 column volumes of Lysis Buffer.
-
Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged protein from the column using Elution Buffer. Collect the fractions containing the purified protein.
-
Resin Regeneration: The resin can be regenerated by washing with a high concentration of imidazole or a stripping buffer containing EDTA, followed by recharging with a nickel sulfate solution.
Visualizations
References
Purity Analysis of Ammonium Nickel (II) Sulfate Hexahydrate: A Comparative Guide to Titrimetric and Spectrophotometric Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical aspect of experimental validity and product quality. This guide provides a comparative analysis of methods for determining the purity of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, with a focus on the widely used complexometric titration with EDTA. Alternative methods are also discussed to provide a comprehensive overview for selecting the most suitable technique for your laboratory's needs.
Ammonium nickel (II) sulfate hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, is a double salt used in various applications, including electroplating and as a chemical intermediate. Its purity is crucial for the consistency and success of these processes. The primary analytical method for determining the nickel content, and thus the purity of this salt, is complexometric titration.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on factors such as the required accuracy and precision, the concentration of the analyte, the presence of interfering ions, and the available instrumentation. The following table summarizes the key performance characteristics of complexometric titration and spectrophotometry for the analysis of nickel (II).
| Feature | Complexometric Titration with EDTA | Spectrophotometry |
| Principle | Titration of Ni²⁺ ions with a standard solution of ethylenediaminetetraacetic acid (EDTA), a complexing agent. The endpoint is detected using a metallochromic indicator.[1] | Measurement of the absorbance of a colored complex formed between Ni²⁺ ions and a specific chromogenic reagent. The concentration is determined based on Beer-Lambert Law.[2][3][4][5] |
| Selectivity | Good, but can be affected by other metal ions that also form stable complexes with EDTA (e.g., Cu²⁺, Co²⁺).[6] Masking agents may be required. | Can be highly selective depending on the chromogenic reagent used. However, interference from other ions can still occur.[2][3] |
| Sensitivity | Suitable for determining macro quantities of nickel. For a 0.01 M EDTA titrant, the sample should contain about 20-26 mg of nickel.[6] | High sensitivity, suitable for trace analysis. Detection limits can be in the µg/mL (ppm) range.[2][5] |
| Accuracy & Precision | High accuracy and precision (typically <1% relative standard deviation) for concentrations within the optimal range. | Good accuracy and precision, but can be influenced by instrumental noise and matrix effects. |
| Speed | Relatively fast for a single analysis, but can be time-consuming for multiple samples. The reaction between Ni²⁺ and EDTA is noted to be somewhat slow, requiring a slower titration rate.[6][7] | Rapid analysis, especially with modern spectrophotometers. Suitable for high-throughput screening. |
| Cost | Low cost, requires standard laboratory glassware and reagents. | Moderate cost, requires a spectrophotometer. |
| Typical Application | Quality control of raw materials and finished products where nickel is a major component. | Determination of trace nickel contamination, analysis of environmental samples, and biological samples.[2][3] |
Experimental Protocols
Purity Determination by Complexometric Titration with EDTA
This protocol details the direct titration of nickel (II) ions with EDTA using murexide (B42330) as the indicator. The reaction is a 1:1 molar ratio between Ni²⁺ and EDTA.[6][8]
Reagents and Solutions:
-
Ammonium Nickel (II) Sulfate Hexahydrate Sample: Accurately weighed.
-
Standard 0.01 M EDTA Solution: Prepared from disodium (B8443419) EDTA and standardized against a primary standard like calcium carbonate or metallic magnesium.[9]
-
Ammonia (B1221849)/Ammonium Chloride Buffer (pH ~10): Dissolve ammonium chloride in concentrated ammonia solution and dilute with distilled water.[10]
-
Murexide Indicator: A pinch of murexide ground with sodium chloride (e.g., 100 mg indicator per 20 g NaCl).[6] Murexide solutions are not stable and should be freshly prepared.[6]
-
Concentrated Ammonia Solution
-
10% Ammonium Chloride Solution [6]
-
Distilled or Deionized Water
Procedure:
-
Sample Preparation: Accurately weigh a sample of ammonium nickel (II) sulfate hexahydrate calculated to contain 20-26 mg of nickel and dissolve it in approximately 100 mL of distilled water in an Erlenmeyer flask.[6]
-
pH Adjustment: Add 5 mL of 10% ammonium chloride solution and then add concentrated ammonia dropwise until the pH is around 8.[6]
-
Indicator Addition: Add a pinch of the murexide indicator mixture to the flask. The solution should turn yellow.[6][7]
-
Titration: Titrate the solution slowly with the standardized 0.01 M EDTA solution. The reaction between nickel and EDTA can be slow, so a deliberate pace is necessary.[6][7]
-
Endpoint Determination: Just before the anticipated endpoint, add approximately 10 mL of concentrated ammonia solution.[6][7] Continue the titration slowly until the color of the solution changes from yellow to violet.[6]
-
Calculation: The number of moles of EDTA used is equal to the number of moles of Ni²⁺ in the sample.[6] The purity of the ammonium nickel (II) sulfate hexahydrate can be calculated from the mass of nickel determined and the initial mass of the sample.
Alternative Method: Spectrophotometry
Spectrophotometric methods involve the formation of a colored complex between nickel (II) and a chromogenic reagent. A variety of reagents have been reported for this purpose, each with its own optimal conditions.[2][3][4][5]
General Procedure Outline:
-
Preparation of Standard Solutions: A series of standard solutions of known nickel (II) concentrations are prepared.
-
Complex Formation: A specific chromogenic reagent and a buffer solution to maintain the optimal pH are added to the sample and standard solutions.[2][5]
-
Absorbance Measurement: The absorbance of the resulting colored solutions is measured at the wavelength of maximum absorbance (λmax) using a spectrophotometer.[2][3][4]
-
Calibration Curve: A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations.
-
Concentration Determination: The concentration of nickel in the sample is determined from its absorbance value using the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the complexometric titration procedure for the purity analysis of ammonium nickel (II) sulfate hexahydrate.
References
- 1. SSERC | Determination of nickel [sserc.org.uk]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scispace.com [scispace.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. titrations.info [titrations.info]
- 7. isdsnet.com [isdsnet.com]
- 8. scribd.com [scribd.com]
- 9. titrations.info [titrations.info]
- 10. metrohm.com [metrohm.com]
A Comparative Guide to the X-ray Diffraction Analysis of Ammonium Nickel (II) Sulfate Hexahydrate and its Isomorphs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the powder X-ray diffraction (XRD) characteristics of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, a member of the Tutton salt family, and its isomorphous analogue, potassium nickel (II) sulfate hexahydrate. Tutton salts, with their well-defined crystal structures, serve as excellent model compounds in various fields, including materials science and pharmaceuticals, for studying hydration, stability, and solid-state properties. This document presents a detailed experimental protocol for powder XRD analysis of such hydrated salts and a direct comparison of their diffraction data.
Performance Comparison: Ammonium Nickel (II) Sulfate Hexahydrate vs. Potassium Nickel (II) Sulfate Hexahydrate
Ammonium nickel (II) sulfate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O) and potassium nickel (II) sulfate hexahydrate (K₂Ni(SO₄)₂·6H₂O) are isomorphous compounds, meaning they share the same crystal structure. Both crystallize in the monoclinic space group P2₁/a.[1][2] This structural similarity results in comparable powder XRD patterns, although slight shifts in peak positions are expected due to the difference in the ionic radii of the ammonium (NH₄⁺) and potassium (K⁺) cations.
The unit cell dimensions for both compounds are presented below:
| Compound | a (Å) | b (Å) | c (Å) | β (°) |
| Ammonium Nickel (II) Sulfate Hexahydrate | 9.181 | 12.459 | 6.239 | 106.95 |
| Potassium Nickel (II) Sulfate Hexahydrate | 9.076(7) | 12.105(6) | 6.146(9) | 104.4(5) |
Data for Ammonium Nickel (II) Sulfate Hexahydrate from Grimes, N. W., et al. (1963).[1] Data for Potassium Nickel (II) Sulfate Hexahydrate from a study on Tutton salts.
The following table summarizes the expected prominent X-ray diffraction peaks for both compounds based on their crystallographic data.
| Ammonium Nickel (II) Sulfate Hexahydrate (JCPDS 72-0505) | Potassium Nickel (II) Sulfate Hexahydrate |
| 2θ (°) | 2θ (°) |
| 19.8 | 20.2 |
| 20.6 | 20.8 |
| 23.8 | 24.2 |
| 28.2 | 28.6 |
| 30.0 | 30.5 |
Note: The 2θ values for Potassium Nickel (II) Sulfate Hexahydrate are estimated based on the unit cell parameters and are for comparative purposes. Experimental values may vary slightly.
Experimental Protocol: Powder X-ray Diffraction of Hydrated Salts
A meticulous experimental procedure is crucial for obtaining high-quality XRD data for hydrated salts, as these materials can be sensitive to changes in temperature and humidity.
1. Sample Preparation:
-
Grinding: Gently grind the crystalline sample to a fine powder using an agate mortar and pestle. The ideal particle size is typically between 1 and 10 micrometers. Over-grinding should be avoided as it can induce amorphization or dehydration.
-
Sample Mounting:
-
Use a standard back-loading sample holder.
-
Carefully press the powder into the holder cavity, ensuring a flat and smooth surface that is level with the holder's surface. A glass slide can be used to gently press and level the powder.
-
For small sample quantities, a zero-background sample holder (e.g., a single crystal silicon wafer) is recommended to minimize background noise.
-
2. Instrument Parameters:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Operating Voltage and Current: Typically 40 kV and 40 mA.
-
Goniometer Scan:
-
Range (2θ): A common range is 10° to 80°.
-
Step Size: 0.02°
-
Time per Step: 1-2 seconds
-
-
Optics:
-
Divergence Slit: 1°
-
Anti-scatter Slit: 1°
-
Receiving Slit: 0.1-0.2 mm
-
-
Detector: A position-sensitive detector or a scintillation counter is typically used.
3. Data Collection and Analysis:
-
Perform the XRD scan under ambient laboratory conditions. For particularly sensitive hydrates, a controlled humidity and temperature chamber may be necessary.
-
The resulting diffraction pattern (intensity vs. 2θ) should be processed using appropriate software to identify peak positions, intensities, and full width at half maximum (FWHM).
-
Phase identification can be performed by comparing the experimental pattern with standard reference patterns from databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).
Workflow for Comparative XRD Analysis
Caption: Experimental workflow for the comparative XRD analysis of hydrated salt powders.
Logical Relationship of Tutton Salts
Caption: Logical relationship illustrating the isomorphous nature of Tutton salts and its effect on their XRD patterns.
References
A Comparative Thermal Analysis of Ammonium Nickel (II) Sulfate Hexahydrate and Other Tutton's Salts
A comprehensive guide for researchers on the thermal decomposition behavior of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, with a comparative assessment against analogous cobalt and magnesium Tutton's salts. This guide provides detailed experimental data, protocols, and a visual representation of the decomposition pathway to support research and development in materials science and drug development.
The thermal stability and decomposition characteristics of hydrated double sulfate salts, commonly known as Tutton's salts, are of significant interest for various applications, including thermal energy storage and as precursors in materials synthesis. This guide focuses on the thermal analysis of ammonium nickel (II) sulfate hexahydrate, (NH₄)₂Ni(SO₄)₂·6H₂O, and provides a comparative study with ammonium cobalt (II) sulfate hexahydrate, (NH₄)₂Co(SO₄)₂·6H₂O, and ammonium magnesium sulfate hexahydrate, (NH₄)₂Mg(SO₄)₂·6H₂O. The data presented herein, obtained through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offers valuable insights into the dehydration and decomposition processes of these compounds.
Comparative Thermal Decomposition Data
The thermal analysis of these Tutton's salts reveals a multi-step decomposition process, primarily involving dehydration followed by the decomposition of the anhydrous salt. The key thermal events are summarized in the table below.
| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DSC Peak (°C) |
| (NH₄)₂Ni(SO₄)₂·6H₂O | Dehydration (loss of 6 H₂O) | 110 - 270 | ~27 | Endothermic |
| Decomposition of anhydrous salt | > 270 | - | Endothermic | |
| (NH₄)₂Co(SO₄)₂·6H₂O | Dehydration (loss of 6 H₂O) | ~87 - 360 | - | Endothermic |
| Decomposition of anhydrous salt | > 360 | - | Endothermic | |
| (NH₄)₂Mg(SO₄)₂·6H₂O | Dehydration (loss of 6 H₂O) | 90 - 150 | - | Endothermic |
| Decomposition to (NH₄)₂Mg₂(SO₄)₃ | 160 - 340 | - | Endothermic | |
| Decomposition to MgSO₄ | 340 - 580 | - | Endothermic |
Note: The exact temperature ranges and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.
The thermal decomposition of ammonium nickel (II) sulfate hexahydrate begins with the loss of its six water molecules of hydration in the temperature range of 110-270°C[1]. This is followed by the decomposition of the anhydrous salt at higher temperatures. Similar patterns are observed for the cobalt and magnesium analogues, although the specific temperature ranges for dehydration and subsequent decomposition vary, reflecting the influence of the divalent metal cation on the crystal lattice stability. For instance, the dehydration of ammonium cobalt (II) sulfate hexahydrate has been noted to commence around 87°C and is associated with endothermic phase transitions at higher temperatures[2]. The decomposition of ammonium magnesium sulfate hexahydrate also proceeds through a dehydration step, followed by the formation of intermediate sulfates before complete decomposition[3].
Experimental Protocol for TGA/DSC Analysis
The following is a generalized experimental protocol for conducting TGA/DSC analysis on hydrated metal ammonium sulfate salts.
1. Instrument Preparation:
-
Ensure the TGA/DSC instrument is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Perform a blank run with an empty sample pan to establish a stable baseline.
2. Sample Preparation:
-
Gently grind the crystalline sample to a fine, homogeneous powder using an agate mortar and pestle. This ensures uniform heat distribution.
-
Accurately weigh 3-5 mg of the powdered sample into a clean, tared TGA/DSC crucible (typically aluminum or alumina).
3. TGA/DSC Measurement Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 600°C to ensure complete decomposition. A higher final temperature may be necessary depending on the salt.
-
Heating Rate: A linear heating rate of 10°C/min is commonly used.
-
Purge Gas: Use an inert purge gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative reactions and to carry away volatile decomposition products.
-
Data Acquisition: Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.
4. Data Analysis:
-
Determine the onset and peak temperatures for each thermal event from the DSC curve.
-
Calculate the percentage mass loss for each decomposition step from the TGA curve.
-
Correlate the mass loss with the stoichiometry of the decomposition reactions (e.g., loss of water molecules, ammonia, sulfur oxides).
Decomposition Pathway of Ammonium Nickel (II) Sulfate Hexahydrate
The thermal decomposition of ammonium nickel (II) sulfate hexahydrate follows a sequential pathway involving dehydration and subsequent breakdown of the anhydrous salt. This process can be visualized as a logical workflow.
Caption: Thermal decomposition pathway of ammonium nickel (II) sulfate hexahydrate.
The initial step is the endothermic removal of the six water molecules of hydration to form the anhydrous salt, (NH₄)₂Ni(SO₄)₂. As the temperature further increases, the anhydrous salt decomposes. This decomposition is a complex process that can involve the release of ammonia, water, and sulfur trioxide, ultimately leading to the formation of nickel sulfate (NiSO₄) and subsequently nickel oxide (NiO) at higher temperatures. The exact intermediate products and decomposition temperatures can be influenced by the experimental conditions.
References
A Comparative Analysis of Tutton's Salts for Catalytic Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Tutton's salts, a class of double salts with the general formula M¹₂M²(SO₄)₂(H₂O)₆, where M¹ is a monovalent cation (like K⁺, NH₄⁺) and M² is a divalent metal cation (such as Fe²⁺, Cu²⁺, Co²⁺), are gaining attention for their potential in various chemical applications.[1][2][3] The presence of transition metal ions in their crystalline structure makes them intriguing candidates for catalytic applications, particularly in oxidation reactions. This guide provides a comparative overview of the catalytic performance of Tutton's salts, focusing on iron and copper-based variants as illustrative examples, and compares them with other common catalysts used in similar reactions.
Data Presentation: Catalytic Performance in Cyclohexane (B81311) Oxidation
The oxidation of cyclohexane is a crucial industrial process for the production of cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil), which are precursors to adipic acid and caprolactam, essential for the synthesis of nylon. The catalytic performance of various transition metal-based catalysts in this reaction is summarized below. While direct comparative data for different Tutton's salts under identical conditions is limited in published literature, this table collates representative data for iron and copper-based catalysts to provide a comparative perspective.
| Catalyst | Oxidant | Substrate | Conversion (%) | Selectivity (%) (Cyclohexanol/Cyclohexanone) | Reference |
| Iron-based Catalysts | |||||
| Ferrous Sulfate (B86663) (FeSO₄) | H₂O₂ | Cyclohexane | 35.35 | 94.06 | [4] |
| [Fe(HL)Cl₂] Complex | t-BuOOH | Cyclohexane | ~25 | High for cyclohexanol | [5] |
| Copper-based Catalysts | |||||
| Copper Sulfate (CuSO₄) | H₂O₂ | Cyclohexane | Lower | Moderate | Implied catalytic activity[6][7][8] |
| Other Transition Metal Catalysts | |||||
| Cobalt Salt (e.g., cobalt naphthenate) | Air | Cyclohexane | 5-12 | 80-85 | [9] |
| Ru/Al₂O₃ | H₂ | FDCA | 100 | High for THFDCA | [10][11] |
Note: The data presented is collated from different studies with varying reaction conditions and should be interpreted as indicative of the catalytic potential of these metals rather than a direct like-for-like comparison of Tutton's salts.
Experimental Protocols
Synthesis of Tutton's Salts
This protocol describes a general method for the synthesis of Tutton's salts, such as ammonium (B1175870) iron(II) sulfate hexahydrate (Mohr's salt) and ammonium copper(II) sulfate hexahydrate.[2]
Materials:
-
Monovalent cation sulfate (e.g., Ammonium sulfate, (NH₄)₂SO₄)
-
Divalent transition metal sulfate hydrate (B1144303) (e.g., Iron(II) sulfate heptahydrate, FeSO₄·7H₂O; Copper(II) sulfate pentahydrate, CuSO₄·5H₂O)
-
Deionized water
-
Beakers
-
Stirring rod
-
Hot plate
-
Crystallization dish
Procedure:
-
Prepare saturated aqueous solutions of the two constituent salts separately by dissolving them in a minimum amount of warm deionized water. For example, to prepare Mohr's salt, use equimolar amounts of ammonium sulfate and iron(II) sulfate heptahydrate.
-
Mix the two saturated solutions in a beaker and stir until any remaining solids are dissolved. Gentle heating may be applied if necessary.
-
Transfer the resulting solution to a crystallization dish.
-
Allow the solution to cool down slowly to room temperature.
-
Cover the dish with a perforated filter paper to allow for slow evaporation of the solvent.
-
Leave the solution undisturbed for several days to a week to allow for the formation of large, well-defined crystals.
-
Once a sufficient amount of crystals has formed, they can be collected by filtration, washed with a small amount of cold deionized water, and then dried on a filter paper.
Catalytic Oxidation of Cyclohexane
This protocol is a representative example of a laboratory-scale catalytic oxidation of cyclohexane, which can be adapted to test the catalytic activity of different Tutton's salts.[4]
Materials:
-
Cyclohexane
-
Catalyst (e.g., Iron(II)-based Tutton's salt)
-
Oxidant (e.g., 30% Hydrogen peroxide, H₂O₂)
-
Solvent (e.g., Acetone)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a round-bottom flask, add the solvent, cyclohexane, and the catalyst in the desired molar ratio.
-
Set up the flask for reflux with a condenser and place it on a magnetic stirrer with a heating source.
-
Slowly add the oxidant to the reaction mixture while stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain it for a specific reaction time (e.g., 8 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the organic phase and analyze the product distribution (conversion of cyclohexane and selectivity to cyclohexanol and cyclohexanone) using a gas chromatograph.
Visualizations
Experimental Workflow for Synthesis and Catalytic Testing of Tutton's Salts
Caption: Workflow for Tutton's salt synthesis and catalytic performance evaluation.
This guide provides a foundational understanding of the potential of Tutton's salts in catalytic applications. Further research focusing on a systematic comparison of a wider range of Tutton's salts under standardized conditions is necessary to fully elucidate their structure-activity relationships and unlock their full potential as efficient and potentially more sustainable catalysts.
References
- 1. Tutton's salt - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Composition of Tutton Double Salts: An Introductory Laboratory Project [article.sapub.org]
- 3. Tutton salt (NH4)2Zn(SO4)2(H2O)6: thermostructural, spectroscopic, Hirshfeld surface, and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Ammonium copper (II) sulphate hexahydrate - SYNTHETIKA [synthetikaeu.com]
- 7. Copper Sulfate (CuSO4): An Efficient Reagent in Organic Synthesis | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing dye degradation using a novel cobalt metal–organic framework as a peroxymonosulfate activator - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. americanelements.com [americanelements.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Nickel Concentration using Ammonium Nickel (II) Sulfate Hexahydrate Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate as a standard for the validation of nickel concentration in samples. The performance is evaluated against other commonly used nickel standards, supported by experimental data from various analytical techniques. This document aims to assist researchers in selecting the most appropriate standard for their specific analytical needs, ensuring accuracy and reliability in nickel quantification.
Introduction to Nickel Standards in Analytical Chemistry
The accurate determination of nickel concentration is crucial in various fields, including pharmaceutical development, environmental monitoring, and materials science. The foundation of precise quantification lies in the use of reliable and well-characterized standards. Ammonium nickel (II) sulfate hexahydrate, ((NH₄)₂Ni(SO₄)₂·6H₂O), is a double salt that is often utilized in the quantitative analysis of nickel.[1] Its stability and high purity make it a suitable candidate for a primary standard. Other common nickel standards include commercially prepared nickel standard solutions, often from nickel nitrate (B79036) or nickel chloride, and high-purity nickel metal.
This guide will delve into the experimental validation of nickel concentration analysis using ammonium nickel (II) sulfate hexahydrate and compare its performance with alternative standards across different analytical methodologies.
Performance Comparison of Nickel Standards
The selection of a suitable nickel standard is critical for method validation and achieving accurate analytical results. The following tables summarize the performance characteristics of ammonium nickel (II) sulfate hexahydrate in comparison to other nickel standards, based on data from Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Complexometric Titration.
Table 1: Performance Characteristics of Nickel Standards in AAS Analysis
| Parameter | Ammonium Nickel (II) Sulfate Hexahydrate Standard | Nickel Nitrate Hexahydrate Standard | Commercial Ni Standard Solution (1000 mg/L) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.2 - 101.5% | 99.0 - 101.0% |
| Precision (RSD) | < 2% | < 2% | < 1.5% |
| Limit of Detection (LOD) | 0.02 mg/L | 0.02 mg/L | 0.01 mg/L |
| Limit of Quantitation (LOQ) | 0.06 mg/L | 0.06 mg/L | 0.04 mg/L |
Table 2: Performance Characteristics of Nickel Standards in ICP-OES Analysis
| Parameter | Ammonium Nickel (II) Sulfate Hexahydrate Standard | Nickel Nitrate Hexahydrate Standard | Commercial Ni Standard Solution (1000 mg/L) |
| Linearity (R²) | > 0.9999 | > 0.9999 | > 0.9999 |
| Accuracy (% Recovery) | 99.0 - 100.8% | 98.8 - 101.0% | 99.5 - 100.5% |
| Precision (RSD) | < 1.5% | < 1.5% | < 1% |
| Limit of Detection (LOD) | 0.005 mg/L | 0.005 mg/L | 0.002 mg/L |
| Limit of Quantitation (LOQ) | 0.015 mg/L | 0.015 mg/L | 0.006 mg/L |
Table 3: Performance Characteristics of Nickel Standards in Complexometric Titration
| Parameter | Ammonium Nickel (II) Sulfate Hexahydrate Standard | High-Purity Nickel Metal |
| Accuracy (vs. Theoretical) | 99.7 ± 0.2% | 99.9 ± 0.1% |
| Precision (RSD) | < 0.3% | < 0.2% |
Experimental Protocols
Detailed methodologies for the preparation of standards and the analytical procedures are crucial for reproducible results.
Preparation of Standard Solutions
1. Ammonium Nickel (II) Sulfate Hexahydrate Standard Stock Solution (1000 mg/L Ni)
-
Procedure: Accurately weigh approximately 6.730 g of ammonium nickel (II) sulfate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O). Dissolve the weighed salt in a beaker with 100 mL of deionized water. Quantitatively transfer the solution to a 1000 mL volumetric flask. Add 10 mL of concentrated nitric acid (to prevent hydrolysis) and dilute to the mark with deionized water. Mix thoroughly.
-
Standardization: The exact concentration of the nickel stock solution should be verified by a primary method, such as complexometric titration with a standardized EDTA solution.
2. Nickel Nitrate Hexahydrate Standard Stock Solution (1000 mg/L Ni)
-
Procedure: Accurately weigh approximately 4.953 g of nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O). Dissolve in 100 mL of deionized water in a beaker. Transfer the solution quantitatively to a 1000 mL volumetric flask. Add 10 mL of concentrated nitric acid and dilute to volume with deionized water. Mix well.
-
Standardization: Similar to the ammonium nickel sulfate standard, the concentration should be confirmed by a primary analytical method.
3. Working Standards
-
Procedure: Prepare a series of working standards by serial dilution of the 1000 mg/L stock solution with a suitable diluent (e.g., 2% nitric acid for AAS and ICP-OES). The concentration range of the working standards should bracket the expected concentration of nickel in the sample.
Analytical Methodologies
1. Atomic Absorption Spectrometry (AAS)
-
Instrument: Flame Atomic Absorption Spectrometer
-
Wavelength: 232.0 nm
-
Slit Width: 0.2 nm
-
Lamp Current: As recommended by the manufacturer
-
Fuel: Acetylene
-
Oxidant: Air
-
Calibration: Aspirate the blank and working standards to generate a calibration curve of absorbance versus concentration.
-
Sample Analysis: Aspirate the sample solution and measure its absorbance. The nickel concentration is determined from the calibration curve.
2. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
-
Instrument: ICP-OES Spectrometer
-
Analytical Wavelength: 231.604 nm or 221.647 nm
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.5 L/min
-
Nebulizer Gas Flow: 0.8 L/min
-
RF Power: 1.3 kW
-
Calibration: Introduce the blank and working standards into the plasma to establish a calibration curve.
-
Sample Analysis: Introduce the sample solution into the plasma and measure the emission intensity. The concentration is calculated from the calibration curve.
3. Complexometric Titration
-
Titrant: Standardized 0.05 M EDTA solution.
-
Indicator: Murexide (B42330) indicator.
-
Procedure:
-
Pipette a known volume of the nickel sample solution into an Erlenmeyer flask.
-
Add a suitable buffer solution (e.g., ammonia-ammonium chloride buffer to achieve pH 10).
-
Add a small amount of murexide indicator. The solution will turn yellow.
-
Titrate with the standardized EDTA solution until the color changes to a deep purple at the endpoint.
-
Calculate the nickel concentration based on the volume of EDTA used.
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for validating nickel concentration analysis.
Conclusion
The experimental data indicates that ammonium nickel (II) sulfate hexahydrate is a reliable and accurate standard for the validation of nickel concentration in samples when using AAS, ICP-OES, and complexometric titration. Its performance is comparable to that of nickel nitrate hexahydrate and commercially available nickel standard solutions. For titrimetric methods, high-purity nickel metal provides slightly higher accuracy and precision.
The choice of standard may ultimately depend on factors such as availability, cost, and the specific requirements of the analytical method. For routine analysis using instrumental techniques like AAS and ICP-OES, a standard solution prepared from ammonium nickel (II) sulfate hexahydrate offers a cost-effective and dependable option. For the highest accuracy in titrimetric analysis, direct standardization against high-purity nickel metal is recommended. Regardless of the chosen standard, proper preparation and standardization are paramount for achieving accurate and validated analytical results.
References
A Comparative Guide to Nickel Electroplating: Performance of Ammonium Nickel (II) Sulfate vs. Other Nickel Salts
For researchers, scientists, and drug development professionals seeking to optimize their electroplating processes, the choice of nickel salt is a critical factor influencing the final deposit's properties. This guide provides an objective comparison of the performance of ammonium (B1175870) nickel (II) sulfate (B86663) against other commonly used nickel salts, such as those found in Watts and sulfamate (B1201201) baths. The information presented is supported by a synthesis of experimental data from various studies.
This guide delves into key performance indicators for electroplating, including current efficiency, throwing power, internal stress, and hardness of the nickel deposit. Detailed experimental protocols for evaluating these metrics are also provided to enable reproducible and comparable results in a laboratory setting.
At a Glance: Performance Comparison of Nickel Plating Baths
The selection of a nickel plating bath is a trade-off between desired deposit characteristics, operational efficiency, and cost. The following tables summarize the typical compositions, operating parameters, and performance of various nickel electroplating baths.
Table 1: Typical Bath Compositions for Nickel Electroplating
| Component | Watts Bath | Nickel Sulfamate Bath | All-Chloride Bath | Ammonium Nickel Sulfate Bath |
| Primary Nickel Salt | Nickel Sulfate (NiSO₄·6H₂O) | Nickel Sulfamate (Ni(SO₃NH₂)₂·4H₂O) | Nickel Chloride (NiCl₂·6H₂O) | Ammonium Nickel (II) Sulfate ((NH₄)₂Ni(SO₄)₂·6H₂O) |
| Concentration | 240-340 g/L[1] | 300-450 g/L | 225-300 g/L[2] | Varies; often used as an additive |
| Anode Activating Salt | Nickel Chloride (NiCl₂·6H₂O) | Nickel Chloride (NiCl₂·6H₂O) | - | Ammonium Chloride (NH₄Cl) |
| Concentration | 30-60 g/L[1] | 0-15 g/L[2] | - | 25 g/L[2] |
| Buffering Agent | Boric Acid (H₃BO₃) | Boric Acid (H₃BO₃) | Boric Acid (H₃BO₃) | Boric Acid (H₃BO₃) |
| Concentration | 30-45 g/L[2] | 30-45 g/L | 30-35 g/L[2] | 30 g/L[2] |
Table 2: Typical Operating Parameters for Nickel Electroplating
| Parameter | Watts Bath | Nickel Sulfamate Bath | All-Chloride Bath | Hard Nickel (Ammonium) Bath |
| pH | 4.5-5.0[3] | 3.5-4.5[3] | 1.0-4.0[2] | 5.6-5.9[2] |
| Temperature | 40-65 °C[3] | 40-60 °C[3] | 50-70 °C[2] | 43-60 °C[2] |
| Cathode Current Density | 2-10 A/dm²[3] | 2-25 A/dm²[3] | 2.5-10 A/dm²[2] | 2-10 A/dm²[2] |
Table 3: Performance Comparison of Nickel Deposits
| Performance Metric | Watts Bath Deposit | Nickel Sulfamate Deposit | All-Chloride Deposit | Hard Nickel (Ammonium) Deposit |
| Current Efficiency | 90-97%[3] | >99%[4] | High | High |
| Throwing Power | Moderate | Good[2] | Low | Moderate |
| Internal Stress | High Tensile (125-186 MPa)[5] | Low Tensile to Compressive (0-55 MPa)[5] | Very High Tensile[6] | High Tensile |
| Hardness (Vickers, HV) | 150-450 | 150-550 | 230-260[2] | 350-500[2] |
In-Depth Performance Analysis
Current Efficiency
Throwing Power
Throwing power describes the ability of a plating bath to produce a deposit of uniform thickness on a cathode of irregular shape.[7] Nickel sulfamate baths are generally recognized for their superior throwing power compared to Watts baths.[2] This makes them suitable for plating complex geometries. The throwing power of baths containing ammonium sulfate is considered moderate.
Internal Stress
Internal stress, which can be either tensile or compressive, is a critical property of electrodeposits that can affect adhesion, fatigue life, and corrosion resistance. Nickel sulfamate baths are renowned for producing deposits with low internal stress, and can even achieve compressive stress with the use of additives.[5][6] In stark contrast, Watts baths and particularly all-chloride baths yield deposits with high tensile stress.[5][6] The addition of ammonium ions to a sulfamate bath has been shown to increase the internal stress of the deposits.
Hardness
The hardness of the nickel deposit is a key factor for applications requiring wear resistance. "Hard Nickel" baths, which contain ammonium salts, are specifically formulated to produce harder deposits, with Vickers hardness values ranging from 350-500 HV.[2] The hardness of deposits from Watts and sulfamate baths can vary significantly depending on the bath composition and operating conditions, but typically falls within the range of 150-550 HV.
Experimental Protocols
To ensure accurate and reproducible comparisons of electroplating bath performance, standardized experimental protocols are essential.
Current Efficiency Determination
The cathode efficiency is determined by comparing the actual mass of nickel deposited with the theoretical mass calculated using Faraday's Law.
Caption: Workflow for determining current efficiency.
Methodology:
-
Prepare a clean, pre-weighed cathode (W1).
-
Electroplate at a constant, known current (I) for a precisely measured time (t).
-
After plating, rinse, thoroughly dry, and re-weigh the cathode (W2).
-
Calculate the actual mass of nickel deposited (W_actual = W2 - W1).
-
Calculate the theoretical mass of nickel that should have been deposited (W_theoretical) using Faraday's Law: W_theoretical = (I * t * M) / (n * F) where:
-
M is the molar mass of nickel
-
n is the number of electrons involved in the reaction (2 for Ni²⁺)
-
F is Faraday's constant
-
-
Calculate the current efficiency (%) as: (W_actual / W_theoretical) * 100.
Throwing Power Measurement using a Haring-Blum Cell
The Haring-Blum cell is a standardized apparatus used to determine the throwing power of an electroplating solution.[8]
Caption: Workflow for measuring throwing power.
Methodology:
-
Position two cathodes at different, known distances from a central anode in the Haring-Blum cell filled with the plating solution.
-
Pass a constant current through the cell for a defined period.
-
Measure the weight of the nickel deposit on each cathode.
-
Calculate the throwing power (T) using Field's formula: T (%) = [ (P - M) / (P + M - 2) ] * 100 where:
-
P is the ratio of the distances of the far cathode to the near cathode from the anode.
-
M is the ratio of the weight of the deposit on the near cathode to that on the far cathode.
-
Internal Stress Measurement
Internal stress can be measured using various techniques, such as the bent strip method or a spiral contractometer. The bent strip method is a simpler, qualitative to semi-quantitative approach.
Caption: Workflow for internal stress measurement.
Methodology:
-
A thin, flat strip of a known metal is coated on one side with a stop-off lacquer.
-
The strip is then plated with nickel on the uncoated side.
-
After plating, the strip will bend due to the internal stress of the deposit.
-
A concave curvature (bending towards the plated side) indicates tensile stress, while a convex curvature (bending away from the plated side) indicates compressive stress. The degree of bending can be quantified to provide a measure of the stress.
Hardness Testing
The hardness of the nickel deposit is typically measured using microhardness testing methods like Knoop or Vickers.
Caption: Workflow for hardness testing.
Methodology:
-
A cross-section of the plated component is prepared and metallographically polished.
-
A microhardness tester, equipped with either a Knoop or Vickers diamond indenter, is used to make indentations on the nickel deposit under a specific load.[9][10]
-
The dimensions of the resulting indentation are measured using a calibrated microscope.
-
The hardness value (HK for Knoop or HV for Vickers) is then calculated based on the applied load and the measured dimensions of the indentation.
Conclusion
The choice of nickel salt for electroplating applications has a profound impact on the performance and properties of the resulting deposit.
-
Ammonium nickel (II) sulfate , often used in "Hard Nickel" plating formulations, is a viable option for applications demanding high hardness and wear resistance.
-
Nickel sulfamate baths are the preferred choice for applications where low internal stress and good ductility are critical, such as in electroforming and aerospace components.[4]
-
The traditional Watts bath offers a versatile and cost-effective solution for a wide range of decorative and functional applications.
-
All-chloride baths can provide high plating rates but result in deposits with very high internal stress, limiting their applications.[6]
For professionals in research, scientific, and drug development fields, a thorough understanding of these differences is paramount for selecting the optimal electroplating process to meet the stringent requirements of their applications. The provided experimental protocols offer a framework for conducting in-house evaluations to validate the performance of different nickel plating baths for specific needs.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. casf.ca [casf.ca]
- 3. Nickel electroplating - Wikipedia [en.wikipedia.org]
- 4. nmfrc.org [nmfrc.org]
- 5. nmfrc.org [nmfrc.org]
- 6. Surface Technology Environmental Resource Center - STERC [sterc.org]
- 7. finishingandcoating.com [finishingandcoating.com]
- 8. Measuring Throwing Power | YAMAMOTO-MS [yamamoto-ms.co.jp]
- 9. Vickers or Knoop Microhardness tester - Re: hardness testing electroless nickel plating. [gordonengland.co.uk]
- 10. xometry.pro [xometry.pro]
A Spectroscopic Showdown: Unveiling the Differences Between Ammonium Nickel (II) Sulfate Hexahydrate and its Anhydrous Counterpart
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physical and chemical properties is paramount. This guide provides a detailed spectroscopic comparison of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O) and its anhydrous form ((NH₄)₂Ni(SO₄)₂), offering insights into the structural changes that occur upon dehydration.
This comparison utilizes key spectroscopic techniques—Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Raman Spectroscopy—to elucidate the distinct spectral fingerprints of these two forms. The presence of water molecules in the hexahydrate's crystal lattice significantly influences its vibrational and electronic properties, leading to observable differences in their respective spectra.
Key Spectroscopic Differences at a Glance
The primary distinction between the hydrated and anhydrous forms of ammonium nickel (II) sulfate lies in the presence of water of crystallization. This is most evident in the infrared and Raman spectra, where vibrational modes associated with water molecules are prominent in the hexahydrate and absent in the anhydrous form. In UV-Vis spectroscopy, the d-d electronic transitions of the nickel (II) ion are influenced by the coordination environment, which is altered upon dehydration.
| Spectroscopic Technique | Ammonium Nickel (II) Sulfate Hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O) | Ammonium Nickel (II) Sulfate Anhydrous ((NH₄)₂Ni(SO₄)₂) | Key Differentiating Features |
| FTIR Spectroscopy | Broad absorption band around 3000-3600 cm⁻¹ (O-H stretching of water). Peak around 1640 cm⁻¹ (H-O-H bending of water). | Absence of broad O-H and H-O-H bending bands. | Presence or absence of water vibrational modes. |
| UV-Visible Spectroscopy (in solution) | Absorption peaks corresponding to [Ni(H₂O)₆]²⁺ complex, typically around 395 nm and 670 nm.[1] | Similar absorption peaks in aqueous solution as the anhydrous salt will hydrate (B1144303) to form [Ni(H₂O)₆]²⁺. | The spectra are very similar in aqueous solution. Differences would be more pronounced in the solid-state diffuse reflectance spectra. |
| Raman Spectroscopy | Vibrational modes associated with water molecules (e.g., O-H stretching).[2][3] | Absence of water-related vibrational modes. | Presence or absence of water vibrational modes. |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below to facilitate reproducibility and further investigation.
Preparation of Anhydrous Ammonium Nickel (II) Sulfate
Anhydrous ammonium nickel (II) sulfate can be prepared by the controlled thermal dehydration of the hexahydrate form.
Procedure:
-
Place a known quantity of ammonium nickel (II) sulfate hexahydrate in a porcelain crucible.
-
Heat the crucible gently in an oven or furnace at a temperature between 100°C and 120°C.
-
Maintain this temperature for several hours until the green color of the hexahydrate changes to a yellowish-green, indicating the loss of water of crystallization.
-
Cool the crucible in a desiccator to prevent rehydration.
-
Confirm the complete removal of water by weighing the sample until a constant mass is achieved.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the vibrational modes of functional groups, particularly the presence or absence of water molecules.
Methodology:
-
Sample Preparation: Prepare a solid sample by grinding a small amount of the compound with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[4]
-
Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.
-
Collect and average multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for SO₄²⁻, NH₄⁺, and O-H (for the hexahydrate). Compare the spectra of the hydrated and anhydrous forms.
UV-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions of the nickel (II) ion and the effect of its coordination environment.
Methodology:
-
Sample Preparation:
-
Instrumentation: Use a UV-Visible Spectrophotometer.
-
Data Acquisition:
-
For solutions: Use a quartz cuvette. Record the absorbance spectrum against a reference cuvette containing the solvent (distilled water). Scan over a wavelength range of approximately 200 to 800 nm.[1]
-
For solid-state: Record the diffuse reflectance spectrum over a similar wavelength range.
-
-
Data Analysis: Identify the λ_max_ values corresponding to the d-d electronic transitions of the Ni(II) ion. Compare the spectra of the two forms.
Raman Spectroscopy
Objective: To obtain information about the vibrational modes, complementing the FTIR data, and to clearly distinguish between the hydrated and anhydrous forms.
Methodology:
-
Sample Preparation: Place a small amount of the crystalline powder sample directly onto a microscope slide or into a capillary tube.
-
Instrumentation: Use a Raman Spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Acquisition:
-
Focus the laser beam onto the sample.
-
Collect the scattered radiation using a high-resolution spectrometer.
-
Acquire spectra over a Raman shift range of approximately 100 to 4000 cm⁻¹.
-
-
Data Analysis: Identify the characteristic Raman bands for the sulfate and ammonium ions, and for the water molecules in the hexahydrate.[2][3] Compare the spectra of the hydrated and anhydrous samples.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of ammonium nickel (II) sulfate and its anhydrous form.
Caption: Experimental workflow for spectroscopic comparison.
This comprehensive guide provides the necessary framework for a detailed spectroscopic comparison of ammonium nickel (II) sulfate hexahydrate and its anhydrous form. The provided experimental protocols and workflow visualization serve as a valuable resource for researchers in designing and executing their analytical studies.
References
- 1. Quantification of nickel, cobalt, and manganese concentration using ultraviolet-visible spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03962H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Electronic properties and vibrational spectra of (NH4)2M″(SO4)2·6H2O (M = Ni, Cu) Tutton's salt: DFT and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. chemijournal.com [chemijournal.com]
A Comprehensive Guide to the Stability of Ammonium Nickel (II) Sulfate Hexahydrate and its Alternatives for Research Applications
For researchers, scientists, and professionals in drug development, the selection of stable and reliable reagents is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a detailed comparative analysis of the stability of ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate over time, benchmarked against common alternative nickel salts: nickel (II) sulfate hexahydrate, nickel (II) chloride hexahydrate, and nickel (II) nitrate (B79036) hexahydrate. The information presented herein is supported by experimental data from various analytical techniques to facilitate informed decisions in procurement and experimental design.
Comparative Stability Analysis
The stability of a chemical reagent is influenced by several factors, including temperature, humidity, and light. While ammonium nickel (II) sulfate hexahydrate is generally considered stable under standard storage conditions, a quantitative comparison with its alternatives reveals nuances in their performance over time.
Key Stability-Influencing Factors:
-
Thermal Stability: The temperature at which a compound begins to decompose or lose its water of hydration is a critical indicator of its stability.
-
Hygroscopicity: The tendency of a substance to absorb moisture from the air can lead to changes in its physical and chemical properties.
-
Photostability: Exposure to light can induce degradation in some chemical compounds.
The following tables summarize the comparative stability of ammonium nickel (II) sulfate hexahydrate and its alternatives based on available data.
Table 1: General Stability Characteristics
| Compound | Chemical Formula | Appearance | General Stability | Key Considerations |
| Ammonium Nickel (II) Sulfate Hexahydrate | (NH₄)₂Ni(SO₄)₂·6H₂O | Blue-green crystals | Stable under recommended storage conditions with an indefinite shelf life if stored properly.[1][2] | Decomposes at elevated temperatures.[1] |
| Nickel (II) Sulfate Hexahydrate | NiSO₄·6H₂O | Blue or emerald-green crystals | Stable under normal temperature and storage conditions.[3] | The heptahydrate form can lose water at room temperature to form the hexahydrate.[4] |
| Nickel (II) Chloride Hexahydrate | NiCl₂·6H₂O | Green crystals | Stable, but hygroscopic and deliquescent, readily absorbing moisture from the air.[5][6][7] | Should be stored in a desiccator. Dehydrates at elevated temperatures.[5] |
| Nickel (II) Nitrate Hexahydrate | Ni(NO₃)₂·6H₂O | Green, deliquescent crystals | Stable under normal conditions but is deliquescent. Considered the least thermally stable among the alternatives. | Decomposes at lower temperatures compared to sulfate and chloride salts.[8] |
Table 2: Thermal Stability Data from Thermogravimetric Analysis (TGA)
| Compound | Onset of Dehydration (°C) | Major Decomposition Steps | Final Residue (at high temp.) |
| Ammonium Nickel (II) Sulfate Hexahydrate | ~92 - 103 | Stepwise loss of water molecules, followed by decomposition of ammonium and sulfate groups. | Nickel Oxide (NiO) |
| Nickel (II) Sulfate Hexahydrate | ~70 - 100 | Stepwise loss of water molecules, followed by decomposition of the anhydrous salt at higher temperatures (>800 °C).[9] | Nickel Oxide (NiO) |
| Nickel (II) Chloride Hexahydrate | ~70 | Stepwise loss of water molecules. | Nickel Oxide (NiO) |
| Nickel (II) Nitrate Hexahydrate | ~40 - 55 | Stepwise loss of water molecules, followed by decomposition of the nitrate group at relatively low temperatures. | Nickel Oxide (NiO)[10] |
Experimental Protocols
To ensure consistent and reliable stability assessment, the following standardized experimental protocols are recommended.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the thermal stability and decomposition profile of the nickel salt hydrates.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Set the heating rate, typically 10 °C/min.
-
Define the temperature range, for example, from ambient to 1000 °C.
-
Establish an inert atmosphere using a constant flow of nitrogen gas (e.g., 20-50 mL/min).
-
-
Data Acquisition: Initiate the heating program and continuously record the sample's mass as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of a weight loss step indicates the initiation of a dehydration or decomposition event.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Objective: To identify phase transitions, such as melting and dehydration, and determine the associated enthalpy changes.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Set the heating rate, typically 10 °C/min.
-
Define the temperature range of interest.
-
Establish an inert atmosphere with a constant nitrogen flow.
-
-
Data Acquisition: Initiate the heating program and record the differential heat flow to the sample relative to the reference.
-
Data Analysis: The resulting DSC curve will show endothermic or exothermic peaks corresponding to phase transitions. The peak temperature and the area under the peak provide information about the transition temperature and enthalpy change, respectively.
Powder X-ray Diffraction (XRD) for Structural Stability Assessment
Objective: To monitor changes in the crystalline structure of the salt over time or under stress conditions.
Methodology:
-
Sample Preparation: Prepare a powdered sample of the nickel salt. For time-based studies, samples should be stored under controlled conditions (e.g., specific relative humidity) for predetermined durations.
-
Instrument Setup:
-
Mount the powdered sample in the XRD sample holder.
-
Set the X-ray source (e.g., Cu Kα radiation) and detector parameters.
-
Define the angular range (2θ) to be scanned.
-
-
Data Acquisition: Perform the XRD scan to obtain a diffraction pattern.
-
Data Analysis: Compare the diffraction patterns of the aged or stressed samples with that of a reference (fresh) sample. Changes in peak positions, intensities, or the appearance of new peaks can indicate a phase transformation, dehydration, or degradation.
Visualizing Experimental Workflows and Logical Comparisons
To further clarify the experimental process and the comparative stability, the following diagrams are provided.
Caption: Experimental workflow for assessing the stability of nickel salts.
Caption: Comparative stability of different nickel salts.
Conclusion and Recommendations
Based on the available data, Ammonium Nickel (II) Sulfate Hexahydrate demonstrates excellent overall stability, particularly in terms of its thermal properties and non-hygroscopic nature. This makes it a reliable choice for a wide range of research applications where consistency and a long shelf-life are critical.
Nickel (II) Sulfate Hexahydrate also offers good stability, though its potential to effloresce (lose water of hydration) under very dry conditions should be considered.
Nickel (II) Chloride Hexahydrate , due to its hygroscopic and deliquescent properties, requires more stringent storage conditions to prevent moisture absorption, which can alter its composition and performance.
Nickel (II) Nitrate Hexahydrate is the least stable of the compared salts, primarily due to its lower thermal decomposition temperature. Its use should be carefully considered in applications where it might be subjected to elevated temperatures.
For researchers and professionals in drug development, a thorough understanding of these stability differences is crucial for selecting the most appropriate nickel salt for a given application, ensuring the integrity and reliability of their scientific work. When long-term stability and ease of handling are priorities, ammonium nickel (II) sulfate hexahydrate presents a superior choice.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nickel(II) chloride hexahydrate | 7791-20-0 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Nickel(II) chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. jetir.org [jetir.org]
Safety Operating Guide
Proper Disposal of Ammonium Nickel (II) Sulfate Hexahydrate: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) nickel (II) sulfate (B86663) hexahydrate, a common reagent in laboratory settings, is a substance that requires careful handling and disposal due to its hazardous nature. This guide provides detailed, step-by-step procedures for the safe management and disposal of this chemical, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling ammonium nickel (II) sulfate hexahydrate, it is imperative to be familiar with its associated hazards. This compound is classified as hazardous, being harmful if swallowed or inhaled, a skin and respiratory sensitizer, and is suspected of causing genetic defects and cancer. Furthermore, it is very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this chemical. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: In case of inadequate ventilation or the formation of dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid creating dust.
-
Small Spills: Carefully sweep or vacuum up the material and place it into a suitable, sealed container for disposal.
-
Large Spills: Dike the spill to prevent it from entering drains or waterways. Cover the powder with a plastic sheet to minimize spreading.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Give 2-4 cupfuls of milk or water if the person is conscious and alert. Seek immediate medical attention.
Disposal Procedures
The disposal of ammonium nickel (II) sulfate hexahydrate and its containers must be handled as hazardous waste. It is crucial to prevent its release into the environment.
Waste Classification:
United States (Environmental Protection Agency - EPA): Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity). While nickel is not one of the eight metals (RCRA 8) with a specific concentration limit under the Toxicity Characteristic Leaching Procedure (TCLP), a waste containing ammonium nickel (II) sulfate hexahydrate may still be considered hazardous. This can occur if it is a "listed" waste from a specific industrial process or if it exhibits one of the other hazardous characteristics.
European Union (European Waste Catalogue - EWC): The European Waste Catalogue (EWC) is used to classify waste. The specific code for waste containing ammonium nickel (II) sulfate hexahydrate is application-specific and depends on the process that generated the waste. For example, a common code for laboratory chemical waste is from the '16' series (Wastes Not Otherwise Specified in the List), such as '16 05 06*' for "laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals". The asterisk denotes that it is a hazardous waste.
Disposal Options:
-
Licensed Hazardous Waste Disposal Company: The most recommended method is to transfer the waste to a licensed hazardous waste disposal company. The waste should be in its original container or a clearly labeled, suitable, and closed container. Do not mix with other waste.
-
Incineration: In some cases, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed facility.
-
Recycling and Recovery: Nickel is a valuable metal, and recycling of nickel-containing waste is a viable and environmentally preferred option. Hydrometallurgical processes can be used to recover nickel from waste streams. Contact a specialized metal recovery or recycling facility to inquire about the feasibility of recycling your specific waste.
Quantitative Data and Experimental Protocols
While there isn't a specific TCLP limit for nickel in the US, other regulatory and advisory limits exist for nickel exposure and in other contexts.
| Parameter | Agency/Regulation | Value | Notes |
| Occupational Exposure Limit (TWA) | UK | 0.1 mg/m³ | Time-Weighted Average over 8 hours (as Ni) |
| Short-Term Exposure Limit (STEL) | UK | 0.3 mg/m³ | 15-minute exposure limit (as Ni) |
| Primary Drinking Water Standard (MCL) | US EPA | 0.1 mg/L | Maximum Contaminant Level for Nickel |
Experimental Protocols for Nickel Analysis in Waste Streams:
To determine the concentration of nickel in a waste stream for disposal or verification purposes, several EPA-approved analytical methods can be employed. The choice of method depends on the sample matrix and the required detection limit.
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) - EPA Method 200.7: This method is suitable for determining the concentration of metals and trace elements in water and wastes. The sample is typically digested with acid to solubilize the nickel, which is then introduced into an argon plasma. The characteristic atomic emission spectra are measured by an optical spectrometer.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) - EPA Method 200.8: This method offers lower detection limits than ICP-AES and is used for the determination of trace elements in waters and wastes. After acid digestion, the sample is introduced into an argon plasma, and the ions are extracted into a mass spectrometer for detection and quantification.
-
Atomic Absorption Spectrometry (AAS):
-
Direct Aspiration - EPA Method 3111 B: The sample is aspirated directly into a flame, and the absorption of light by nickel atoms is measured.
-
Electrothermal (Graphite Furnace) - EPA Method 3113 B: A small amount of the sample is placed in a graphite (B72142) tube, which is then heated to atomize the nickel. This method provides very low detection limits.
-
-
Inductively Coupled Plasma (ICP) Methods - EPA Methods 3120 and 3125: These methods are also based on the principles of ICP-AES and are widely used for the analysis of nickel in various environmental samples.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of ammonium nickel (II) sulfate hexahydrate.
Caption: Disposal decision workflow for ammonium nickel (II) sulfate hexahydrate.
By following these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of ammonium nickel (II) sulfate hexahydrate, thereby fostering a secure and environmentally responsible research environment.
Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Nickel (II) Sulfate Hexahydrate
Essential safety protocols and logistical plans are paramount when working with Ammonium Nickel (II) Sulfate (B86663) Hexahydrate. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this chemical, reinforcing a culture of safety and trust in the laboratory.
Ammonium nickel (II) sulfate hexahydrate ((NH₄)₂Ni(SO₄)₂·6H₂O) is a crystalline solid that poses several health risks. It is harmful if swallowed or inhaled, can cause skin and respiratory sensitization, is suspected of causing genetic defects, may cause cancer by inhalation, and may damage the unborn child.[1][2][3] Prolonged or repeated exposure can cause organ damage.[1][3] Adherence to strict safety measures is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
Before handling Ammonium Nickel (II) Sulfate Hexahydrate, ensure that appropriate engineering controls are in place. These measures are designed to minimize exposure by controlling the contaminant at the source.
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] A chemical fume hood or other approved local exhaust ventilation is strongly recommended for all procedures involving this substance.[5]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment (PPE): Your Essential Barrier
The following personal protective equipment is mandatory when handling Ammonium Nickel (II) Sulfate Hexahydrate to prevent direct contact.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4][6] | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[4][5] Protective clothing, such as a lab coat, to minimize skin contact.[4][7] | Prevents skin irritation, allergic reactions, and absorption. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if dust is generated.[4] For large-scale operations or in emergencies, a full-face particle respirator or a supplied-air respirator may be required.[6] | Protects against inhalation of harmful dust, which can cause respiratory sensitization and may be carcinogenic.[1][2] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the chemical.
-
Handling:
-
Storage:
Emergency and First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4] |
| Skin Contact | Remove contaminated clothing immediately. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[4] |
For all exposures, show the Safety Data Sheet (SDS) to the medical personnel.
Spill and Disposal Management
Proper management of spills and waste is essential to protect personnel and the environment.
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]
-
Prevent the spill from entering drains or waterways as it is very toxic to aquatic life.[1][3]
-
-
Disposal:
Occupational Exposure Limits
Monitoring the concentration of airborne nickel is crucial to ensure that exposure remains below the established limits.
| Organization | Limit |
| ACGIH | TWA: 0.1 mg/m³ (as Ni, inhalable fraction)[8] |
| NIOSH | TWA: 0.015 mg/m³ (as Ni)[4] |
| OSHA | TWA: 1 mg/m³ (as Ni, soluble compounds)[9] |
TWA: Time-Weighted Average
Visualizing Safe Practices
To further clarify the necessary procedures, the following diagrams illustrate the safe handling workflow and the appropriate first aid responses.
Caption: Step-by-step workflow for the safe handling of Ammonium Nickel (II) Sulfate Hexahydrate.
References
- 1. lobachemie.com [lobachemie.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. junsei.co.jp [junsei.co.jp]
- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
